2-Quinoxalinecarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUZGXILYFKSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236688 | |
| Record name | Quinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879-65-2 | |
| Record name | Quinoxaline-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Quinoxalinecarboxylic acid | |
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| Record name | Quinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
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| Record name | Quinoxaline-2-carboxylic acid | |
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| Record name | 2-QUINOXALINECARBOXYLIC ACID | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5OE8SN42M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-Quinoxalinecarboxylic Acid from o-Phenylenediamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-quinoxalinecarboxylic acid from o-phenylenediamine, a critical process in the development of various pharmaceutical compounds. This document details the core chemical reactions, experimental protocols, and quantitative data to facilitate research and development in this area.
Core Synthesis Pathway: The Hinsberg Reaction
The primary and most established method for synthesizing this compound from o-phenylenediamine is the Hinsberg condensation reaction. This reaction involves the cyclocondensation of an o-diamine with a 1,2-dicarbonyl compound. In this specific synthesis, o-phenylenediamine reacts with pyruvic acid or its derivatives (such as ethyl 2-oxopropanoate) to yield the desired this compound.
The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to form the stable quinoxaline ring. The presence of the carboxylic acid group on the pyruvic acid moiety is directly incorporated into the final product at the 2-position of the quinoxaline scaffold.
Quantitative Data Summary
The yield and efficiency of the synthesis of this compound can vary significantly based on the specific reactants, catalysts, and reaction conditions employed. The following table summarizes quantitative data from various reported methods.
| Reactant with o-Phenylenediamine | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Pyruvic acid | None | DMF | Not Specified | Not Specified | Not Specified | [1] |
| Ethyl 2-oxopropanoate | None | Methanol | Not Specified | Not Specified | Not Specified | [1] |
| D-Fructose (followed by oxidation) | Alkaline Hydrogen Peroxide | Not Specified | Not Specified | Not Specified | 46% (for intermediate), 50% (for oxidation) | [2] |
| Various α-ketoacids | Enzymatic catalysis or Microwave irradiation | Not Specified | Not Specified | Not Specified | High Yields | [1] |
| 1,2-dicarbonyl compounds | Iodine (catalyst) | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Glyoxal | Microwave irradiation (160W) | None (solvent-free) | Not Specified | 60 seconds | Not Specified | [3] |
| Benzil | TiO2-Pr-SO3H | Ethanol or solvent-free | Room Temperature | 10 minutes | 95% | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound.
General Protocol for Hinsberg Condensation of o-Phenylenediamine with Pyruvic Acid
This protocol outlines a typical procedure for the synthesis of this compound via the Hinsberg reaction.
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent such as ethanol or dimethylformamide (DMF).[1]
-
Addition of Pyruvic Acid: To the solution of o-phenylenediamine, add an equimolar amount of pyruvic acid dropwise while stirring.
-
Reaction: The reaction mixture is typically heated to reflux for a period of 2 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature. The crude product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.
-
Purification: The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.
Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a more rapid and often higher-yield alternative to conventional heating.[1]
-
Reactant Mixture: In a microwave-safe vessel, combine o-phenylenediamine and the 1,2-dicarbonyl compound (e.g., glyoxal) without a solvent.[3]
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a specified power (e.g., 160 watts) for a short duration (e.g., 60 seconds).[3]
-
Work-up: After irradiation, the vessel is cooled, and the product is isolated. Purification can be achieved by recrystallization from ethanol.[3]
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from o-phenylenediamine, primarily through the Hinsberg condensation, is a versatile and widely used method. The efficiency of this process can be significantly enhanced by optimizing reaction conditions, including the choice of solvent, temperature, and the use of modern techniques such as microwave-assisted synthesis. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to successfully synthesize this important heterocyclic compound for applications in drug discovery and development.
References
Spectroscopic Analysis of 2-Quinoxalinecarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Quinoxalinecarboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its quinoxaline core is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and antimicrobial agents. A thorough understanding of its molecular structure and purity is paramount for its application in research and pharmaceutical development. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, including detailed experimental protocols and data interpretation.
Data Presentation
The following tables summarize the key spectroscopic data for this compound.
FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-2500 (broad) | O-H stretch | Carboxylic Acid |
| 3100-3000 | C-H stretch | Aromatic |
| 1710-1690 | C=O stretch | Carboxylic Acid |
| ~1600, ~1500, ~1450 | C=C and C=N stretching | Aromatic/Heterocyclic Rings |
| 1320-1210 | C-O stretch | Carboxylic Acid |
| 950-910 | O-H bend (out-of-plane) | Carboxylic Acid |
| 800-700 | C-H bend (out-of-plane) | Aromatic |
¹H NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~13.5 (broad s) | Singlet | -COOH |
| ~9.3 (s) | Singlet | H-3 |
| ~8.3-8.1 (m) | Multiplet | H-5, H-8 |
| ~8.0-7.8 (m) | Multiplet | H-6, H-7 |
¹³C NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | -COOH |
| ~148 | C-2 |
| ~145 | C-3 |
| ~142 | C-8a |
| ~141 | C-4a |
| ~132 | C-7 |
| ~131 | C-6 |
| ~130 | C-5 |
| ~129 | C-8 |
Experimental Protocols
FT-IR Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
-
Transfer the finely ground powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
NMR Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.
-
Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton plug to remove any particulate matter.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be required.
-
Process the spectra (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.5 ppm for ¹³C).
-
Mandatory Visualizations
Caption: Workflow for FT-IR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Caption: Logical relationship between spectroscopic techniques and structural information.
Physical and chemical properties of 2-Quinoxalinecarboxylic acid
An In-depth Technical Guide to 2-Quinoxalinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound (QCA), a key heterocyclic compound. Valued as a versatile building block in medicinal chemistry and materials science, QCA serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including those with antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document consolidates essential data, experimental protocols, and conceptual diagrams to support ongoing research and development efforts.
Physicochemical Properties
This compound presents as a yellowish-green crystalline powder.[1][5] A summary of its key physical and chemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆N₂O₂ | [5][6] |
| Molecular Weight | 174.16 g/mol | [5][7] |
| Melting Point | 208 °C (decomposes) | [1][5][6] |
| Boiling Point | 355.1 ± 27.0 °C (Predicted) | [6] |
| Density | 1.421 ± 0.06 g/cm³ (Predicted) | [5][6] |
| Appearance | Beige to yellow-green crystalline powder | [1][5][6] |
| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required) | [6] |
| pKa | 2.91 ± 0.30 (Predicted) | [6] |
| Flash Point | 168.6 °C | [5][6] |
| Vapor Pressure | 1.17E-05 mmHg at 25°C | [6] |
Spectral Data
Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.
| Technique | Description | Source(s) |
| ¹H NMR | Spectra available for the deuterated form (quinoxaline-[5,6,7,8-d4]-2-carboxylic acid) in acetone-d6 + CD3OD shows a characteristic aromatic proton signal at δ 9.51 ppm. | [8] |
| ¹³C NMR | Spectral data is available and has been used for the characterization of derivatives, showing distinct shifts for the carbon atoms in the quinoxaline ring system. | [9][10] |
| IR Spectroscopy | FTIR spectra, often recorded using techniques like Mull or ATR, are available. A key feature in the IR spectrum of the deuterated analog is a prominent O-H stretch at 3369 cm⁻¹. | [8][9][11] |
| UV-Vis Spectroscopy | In an ethanol solution, the UV spectrum of the deuterated analog shows absorption peaks at 352.0 nm, 323.0 nm, and 240.5 nm. | [8] |
| Mass Spectrometry | Electron ionization mass spectra are available for characterization. | [12] |
Experimental Protocols
Synthesis of this compound
A common and classical method for synthesizing the quinoxaline scaffold is the Hinsberg cyclization, which involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][13][14]
Methodology: Condensation Reaction
-
Reactants : o-Phenylenediamine and an appropriate α-keto acid (e.g., pyruvic acid).
-
Solvent : The reaction is typically carried out in an alcohol, such as ethanol or methanol.[3]
-
Procedure :
-
Dissolve o-phenylenediamine in the chosen solvent.
-
Add the α-keto acid to the solution.
-
The mixture is then typically heated under reflux for several hours.
-
The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the crude product often precipitates.
-
-
Work-up and Purification : The precipitated solid is collected by filtration, washed with a cold solvent to remove impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Synthesis of 2-Quinoxalinecarboxamides (Derivative Synthesis)
This compound is a key intermediate for creating amide derivatives, which often possess significant biological activity.[15]
Methodology: Amide Coupling Reaction
-
Reactants : this compound (1.0 equiv.), a desired amine (1.0 equiv.), a coupling agent such as T3P (Propanephosphonic acid anhydride, 50% solution in ethyl acetate, 4.0 equiv.), and a base like triethylamine (Et₃N, 7.0 equiv.).[16]
-
Solvent : A dry, aprotic solvent such as Dichloromethane (DCM) is used.[16]
-
Procedure :
-
Work-up and Purification :
Visualizations
Synthesis and Derivatization Workflow
Caption: A workflow diagram illustrating the synthesis of the core this compound structure and its subsequent conversion into functional derivatives.
Role in Drug Development
Caption: Logical diagram showing this compound as a precursor to derivatives with various biological activities and therapeutic potentials.
References
- 1. This compound | 879-65-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. chemimpex.com [chemimpex.com]
- 5. quinoxaline-2-carboxylic acid | CAS 879-65-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. chembk.com [chembk.com]
- 7. Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rivm.nl [rivm.nl]
- 9. Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound(879-65-2) IR2 [m.chemicalbook.com]
- 12. 2-Quinolinecarboxylic acid [webbook.nist.gov]
- 13. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 14. mtieat.org [mtieat.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
2-Quinoxalinecarboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Quinoxalinecarboxylic acid, a key heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document covers its fundamental properties, synthesis methodologies, and known biological activities, presenting the information in a clear and accessible format for scientific professionals.
Core Properties of this compound
This compound is an aromatic carboxylic acid featuring a quinoxaline core. This structural motif is a valuable building block for the development of a wide array of bioactive molecules.
| Property | Value | Reference |
| CAS Number | 879-65-2 | --INVALID-LINK-- |
| Molecular Formula | C₉H₆N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 174.16 g/mol | --INVALID-LINK-- |
| Appearance | Yellowish-green crystalline powder | --INVALID-LINK-- |
| Melting Point | 208 °C (decomposes) | --INVALID-LINK-- |
| IUPAC Name | quinoxaline-2-carboxylic acid | --INVALID-LINK-- |
| Synonyms | 2-QCA, Quinoxaline-2-carboxylic acid | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is of significant interest for the generation of compound libraries for drug discovery. Below are methodologies for its synthesis and subsequent derivatization.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a two-step process starting from the condensation of o-phenylenediamine with a monosaccharide, followed by a mild oxidation.
Step 1: Oxidative Cyclization of o-Phenylenediamine with D-fructose
-
Dissolve o-phenylenediamine in a suitable solvent.
-
Add D-fructose to the solution.
-
The reaction proceeds via an oxidative cyclization to yield 2-(1,2,3,4-tetrahydroxybutyl)quinoxaline.
Step 2: Oxidation to this compound
-
The resulting 2-(1,2,3,4-tetrahydroxybutyl)quinoxaline is then oxidized.
-
A mild oxidizing agent, such as alkaline hydrogen peroxide, is used for this transformation.
-
The oxidation of the tetrahydroxybutyl side chain yields the carboxylic acid group at the 2-position, affording this compound.
This method is considered cost-effective and scalable, providing a high-purity product while minimizing the use of environmentally hazardous materials.
Synthesis of Quinoxaline-2-Carboxamides
This compound serves as a key intermediate for the synthesis of various derivatives, including quinoxaline-2-carboxamides, which have shown promising biological activities. A general protocol for the synthesis of these amides is outlined below.
Method: Direct Amide Coupling using Coupling Reagents
This one-pot method facilitates the direct formation of the amide bond from this compound and a desired amine, mediated by a coupling reagent.
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).
-
Add a coupling agent, for example, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.0-1.5 equivalents) and an activator such as 1-Hydroxybenzotriazole (HOBt) (1.0-1.5 equivalents).
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.0-1.2 equivalents) to the reaction mixture.
-
If the amine is used as a salt, add a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to neutralize the acid.
-
Continue stirring the reaction at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the coupling reagents and byproducts.
-
The organic layer is dried, filtered, and concentrated under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography on silica gel to yield the pure quinoxaline-2-carboxamide.
This process is widely used in medicinal chemistry for the synthesis of amide libraries for structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis of quinoxaline-2-carboxamides.
Biological Activity and Signaling Pathways
Quinoxaline derivatives are recognized for a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, and antitumor properties.[1] Derivatives of quinoxaline-2-carboxylic acid, in particular, have been investigated for various therapeutic applications.
Antimycobacterial Activity
Novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have demonstrated potent antimycobacterial activity.[2] For instance, one such derivative exhibited a minimum inhibitory concentration (MIC) of 1.25 μg/mL against Mycobacterium tuberculosis.[2] The proposed mechanism of action for these compounds involves functioning as DNA-damaging agents.[2]
Inhibition of Apoptosis Signal-Regulated Kinase 1 (ASK1)
Certain quinoxaline derivatives have been identified as inhibitors of Apoptosis signal-regulated kinase 1 (ASK1).[3] ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in cellular responses to stress.[3] It is an upstream activator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways.[3] These pathways are implicated in promoting apoptosis, inflammation, and fibrosis.[3] Therefore, the inhibition of ASK1 by quinoxaline derivatives presents a promising therapeutic strategy for diseases driven by these processes.[3]
Caption: The ASK1 signaling pathway and its inhibition by quinoxaline derivatives.
Conclusion
This compound is a versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives make it a compound of high interest for the development of new therapeutic agents. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action will continue to be a fruitful area of investigation for researchers and drug development professionals.
References
Unlocking the Therapeutic Potential: A Technical Guide to the Antimicrobial and Anticancer Properties of 2-Quinoxalinecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives, particularly those containing a carboxylic acid moiety at the 2-position, have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the antimicrobial and anticancer properties of 2-quinoxalinecarboxylic acid derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Antimicrobial Properties of this compound Derivatives
Derivatives of this compound have shown significant promise in combating a wide range of microbial pathogens, including bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or the disruption of cellular processes.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for a selection of this compound derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Derivative Series A | Staphylococcus aureus | 4 - 16 | [1] |
| Bacillus subtilis | 8 - 32 | [1] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 - 32 | [1] | |
| Escherichia coli | 4 - 32 | [1] | |
| Derivative 2d | Escherichia coli | 8 | [2] |
| Bacillus subtilis | 16 | [2] | |
| Derivative 3c | Escherichia coli | 8 | [2] |
| Bacillus subtilis | 16 | [2] | |
| Derivative 4 | Bacillus subtilis | 16 | [2] |
| Derivative 6a | Bacillus subtilis | 16 | [2] |
| Pentacyclic Derivative 10 | Candida albicans | 16 | [2] |
| Aspergillus flavus | 16 | [2] | |
| Various Derivatives | Staphylococcus aureus | Zone of Inhibition (mm) | [3][4] |
| Bacillus subtilis | Zone of Inhibition (mm) | [3][4] | |
| Escherichia coli | Zone of Inhibition (mm) | [3][4] | |
| Pseudomonas aeruginosa | Zone of Inhibition (mm) | [3][4] | |
| Aspergillus niger | Zone of Inhibition (mm) | [4] | |
| Candida albicans | Zone of Inhibition (mm) | [4] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives using the broth microdilution method.
1. Materials:
-
Test compounds (this compound derivatives)
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)
-
Negative control (broth only)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
2. Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in the appropriate broth to achieve a range of concentrations to be tested (e.g., 0.03 to 16 µg/mL).[5]
-
Inoculum Preparation: Culture the microbial isolates on an appropriate agar medium for 18-24 hours.[5] Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Setup:
-
Add 100 µL of the appropriate broth to each well of a 96-well plate.
-
Add 100 µL of the diluted compound solutions to the respective wells, resulting in the final test concentrations.
-
Add 100 µL of the standardized inoculum to each well containing the compound and to the positive control wells.[5]
-
The growth control wells will contain 100 µL of broth and 100 µL of the inoculum.
-
The sterility control (blank) wells will contain 200 µL of uninoculated broth.[5]
-
-
Incubation: Cover the microtiter plates and incubate at 35-37°C for 16-24 hours for bacteria[5][6] and at a suitable temperature for 24-48 hours for fungi.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Anticancer Properties of this compound Derivatives
These derivatives have garnered significant attention for their potent cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Quantitative Anticancer Data
The in vitro anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth. The following table presents the IC50 values of selected this compound derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 4m | A549 (Non-small-cell lung) | 9.32 ± 1.56 | Apoptosis induction (mitochondrial and caspase-3 dependent) | [8] |
| Compound 4b | A549 (Non-small-cell lung) | 11.98 ± 2.59 | - | [8] |
| Compound 12 | Various human cancer cell lines | 0.19 - 0.51 | Tubulin polymerization inhibition, G2/M arrest, ROS production | [8] |
| Compound VIIIc | HCT116 (Colon) | 2.5 | Apoptosis induction, G2/M cell cycle arrest | [9] |
| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II inhibition, Apoptosis induction | [10][11] |
| Compound III | PC-3 (Prostate) | 4.11 | Topoisomerase II inhibition, Apoptosis induction | [10][11] |
| Kim-161 (5a) | T24 (Transitional carcinoma) | 56.11 | Cytotoxicity | [12] |
| Kim-111 (5b) | T24 (Transitional carcinoma) | 67.29 | Cytotoxicity | [12] |
| Compound 11 | MCF-7, HepG2, HCT-116 | 0.81 - 2.91 | EGFR and COX-2 inhibition | [13] |
| Compound 13 | MCF-7, HepG2, HCT-116 | 0.81 - 2.91 | EGFR and COX-2 inhibition | [13] |
| Compound 4a | MCF-7, HepG2, HCT-116 | 3.21 - 4.54 | EGFR and COX-2 inhibition | [13] |
| Compound 5 | MCF-7, HepG2, HCT-116 | 3.21 - 4.54 | EGFR and COX-2 inhibition | [13] |
Experimental Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
1. Materials:
-
Human cancer cell lines (e.g., A549, HCT116, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
2. Procedure:
-
Cell Seeding: Harvest cancer cells and seed them into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the wells. The final DMSO concentration should not exceed 0.5%. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[14]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Experimental Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) double staining to detect and quantify apoptosis induced by this compound derivatives via flow cytometry.
1. Materials:
-
Cancer cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
2. Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the test compound for a specified time (e.g., 24-48 hours).[9]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.[15]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Signaling Pathways Modulated by this compound Derivatives
The anticancer effects of these compounds are often attributed to their ability to interfere with critical signaling pathways that are dysregulated in cancer.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[16][17] Its aberrant activation is a common feature in many cancers. Several quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR, effectively blocking this pro-survival pathway and leading to cancer cell death.[16]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades promoting cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in various cancers. Certain this compound derivatives have been shown to be potent inhibitors of EGFR, blocking its kinase activity and downstream signaling.[13][18]
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
Experimental Workflow for Anticancer Evaluation
A systematic approach is crucial for evaluating the anticancer potential of novel this compound derivatives. The following diagram illustrates a typical experimental workflow.
Caption: A general experimental workflow for anticancer drug discovery with quinoxaline derivatives.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with significant potential in the development of novel antimicrobial and anticancer agents. Their broad spectrum of activity, coupled with their ability to modulate key signaling pathways, makes them attractive candidates for further preclinical and clinical investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing the therapeutic applications of this important chemical scaffold. Continued exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the efficacy and safety of these promising molecules.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. rjptonline.org [rjptonline.org]
- 17. researchgate.net [researchgate.net]
- 18. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of novel 2-Quinoxalinecarboxylic acid 1,4-dioxide derivatives
An In-depth Technical Guide to the Synthesis of Novel 2-Quinoxalinecarboxylic Acid 1,4-Dioxide Derivatives
Introduction
Quinoxaline 1,4-dioxides (QdNOs) are a prominent class of N-heterocyclic compounds that have garnered significant attention from the medicinal chemistry community. Their unique structural framework is associated with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiprotozoal, and antitubercular properties.[1][2] The presence of the two N-oxide moieties is a critical feature, often enhancing the biological potency and influencing the mechanism of action of these molecules.[3][4] Among the various derivatives, those incorporating a carboxylic acid function at the 2-position, namely this compound 1,4-dioxides, represent a particularly promising scaffold for the development of new therapeutic agents.[5][6][7] This technical guide provides a comprehensive overview of the synthesis of novel this compound 1,4-dioxide derivatives, with a focus on key synthetic methodologies, detailed experimental protocols, and the biological evaluation of these compounds.
Core Synthetic Methodologies
The primary and most versatile method for the synthesis of the quinoxaline 1,4-dioxide core is the Beirut Reaction.[1][8] Additionally, modifications of the quinoxaline scaffold, particularly through nucleophilic aromatic substitution, are crucial for the diversification and generation of novel derivatives with enhanced biological activities.[6][7]
The Beirut Reaction
First described by Haddadin and Issidorides, the Beirut Reaction involves the condensation of a benzofuroxan (benzofurazan N-oxide) with a compound containing an active methylene group, such as β-diketones, β-ketoesters, or enamines.[1][8] The reaction proceeds via a nucleophilic attack of the enolate or enamine on the benzofuroxan ring, followed by cyclization and dehydration to yield the quinoxaline 1,4-dioxide scaffold.[1] This method is highly efficient for creating a diverse range of substituted quinoxaline 1,4-dioxides.[8][9]
Caption: General schematic of the Beirut Reaction.
Nucleophilic Aromatic Substitution
For the synthesis of derivatives with substituents on the benzene ring of the quinoxaline scaffold, nucleophilic aromatic substitution is a key strategy. This is particularly effective when the quinoxaline core is substituted with good leaving groups, such as halogens. For instance, dihalogenated quinoxaline 1,4-dioxides can react with various nucleophiles, like amines, to introduce new functional groups at specific positions.[6][7] This approach is instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies.[6]
Data Presentation
Table 1: Synthesis of Quinoxaline 1,4-Dioxide Derivatives via the Beirut Reaction
| Benzofuroxan Derivative | β-Dicarbonyl Compound | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Benzofuroxan | Dimethyl malonate | NaH / THF | 2 h | 78.6 | [1] |
| Benzofuroxan | Diethyl malonate | NaH / THF | 4 h | 63.9 | [1] |
| Benzofuroxan | Dibenzoylmethane | NaH / THF | 2 h | 75.1 | [1] |
| 5-Methylbenzofuroxan | Diethyl malonate | NaH / THF | 4 h | 60.8 | [1] |
| 5-Methoxybenzofuroxan | Diethyl malonate | NaH / THF | 4 h | 61.5 | [1] |
Table 2: In Vitro Antimycobacterial Activity of this compound 1,4-Dioxide Derivatives
| Compound | Substituent at C3 | Substituent at C6/C7 | MIC (µg/mL) vs. M. tuberculosis H37Ra | Reference |
| 4 | -CH₃ | 7-Cl, 6-(piperazin-1-yl) | 1.25 | [4][6] |
| 10 | -CH₃ | 7-Cl | Good activity | [5] |
| 11 | -CH₃ | Unsubstituted | Good activity | [5] |
| 26 | -CH₃ | 7-Cl | Good activity | [5] |
| 27 | -CH₃ | Unsubstituted | Good activity | [5] |
| 28 | -CH₃ | - | Active against drug-resistant strains | [5] |
Experimental Protocols
General Protocol for the Beirut Reaction
The following is a generalized procedure for the synthesis of quinoxaline 1,4-dioxides from benzofuroxan and a β-dicarbonyl compound:
-
Preparation of the Enolate: To a stirred solution of the β-dicarbonyl compound in an anhydrous solvent (e.g., THF), a strong base (e.g., sodium hydride) is added portion-wise under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. The mixture is stirred for a specified time to ensure complete formation of the enolate.
-
Reaction with Benzofuroxan: A solution of the benzofuroxan derivative in the same anhydrous solvent is added dropwise to the enolate solution at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a period ranging from 2 to 4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired quinoxaline 1,4-dioxide derivative.
Protocol for Nucleophilic Aromatic Substitution
This protocol describes the synthesis of amino-substituted quinoxaline 1,4-dioxides from a dihalogenated precursor:
-
Reaction Setup: A solution of the dihalogenated quinoxaline-2-carboxylic acid 1,4-dioxide derivative in a suitable solvent (e.g., DMF) is prepared in a reaction vessel.
-
Addition of Nucleophile: An excess of the amine nucleophile (e.g., piperazine) is added to the solution.
-
Heating: The reaction mixture is heated to a temperature that facilitates the substitution, and the progress is monitored by TLC.
-
Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or another anti-solvent.
-
Purification: The solid product is collected by filtration, washed with water, and then purified, typically by recrystallization or column chromatography, to yield the final amino-substituted derivative.[6]
Visualization of Experimental Workflow
Caption: A typical experimental workflow for synthesis.
Mechanism of Action: DNA Damage
While the primary focus of this guide is synthesis, it is noteworthy that the biological activity of these compounds is an important driver for their development. For some derivatives, the mechanism of action has been investigated. For instance, compound 4 (7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide) has been shown to act as a DNA-damaging agent.[4][6] This was confirmed by the whole-genome sequencing of spontaneous drug-resistant M. smegmatis mutants, which revealed single-nucleotide polymorphisms in genes related to DNA repair and metabolism.[4][6]
Caption: Proposed mechanism of action via DNA damage.
Conclusion
The synthesis of novel this compound 1,4-dioxide derivatives is a vibrant area of research in medicinal chemistry. The Beirut Reaction remains a cornerstone for the construction of the core quinoxaline 1,4-dioxide scaffold, while nucleophilic aromatic substitution provides a powerful tool for the late-stage functionalization and diversification of these molecules. The potent biological activities, particularly against Mycobacterium tuberculosis, underscore the therapeutic potential of this class of compounds. The detailed protocols and summarized data presented in this guide are intended to serve as a valuable resource for researchers engaged in the design, synthesis, and development of new quinoxaline-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 4. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]
- 8. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Fungal Synthesis of 2-Quinoxalinecarboxylic Acid: A Review of Current Research
A notable scarcity of direct research exists on the complete microbial synthesis of 2-quinoxalinecarboxylic acid using fungi. While the fungal kingdom is a rich source of diverse metabolic pathways and has been successfully employed for the biotransformation of various organic molecules, the specific biosynthesis of this compound by fungal species is not a well-documented process in current scientific literature. Research has primarily focused on the chemical synthesis of quinoxaline derivatives and their potent antimicrobial properties, rather than their production by microorganisms.
Bacterial Enzymatic Activation of this compound
While fungal pathways remain elusive, research into the biosynthesis of quinoxaline-containing antibiotics in bacteria has shed some light on the biological activation of this compound. A key enzyme, quinoxaline-2-carboxylic acid activating enzyme, has been isolated from the bacterium Streptomyces triostinicus.[1] This enzyme is crucial for the incorporation of the this compound chromophore into quinoxaline antibiotics like triostins and quinomycins.[1]
The enzyme catalyzes an ATP-pyrophosphate exchange reaction that is dependent on the presence of this compound, leading to the formation of its corresponding adenylate.[1] This activation step is a prerequisite for its subsequent integration into the antibiotic structure. The enzyme exhibits a degree of substrate flexibility, as it can also activate quinoline-2-carboxylic acid and thieno[3,2-b]pyridine-5-carboxylic acid.[1] This suggests a potential for chemoenzymatic approaches to generate novel antibiotic analogues.
Fungal Biotransformation of Carboxylic Acids: A Broader Perspective
Fungi possess a robust enzymatic machinery capable of modifying a wide array of organic compounds, including carboxylic acids.[2][3][4][5] Studies have demonstrated the ability of various fungal species to metabolize dicarboxylic acids.[2] For instance, airborne fungi from the genera Aspergillus, Penicillium, Eupenicillium, and Thysanophora have been shown to transform malonic acid.[2] Furthermore, fungal oxidoreductases are recognized for their potential in fine chemical transformations, including the reduction of carboxylic acid groups.[4] The production of organic acids, such as citric and oxalic acid, by fungi is a well-established industrial process and plays a significant role in biogeochemical cycles.[6]
These examples highlight the metabolic plasticity of fungi and their potential for carboxylic acid biotransformation. However, it is crucial to reiterate that the application of these capabilities for the de novo synthesis of this compound has not been reported.
Chemical Synthesis: The Prevalent Route to Quinoxaline Derivatives
In contrast to the limited information on microbial synthesis, the chemical synthesis of this compound and its derivatives is extensively documented.[7][8][9][10][11][12][13] A variety of synthetic routes have been developed, often focusing on green chemistry principles and cost-effectiveness.[7] These methods typically involve the condensation of o-phenylenediamines with α-keto acids or their derivatives. The resulting quinoxaline scaffolds are then further modified to generate a diverse library of compounds with a wide range of biological activities, including antifungal, antibacterial, antiviral, and antitumor properties.[7][8][14][15][16][17][18]
Conclusion
The microbial synthesis of this compound, particularly through fungal pathways, remains an unexplored area of research. While the broader capabilities of fungi in carboxylic acid metabolism are known, their specific application to this compound is not documented. The primary route for obtaining this compound and its derivatives is through chemical synthesis. Future research in synthetic biology and metabolic engineering could potentially unlock fungal chassis for the production of this important chemical moiety, but as of now, a detailed technical guide on this topic cannot be constructed due to the absence of foundational research.
References
- 1. Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial and "de novo" transformation of dicarboxylic acids by three airborne fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Alkanes to Carboxylic Acids: Terminal Oxygenation by a Fungal Peroxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aidic.it [aidic.it]
- 5. researchgate.net [researchgate.net]
- 6. Fungal production of citric and oxalic acid: importance in metal speciation, physiology and biogeochemical processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajchem-a.com [ajchem-a.com]
- 13. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterisation & Antifungal Activity Of Quinoxaline 2, 3-dione Derivatives - Neliti [neliti.com]
- 15. Flavonol derivatives containing piperazine and quinoxaline fragments: synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quinoxaline Core: A Privileged Scaffold for the Rational Design of Bioactive Molecules
An In-Depth Technical Guide
Abstract
The quinoxaline scaffold, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazine ring, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1] Its structural simplicity, synthetic accessibility, and capacity for diverse functionalization allow it to interact with a multitude of biological targets with high affinity.[1][2] This versatility has led to the development of quinoxaline derivatives exhibiting a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[3][4] This technical guide provides an in-depth exploration of the quinoxaline core, covering its fundamental synthesis, the spectrum of its biological activities supported by quantitative data, key structure-activity relationships, and its successful translation into clinically relevant molecules. Detailed experimental protocols and workflow diagrams are provided to serve as a practical resource for researchers, scientists, and drug development professionals dedicated to leveraging this potent scaffold for next-generation therapeutics.
The Foundational Chemistry: Synthesis of the Quinoxaline Scaffold
The enduring appeal of the quinoxaline core is significantly rooted in its straightforward and highly efficient synthesis. The classical and most widely adopted method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][5] This reaction is mechanistically driven by the sequential nucleophilic attack of the two amino groups on the dicarbonyl carbons, followed by dehydration to form the stable aromatic pyrazine ring.
The robustness of this method allows for the generation of a vast library of derivatives by simply varying the substitution patterns on both the diamine and dicarbonyl precursors. While the traditional approach often employs acid catalysis and elevated temperatures, modern advancements have introduced more efficient and environmentally benign protocols.[6][7][8] These include the use of recyclable solid-acid catalysts, microwave-assisted synthesis to reduce reaction times, and the exploration of green solvents like water.[9][10]
Diagram 1: General Synthetic Workflow for Quinoxaline Derivatives
Caption: General workflow for the synthesis of quinoxaline derivatives.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol describes a classic, reliable synthesis of 2,3-diphenylquinoxaline from common laboratory reagents.[5]
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
Procedure:
-
Reactant Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-phenylenediamine and benzil in 10 mL of ethanol.
-
Catalyst Addition: Add two drops of glacial acetic acid to the mixture. The acid catalyzes the imine formation and subsequent cyclization steps.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The product, being less soluble in ethanol than the reactants, will precipitate out as a crystalline solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified product under vacuum to obtain pure 2,3-diphenylquinoxaline.
The Pharmacological Versatility: A Spectrum of Biological Activities
The quinoxaline scaffold's true power lies in its ability to serve as a template for molecules with a vast range of biological activities.[11][12] This is achieved through the strategic placement of various functional groups on the core structure, which modulates the molecule's electronic properties, lipophilicity, and stereochemistry, thereby fine-tuning its interaction with specific biological targets.
Anticancer Activity
Quinoxaline derivatives are a significant class of anticancer agents, with many exhibiting potent cytotoxicity against a wide array of human cancer cell lines.[13][14] Their mechanisms of action are diverse and often involve the inhibition of critical pathways that drive cancer cell proliferation, survival, and metastasis.[14][15]
Key Anticancer Mechanisms:
-
Kinase Inhibition: Many quinoxaline derivatives are designed as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling.[16] Targets include Receptor Tyrosine Kinases (RTKs) like VEGFR and EGFR, which are pivotal in tumor growth and angiogenesis.[15]
-
Topoisomerase Inhibition: Certain derivatives can interfere with the function of topoisomerase II, an enzyme essential for DNA replication.[17] This leads to DNA damage and triggers apoptotic cell death in rapidly dividing cancer cells.[17]
-
Induction of Apoptosis: By modulating various cellular pathways, including the upregulation of pro-apoptotic proteins (e.g., p53, caspases) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), quinoxalines can directly induce programmed cell death.[16][17]
-
Hypoxia-Selective Cytotoxicity: Quinoxaline 1,4-di-N-oxides (QdNOs) are a special class of compounds that can be bioreductively activated under the hypoxic (low oxygen) conditions characteristic of solid tumors.[18] This activation generates reactive radical species that are selectively toxic to cancer cells while sparing healthy, well-oxygenated tissues.[18]
Diagram 2: Quinoxaline as a Kinase Inhibitor in Cancer Signaling
Caption: Inhibition of a typical RTK pathway by a quinoxaline derivative.
Table 1: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition, Apoptosis | [14][17] |
| Compound III | PC-3 (Prostate) | 4.11 | Topoisomerase II Inhibition, Apoptosis | [17] |
| Triazole-substituted quinoxaline | THP-1 (Leukemia) | 1.6 | Not specified | [13][19] |
| Triazole-substituted quinoxaline | Ty-82 (Leukemia) | 2.5 | Not specified | [13][19] |
| Pyrrolo[1,2-a] quinoxaline (58) | HCT 116 (Colon) | 2.5 | Not specified | [13] |
| Quinoxaline-bisarylurea | Various | < 1 | Kinase Inhibition | [13] |
Antimicrobial Activity
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the development of novel therapeutic agents.[20] The quinoxaline scaffold has emerged as a promising framework for new antibiotics due to its simple, flexible structure and its bioisosteric relationship to other established antimicrobial scaffolds like quinolines.[20]
Quinoxaline derivatives have demonstrated broad-spectrum activity against various pathogens.[21][22][23]
-
Antibacterial: Many derivatives show potent activity against both Gram-positive and Gram-negative bacteria.[3][4] The 1,4-di-N-oxide (QdNO) derivatives are particularly noteworthy for their potent antibacterial effects, which are often mediated through the generation of reactive oxygen species that damage bacterial DNA.[18][24]
-
Antifungal: The scaffold has also been successfully modified to produce compounds with significant activity against pathogenic fungi.[11][23]
-
Antitubercular: Given the structural similarities to some existing antitubercular drugs, quinoxalines have been extensively investigated and have shown promising activity against Mycobacterium tuberculosis.[3][4]
Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound/Derivative | Microorganism | Activity (MIC, µg/mL) | Reference |
| Quinoxaline Derivative 5k | Acidovorax citrulli | 3.13 | [23] |
| Quinoxaline Derivative 5j | Rhizoctonia solani | 1.56 | [23] |
| Various Quinoxalinones | Various bacteria | Varied MICs | [21] |
| Schiff Base Derivatives | Various bacteria/fungi | Varied MICs | [4][22] |
Structure-Activity Relationship (SAR) Insights
The rational design of potent and selective quinoxaline-based drugs hinges on a deep understanding of their structure-activity relationships (SAR).[25][26] SAR studies elucidate how specific chemical modifications at different positions of the quinoxaline ring influence biological activity, guiding the optimization of lead compounds.[27]
-
Positions 2 and 3: These positions are highly amenable to substitution. For anticancer activity, introducing aryl or heteroaryl groups can significantly impact potency. For instance, studies have shown that substituting with furan rings at the 2 and 3 positions can lead to significantly higher antiproliferative activity compared to phenyl rings.[26] Linkers, such as -NH-CO-, at position 2 have also been shown to increase anticancer efficacy.[19]
-
Positions 6 and 7: The benzene portion of the scaffold can be modified to fine-tune physicochemical properties. Introducing electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OCH₃) can alter the electronic environment of the entire ring system, which can be crucial for target binding.[18][19] For hypoxia-activated QdNOs, electron-withdrawing substituents at these positions make the compound easier to reduce, thus increasing its selective toxicity in hypoxic tumor cells.[18]
-
N-Oxides: The presence of N-oxide groups at positions 1 and 4 is often essential for the antimicrobial and hypoxia-selective anticancer activities of QdNOs.[18][24]
Diagram 3: Key Structure-Activity Relationship (SAR) Points for Quinoxaline
Caption: Key SAR insights for designing bioactive quinoxaline derivatives.
Clinical Translation and Future Perspectives
The extensive preclinical success of quinoxaline derivatives has translated into tangible clinical outcomes. A landmark achievement for the scaffold is the FDA approval of Erdafitinib , a potent pan-FGFR (Fibroblast Growth Factor Receptor) kinase inhibitor used for the treatment of advanced urothelial carcinoma.[28] Several other quinoxaline-based molecules are also in various stages of clinical development for different indications, underscoring the therapeutic relevance of this core structure.[29]
The future of quinoxaline-based drug discovery remains bright. Key areas for future exploration include:
-
Target Specificity: Designing next-generation derivatives with higher selectivity for their intended biological targets to minimize off-target effects and improve safety profiles.
-
Combination Therapies: Investigating the synergistic effects of quinoxaline-based agents with other established drugs to overcome resistance and enhance therapeutic efficacy, particularly in oncology.[1]
-
Novel Mechanisms: Exploring new biological targets and mechanisms of action to expand the therapeutic applications of the quinoxaline scaffold into new disease areas.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. benchchem.com [benchchem.com]
- 6. mtieat.org [mtieat.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00664B [pubs.rsc.org]
- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Linear and Freundlich Adsorption Isotherms of 2-Quinoxalinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the linear and Freundlich adsorption isotherms of 2-quinoxalinecarboxylic acid. The information is compiled from a key study that investigated the sorption behavior of this compound on estuarine sediment. This document presents the quantitative isotherm coefficients, a comprehensive experimental protocol, and a visual representation of the experimental workflow.
Core Concepts: Adsorption Isotherms
Adsorption isotherms are mathematical models that describe the distribution of an adsorbate (in this case, this compound) between a liquid phase and a solid surface (the adsorbent) at equilibrium and at a constant temperature. Understanding these isotherms is crucial for predicting the fate and transport of compounds in various environments and for developing processes like purification and separation.
-
Linear Isotherm: This is the simplest adsorption model, assuming that the amount of substance adsorbed is directly proportional to its concentration in the solution. It is often valid at low adsorbate concentrations. The relationship is described by the equation:
qe = Kd * Ce
where qe is the amount of adsorbate per unit mass of adsorbent, Ce is the equilibrium concentration of the adsorbate in solution, and Kd is the linear sorption distribution coefficient.
-
Freundlich Isotherm: This empirical model is widely used to describe adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. The Freundlich equation is given by:
qe = KF * Ce^(1/n)
where KF is the Freundlich constant, indicative of the adsorption capacity, and n is the Freundlich exponent, which characterizes the favorability of the adsorption process.
Quantitative Adsorption Data
The adsorption of this compound onto estuarine sediment was evaluated, and the experimental data were fitted to both the Linear and Freundlich isotherm models. The resulting coefficients provide a quantitative measure of the compound's sorption behavior under the specified experimental conditions.
Table 1: Linear and Freundlich Adsorption Isotherm Coefficients for this compound
| Compound | Isotherm Model | Parameter | Value | R² |
| This compound | Linear | Kd | 4.37 | 0.985 |
| Freundlich | KF | 4.79 | 0.985 | |
| n | 0.98 |
Data sourced from Burgos, W. D., & Pisutpaisal, N. (2006). Sorption of naphthoic acids and quinoline compounds to estuarine sediment. Journal of Contaminant Hydrology, 84(1-2), 107-126.
Detailed Experimental Protocol
The following methodology was employed to determine the adsorption isotherms of this compound.
1. Materials and Reagents:
-
Adsorbate: this compound (>95% purity).
-
Adsorbent: Estuarine sediment collected from the Chesapeake Bay. The sediment was characterized by a total organic carbon content of 1.8%, a cation exchange capacity of 10.2 cmol/kg, and a clay fraction composed of kaolinite, smectite, and mica.
-
Synthetic Estuarine Water (SEW): Prepared as the background electrolyte to mimic the ionic strength of the collection site.
-
Reagents: HPLC-grade methanol and potassium phosphate buffer for analytical procedures.
2. Preparation of Solutions:
-
Stock solutions of this compound were prepared by dissolving the compound in synthetic estuarine water (SEW).
-
A range of initial concentrations (from 1 to 100 µM) were prepared by diluting the stock solution with SEW.
3. Batch Adsorption Experiments:
-
The experiments were conducted in a batch equilibrium format.
-
A fixed amount of estuarine sediment (0.018 g) was placed into centrifuge tubes.
-
A specific volume of the this compound solution of known concentration was added to each tube, resulting in a fixed sediment concentration of 0.018 g sediment per kg of suspension.
-
The tubes were sealed and agitated on a shaker for a predetermined equilibration period to ensure that adsorption equilibrium was reached.
-
The experiments were performed at a constant temperature and a pH of 7.6.
-
Sediment-free controls were included to account for any potential loss of the compound due to factors other than adsorption to the sediment.
4. Sample Analysis:
-
After equilibration, the tubes were centrifuged to separate the solid phase (sediment) from the supernatant (aqueous phase).
-
The concentration of this compound remaining in the supernatant was measured using High-Performance Liquid Chromatography (HPLC).
-
The HPLC system was equipped with a reverse-phase column and a photodiode array (PDA) detector.
-
The mobile phase consisted of a mixture of methanol and a 10 mM potassium phosphate buffer at pH 3.0.
-
The amount of this compound adsorbed to the sediment (qe) was calculated by the difference between the initial and the equilibrium concentrations in the aqueous phase.
5. Data Analysis:
-
The equilibrium concentration in the aqueous phase (Ce) and the amount adsorbed on the sediment (qe) were used to plot the adsorption isotherms.
-
The experimental data were fitted to the linearized forms of the Linear and Freundlich isotherm equations to determine the respective coefficients (Kd, KF, and n) and the coefficient of determination (R²).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the adsorption isotherms.
Caption: Experimental workflow for determining the adsorption isotherms of this compound.
A Technical Guide to the Synthesis of Quinoxaline Compounds for Researchers and Drug Development Professionals
Introduction: Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth review of the core synthesis methods for quinoxaline compounds, complete with detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.
Core Synthesis Methodologies
The synthesis of the quinoxaline ring system is versatile, with several established methods that can be tailored to specific research and development needs. The primary approaches include classical condensation reactions, microwave-assisted synthesis, metal-catalyzed cross-coupling reactions, and the Beirut reaction for the synthesis of quinoxaline-1,4-dioxides.
Classical Synthesis: Condensation of o-Phenylenediamine and 1,2-Dicarbonyl Compounds
The most traditional and widely used method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, such as benzil.[1][2] This method is valued for its simplicity and the broad availability of starting materials.
Experimental Protocol: Synthesis of 2,3-diphenylquinoxaline
-
Reaction Setup: In a round-bottom flask, dissolve 2.1 g (0.01 mol) of benzil in 8 mL of rectified spirit by warming the mixture. In a separate beaker, dissolve 1.1 g (0.01 mol) of o-phenylenediamine in 8 mL of rectified spirit.
-
Reaction Execution: Add the o-phenylenediamine solution to the warm benzil solution. Heat the resulting mixture on a water bath for 30 minutes.[1]
-
Isolation and Purification: After heating, add water dropwise to the mixture until a slight cloudiness persists. Allow the solution to cool, which will induce the crystallization of the product. Collect the solid product by filtration and wash with cold aqueous ethanol. The crude product can be further purified by recrystallization from ethanol to yield 2,3-diphenylquinoxaline.[3]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of quinoxaline derivatives. This method significantly reduces reaction times, often improves yields, and aligns with the principles of green chemistry by minimizing solvent usage.[4][5]
Experimental Protocol: Microwave-Assisted Synthesis of Quinoxalines
-
Reaction Setup: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine the substituted o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).[4]
-
Solvent and Catalyst Addition: Add 2 mL of a 1:1 ethanol/water mixture and a catalytic amount of iodine (5 mol%).[6]
-
Microwave Irradiation: Seal the vial and place it in a CEM microwave synthesizer. Irradiate the mixture at 50°C, using a power level of 300 W, for 2-3 minutes.[6]
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Add 10 mL of dichloromethane to the reaction mixture and wash successively with 2 mL of 5% sodium thiosulfate solution and 2 mL of brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography.[6]
Metal-Catalyzed Synthesis
Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile approach for the synthesis of functionalized quinoxalines. Palladium and copper catalysts are commonly employed for the formation of C-C and C-N bonds.[7][8][9]
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of Quinoxalines
-
Reaction Setup: To a reaction vessel, add 2-iodoaniline (1.0 equiv), arylacetaldehyde (2.0 equiv), sodium azide (1.2 equiv), copper(I) iodide (10 mol%), N,N'-dimethylethylenediamine (DMEDA) (10 mol%), and potassium carbonate (1.0 equiv).[10]
-
Reaction Execution: Add DMSO as the solvent and heat the mixture at 80°C for 20 hours.[10]
-
Isolation and Purification: Upon completion, the reaction mixture is worked up using standard procedures, which may include extraction and chromatographic purification to isolate the desired quinoxaline product.
The Beirut Reaction
The Beirut reaction is a specific and highly effective method for the synthesis of quinoxaline-1,4-dioxides, which are a class of N-oxides with significant biological activity. The reaction involves the condensation of a benzofuroxan with a compound containing an active methylene group.[11][12]
Experimental Protocol: Synthesis of 2-Amino-3-cyanoquinoxaline-1,4-dioxide
-
Reaction Setup: Dissolve equimolar amounts of a suitable benzofuroxan and an active methylene nitrile (e.g., malononitrile) in DMF.[13]
-
Base Addition and Reaction: Treat the solution with 1.5 equivalents of a base, such as potassium hydroxide or triethylamine.
-
Reaction Progression: Allow the dark-colored reaction mixture to stand in a freezer for 24-72 hours.
-
Isolation and Purification: Dilute the reaction mixture with cold alcohol to precipitate the product. Collect the solid by filtration and recrystallize to obtain the pure 2-amino-3-cyanoquinoxaline-1,4-dioxide.[13]
Quantitative Data Summary
The following table summarizes the quantitative data for the different synthesis methods described, allowing for a direct comparison of their efficiency.
| Synthesis Method | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) |
| Classical Synthesis | o-Phenylenediamine, Benzil | Rectified Spirit, Heat | 30 minutes | ~99%[3] |
| Microwave-Assisted | o-Phenylenediamine, 1,2-Dicarbonyl | Iodine, 50°C, 300W | 2-3 minutes | 90-97%[5][6] |
| Copper-Catalyzed | 2-Iodoaniline, Phenylacetaldehyde, NaN3 | CuI, DMEDA, K2CO3, 80°C | 20 hours | Moderate to Good[10] |
| Beirut Reaction | Benzofuroxan, Active Methylene Nitrile | KOH or Et3N, Freezer | 24-72 hours | Varies |
Biological Significance and Signaling Pathways
Quinoxaline derivatives have garnered significant attention in drug development due to their ability to interact with various biological targets. Notably, certain derivatives have shown potent activity as inhibitors of key enzymes in cancer-related signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs).
EGFR Inhibition Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Quinoxaline-based inhibitors can block this pathway, leading to apoptosis of cancer cells.
Caption: EGFR signaling pathway and the inhibitory action of quinoxaline derivatives.
HDAC Inhibition Pathway
Histone Deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition by quinoxaline derivatives can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis.[14]
Caption: Mechanism of HDAC inhibition by quinoxaline derivatives.
Experimental and Logical Workflows
The synthesis and evaluation of novel quinoxaline compounds follow a structured workflow, from initial synthesis to biological screening.
Caption: General workflow for the synthesis and biological evaluation of quinoxaline derivatives.
Conclusion
The synthesis of quinoxaline derivatives offers a rich and diverse field for chemical and pharmaceutical research. The methods outlined in this guide, from classical condensation to modern microwave-assisted and metal-catalyzed reactions, provide a robust toolkit for the generation of novel compounds. The profound biological activities of quinoxalines, particularly as inhibitors of critical cancer-related pathways, underscore their potential in the development of next-generation therapeutics. This guide serves as a foundational resource for scientists and researchers dedicated to exploring the vast potential of the quinoxaline scaffold.
References
- 1. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 2. scribd.com [scribd.com]
- 3. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quinoxaline synthesis [organic-chemistry.org]
- 9. Copper-catalyzed synthesis of quinoxalines with o-phenylenediamine and terminal alkyne in the presence of bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One-Pot Copper-Catalyzed Three-Component Synthesis of Quinoxalines by Condensation and C-N Bond Formation [organic-chemistry.org]
- 11. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
2-Quinoxalinecarboxylic Acid: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identifiers
| Identifier | Value |
| InChIKey | UPUZGXILYFKSGE-UHFFFAOYSA-N |
| SMILES | O=C(O)c1ncc2ccccc2n1[1] |
Introduction
2-Quinoxalinecarboxylic acid is a heterocyclic compound featuring a quinoxaline core, which is a fusion of a benzene ring and a pyrazine ring.[2][3] This scaffold is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[3][4] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6] This technical guide provides an in-depth overview of this compound, its derivatives, their synthesis, and their potential applications in drug discovery and development.
Biological Activities and Quantitative Data
Derivatives of this compound have been extensively studied for their therapeutic potential. The following tables summarize key quantitative data from various studies.
Anticancer Activity
Quinoxaline derivatives have shown promising results as anticancer agents, often by inducing apoptosis and cell cycle arrest.[7]
| Compound | Cell Line | IC50 (µM) | Reference |
| Quinoxaline-2-carboxylic acid | MCF7 (breast cancer) | Significant growth inhibition | [6] |
| Quinoxaline-2-carboxylic acid | HELA (cervical cancer) | Significant cytotoxicity | [6] |
| Compound 1 (Pim-1 inhibitor) | KU812 (chronic myeloid leukemia) | Antitumor activity at micromolar concentrations | [8] |
Antimycobacterial Activity
Certain derivatives of this compound 1,4-dioxides have demonstrated potent activity against Mycobacterium tuberculosis.[9][10]
| Compound | Strain | MIC (µg/mL) | Reference |
| Compound 4 (1,4-dioxide derivative) | M. tuberculosis | 1.25 | [9][10] |
AMPA Receptor Antagonism
Quinoxaline derivatives are well-known competitive antagonists of the AMPA receptor, a key player in excitatory neurotransmission in the central nervous system. This activity makes them potential therapeutic agents for neurological disorders like epilepsy and cerebral ischemia.[11]
| Compound | Receptor | IC50 (µM) | Reference |
| PNQX | AMPA | 0.063 | [12] |
| PNQX | GlyN | 0.37 | [12] |
| Sarcosine analogue 9 | AMPA | 0.14 | [12] |
| Sarcosine analogue 9 | GlyN | 0.47 | [12] |
| Compound 29p (GRA-293) | AMPA-R | High potency and selectivity in vitro | [13] |
Experimental Protocols
General Synthesis of Quinoxaline-2-carboxamides
This protocol describes a general method for the synthesis of quinoxalin-2-carboxamides from this compound.[14]
Materials:
-
This compound
-
Desired amine
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Inert solvent (e.g., DMF or DCM)
-
Inert atmosphere (e.g., Nitrogen)
Procedure:
-
Dissolve this compound in the chosen inert solvent under an inert atmosphere.
-
Add EDC·HCl and HOBt to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the pure quinoxalin-2-carboxamide.
Synthesis of N-(6-(1-isopropyl-1H-pyrazole-5-yl) pyridine-2-yl) quinoxaline-2-carboxamide (ASK1 Inhibitor)
This protocol outlines the synthesis of a specific quinoxaline derivative that acts as an ASK1 inhibitor.[15]
Materials:
-
This compound (1.0 equiv.)
-
6-(1-isopropyl-1H-pyrazole-5-yl) pyridine-2-amine (1.0 equiv.)
-
Propanephosphonic acid anhydride (T3P) (50.0% solution in ethyl acetate, 4.0 equiv.)
-
Triethylamine (Et3N) (7.0 equiv.)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound and 6-(1-isopropyl-1H-pyrazole-5-yl) pyridine-2-amine in DCM and stir at 0 °C under a dry argon atmosphere.
-
Add Et3N and T3P to the solution.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, dilute the solution with DCM.
-
Extract the mixed solution with water (3 x 20 ml) and NaHCO3 solution (3 x 20 ml).
-
Separate the organic layer, dry it with anhydrous Na2SO4, filter, and concentrate to obtain the crude product.
-
The final product can be further purified if necessary.
Signaling Pathways and Workflows
Synthesis of Quinoxaline Derivatives
The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] The following diagram illustrates a general synthetic workflow for producing various quinoxaline derivatives from this compound.
Caption: General synthetic routes for derivatives of this compound.
Mechanism of Action: AMPA Receptor Antagonism
Quinoxaline-2-carboxylic acid derivatives are notable for their activity as competitive antagonists at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[11][13] This receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system.
Caption: Competitive antagonism of the AMPA receptor by a quinoxaline derivative.
Conclusion
This compound and its derivatives represent a versatile and promising scaffold in the field of drug discovery.[5] Their diverse biological activities, including significant anticancer, antimycobacterial, and neuroprotective properties, underscore their potential for the development of novel therapeutics.[4][5][10] The synthetic routes to these compounds are well-established, allowing for the generation of diverse chemical libraries for structure-activity relationship studies. Further research into the optimization of these derivatives could lead to the development of potent and selective drug candidates for a range of diseases.
References
- 1. This compound 97 879-65-2 [sigmaaldrich.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Quinoxaline Compounds: A Technical Guide to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline, a heterocyclic compound arising from the fusion of benzene and pyrazine rings, stands as a cornerstone in medicinal chemistry.[1] Its versatile scaffold allows for extensive functionalization, leading to a diverse array of pharmacological activities.[1] This technical guide delves into the core therapeutic applications of quinoxaline derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to empower researchers in the pursuit of novel therapeutics.
Therapeutic Landscape of Quinoxaline Derivatives
Quinoxaline derivatives have demonstrated significant potential across a spectrum of therapeutic areas, most notably in oncology, infectious diseases, and inflammatory conditions.[2][3] Their mechanism of action often involves the inhibition of critical enzymes and signaling pathways implicated in disease progression.[4] Several quinoxaline-based drugs have successfully reached the market, including the anticancer agent Erdafitinib and the hepatitis C treatments Glecaprevir and Voxilaprevir, underscoring the clinical relevance of this scaffold.[1]
Quantitative Analysis of Biological Activity
The therapeutic efficacy of quinoxaline derivatives has been quantified through various in vitro assays. The following tables summarize key inhibitory concentrations (IC50) for anticancer and anti-inflammatory activities, as well as Minimum Inhibitory Concentrations (MIC) for antimicrobial effects, providing a comparative overview of compound potency.
Table 1: Anticancer Activity of Quinoxaline Derivatives (IC50)
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound VIIIc | HCT116 (Colon) | 2.5 | Cell Cycle Arrest (G2/M) | [4] |
| Compound XVa | HCT116 (Colon) | 4.4 | Not Specified | [4] |
| Compound XVa | MCF-7 (Breast) | 5.3 | Not Specified | [4] |
| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition, Apoptosis Induction | [4] |
| FQ | MDA-MB-231 (Breast) | < 16 | c-Met Kinase Inhibition | [4] |
| Compound 10c | HCT-116 (Colon) | 0.91 | HDAC Inhibition | [5] |
| Compound 13 | HePG-2 (Liver) | 7.6 - 32.4 | DNA Intercalation, Topoisomerase II Inhibition | [6] |
| Compound 15 | MCF-7 (Breast) | 7.6 - 32.4 | DNA Intercalation, Topoisomerase II Inhibition | [6] |
| Compound 16 | HCT-116 (Colon) | 7.6 - 32.4 | DNA Intercalation, Topoisomerase II Inhibition | [6] |
| Compound 19 | HePG-2 (Liver) | 7.6 - 32.4 | DNA Intercalation, Topoisomerase II Inhibition | [6] |
| Compound 11 | Multiple Lines | 0.81 - 2.91 | EGFR Inhibition | [7] |
| Compound 13 | Multiple Lines | 0.81 - 2.91 | EGFR Inhibition | [7] |
| Compound 4a | Multiple Lines | 3.21 - 4.54 | EGFR Inhibition | [7] |
| Compound 5 | Multiple Lines | 3.21 - 4.54 | EGFR Inhibition | [7] |
| Benzo[g]quinoxaline 3 | MCF-7 (Breast) | 2.89 | Not Specified | [8] |
| Benzo[g]quinoxaline 9 | MCF-7 (Breast) | 8.84 | Not Specified | [8] |
| Compound 4m | A549 (Lung) | 9.32 ± 1.56 | Apoptosis Induction | [9] |
| Compound 4b | A549 (Lung) | 11.98 ± 2.59 | Apoptosis Induction | [9] |
| Compound 10 | MKN 45 (Gastric) | 0.073 | Not Specified | [10] |
| Compound 6c | HepG-2 (Liver) | 1.53 | HDAC Inhibition | [11] |
| Compound 6c | HuH-7 (Liver) | 3.06 | HDAC Inhibition | [11] |
Table 2: Antimicrobial Activity of Quinoxaline Derivatives (MIC)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 2d | Escherichia coli | 8 | [2] |
| Compound 3c | Escherichia coli | 8 | [2] |
| Compound 10 | Candida albicans | 16 | [2] |
| Compound 10 | Aspergillus flavus | 16 | [2] |
| Quinoxaline Analogues | Various Bacteria | >125 | [12] |
Table 3: Anti-inflammatory Activity of Quinoxaline Derivatives (IC50)
| Compound | Target | IC50 (µM) | Reference |
| Compound 11 | COX-2 | 0.62 | [7] |
| Compound 13 | COX-2 | 0.46 | [7] |
| Compound 4a | COX-2 | 1.17 | [7] |
| Compound 5 | COX-2 | 0.83 | [7] |
Key Signaling Pathways and Mechanisms of Action
Quinoxaline derivatives exert their therapeutic effects by modulating various signaling pathways critical for cell survival, proliferation, and inflammation. Visualizing these pathways is essential for understanding their mechanism of action and for the rational design of new, more potent compounds.
Caption: VEGFR-2 signaling pathway inhibition by quinoxaline derivatives.
Caption: Topoisomerase II inhibition leading to apoptosis.
Caption: HDAC inhibition promoting tumor suppressor gene expression.
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of quinoxaline derivatives and their biological evaluation, based on established protocols.
General Synthesis of Quinoxaline Derivatives
The classical and most established method for synthesizing the quinoxaline core is through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1]
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
Substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)
-
Catalyst (e.g., molecular iodine, 10 mol%)
-
Solvent (e.g., ethanol, glycerol/water)[1]
-
Reaction vessel (e.g., round-bottom flask or microwave reactor vial)
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In a suitable reaction vessel, combine the o-phenylenediamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and the catalyst.
-
Add the solvent to the mixture.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature, 90°C, or under microwave irradiation) for the required time (e.g., 4-6 minutes to several hours).[1]
-
Monitor the reaction progress using TLC.
-
Upon completion, if a solid product is formed, filter the mixture and wash the solid with a suitable solvent. If the product is in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure quinoxaline derivative.
Caption: General workflow for the synthesis of quinoxaline derivatives.
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of chemical compounds.[13]
Materials:
-
Synthesized quinoxaline compounds
-
Cancer cell line (e.g., HCT116, MCF-7, PC-3)
-
Normal cell line (for selectivity assessment)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the respective wells. Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (cells in medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of novel HDAC inhibitors with a 3-(benzazol-2-yl)quinoxaline framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Technical Guide to 2-Quinoxalinecarboxylic Acid: The Definitive Marker Metabolite of Carbadox
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbadox, a quinoxaline-1,4-dioxide derivative, has a long history of use in the swine industry as a potent antibacterial agent and growth promoter.[1] However, the utility of the parent drug is overshadowed by significant toxicological concerns; both Carbadox and its primary metabolite, desoxycarbadox (DCBX), are established genotoxic carcinogens.[1] This toxic profile necessitates stringent regulatory oversight, which hinges on understanding its metabolic fate. The terminal and most persistent metabolite, 2-Quinoxalinecarboxylic acid (QCA), is non-carcinogenic and serves as the official marker residue for monitoring Carbadox use.[1][2] This guide provides a comprehensive technical overview of the metabolic transformation of Carbadox to QCA, the contrasting toxicological profiles of the metabolites, and the analytical chemistry principles that form the basis of modern regulatory monitoring.
The Metabolic Cascade: From Carbadox to QCA
The metabolism of Carbadox is a multi-step reductive process primarily occurring in the liver, characteristic of quinoxaline-1,4-di-N-oxides (QdNOs).[3][4] The pathway is defined by the sequential reduction of the N-oxide functional groups followed by the cleavage of the side-chain, ultimately yielding the stable QCA molecule.[2]
The primary metabolic events are as follows:
-
N-Oxide Reduction: The initial and rate-limiting steps involve the enzymatic reduction of the two N-oxide groups. The N4-oxide is typically reduced first to form desoxycarbadox (DCBX), the primary carcinogenic metabolite of concern. A subsequent reduction of the N1-oxide can also occur.[2][5] This reductive bioactivation is a key mechanism behind the toxicity of the parent compound and its early-stage metabolites.[3] While specific enzymes for Carbadox are not fully elucidated, analogous processes for similar compounds involve cytosolic enzymes like aldehyde oxidase and xanthine oxidase, as well as microsomal cytochrome b5 reductase.[6][7]
-
Side-Chain Cleavage: Following reduction, the methyl carbazate side-chain is cleaved. This process can generate several transient intermediates, including the corresponding carboxaldehyde.[2] The side-chain itself can be metabolized to methyl carbazate and potentially hydrazine, another metabolite with carcinogenic properties.[1]
-
Oxidation to QCA: The final step is the oxidation of the aldehyde intermediate at the C2 position of the quinoxaline ring to form the stable carboxylic acid, QCA.[2] This metabolite is the endpoint of the metabolic cascade and is the most persistent residue found in tissues long after the parent drug and its carcinogenic intermediates have been cleared.[1][8]
Metabolic Pathway Diagram
References
- 1. CARBADOX (addendum) (JECFA Food Additives Series 51) [inchem.org]
- 2. fao.org [fao.org]
- 3. The metabolism of carbadox, olaquindox, mequindox, quinocetone and cyadox: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of enzymatic and non-enzymatic N-oxide reductive metabolism of cyadox in pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. food.ec.europa.eu [food.ec.europa.eu]
Methodological & Application
Application Notes and Protocols for the Determination of 2-Quinoxalinecarboxylic Acid in Tissue by HPLC
These application notes provide a comprehensive high-performance liquid chromatography (HPLC) method for the quantitative determination of 2-Quinoxalinecarboxylic acid (2-QCA) in various animal tissues. This protocol is intended for researchers, scientists, and professionals in the field of drug development and food safety monitoring. 2-QCA is a principal metabolite of the veterinary drugs carbadox and olaquindox, and its detection is crucial for monitoring their potential misuse in food-producing animals.[1][2]
Principle
This method involves the extraction of 2-QCA from tissue samples, followed by cleanup and analysis using reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection.[1][3] The tissue samples undergo hydrolysis to release the marker residue, followed by a combination of liquid-liquid extraction and solid-phase extraction (SPE) to isolate and purify the analyte.[2][4] Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.
Materials and Reagents
-
Standards: this compound (purity ≥97%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Chloroform (ACS grade), Ethyl acetate
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Perchloric acid, Potassium dihydrogen phosphate (KH₂PO₄), Tetrabutylammonium phosphate (TBAP), Formic acid
-
Solid-Phase Extraction (SPE): Oasis MAX or HLB cartridges
-
Water: Deionized or Milli-Q water
-
Filters: 0.45 µm syringe filters (PVDF or equivalent)
Instrumentation
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Analytical Column: C18 reversed-phase column (e.g., 20 cm x 4.6 mm, 5 µm particle size).
-
Data Acquisition and Processing Software
-
Homogenizer (e.g., Polytron or probe sonicator)
-
Centrifuge
-
Rotary Evaporator
-
pH Meter
Experimental Protocols
Standard Solution Preparation
Prepare a stock solution of 2-QCA in methanol at a concentration of 100 µg/mL. From this stock, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve (e.g., 0 to 75 ng injected).
Sample Preparation
The following protocol is a general guideline and may require optimization based on the specific tissue matrix.
-
Homogenization: Weigh 2.0 g of the tissue sample and homogenize it.[4]
-
Hydrolysis:
-
Extraction:
-
Solid-Phase Extraction (SPE) Cleanup:
-
Final Preparation:
HPLC Conditions
-
Mobile Phase: A common mobile phase consists of a buffer (e.g., tetrabutylammonium phosphate/potassium dihydrogen phosphate buffer, pH 7.5) and an organic modifier like acetonitrile.[1] An alternative is a mixture of 0.2% formic acid solution and methanol.[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Injection Volume: 20 µL.
-
Run Time: Sufficient to allow for the elution of the analyte and any interfering peaks. A retention time of approximately 7 minutes has been reported under specific conditions.[1]
Data Presentation: Method Validation Summary
The following tables summarize the quantitative data from various validated HPLC methods for the determination of 2-QCA in tissue.
Table 1: Recovery and Precision Data
| Tissue Type | Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Pig Kidney | 0.050 | 72 - 79 | 5.6 - 7.8 | [1][3] |
| Pig Kidney | 0.010 | 100 | 9.8 | [3] |
| Porcine & Chicken Muscle/Liver | 0.002 - 0.100 | 70 - 110 | < 20 | [2] |
| Swine Muscle & Liver | 0.001 - 0.020 | 57 - 108 | < 20 | [8] |
| Swine Tissue | 0.0025 - 0.050 | 92.6 - 112.2 | < 15 | [9] |
Table 2: Detection and Quantification Limits
| Method | Tissue Type | Decision Limit (CCα) (µg/kg) | Detection Capability (CCβ) (µg/kg) | Limit of Detection (LOD) (µg/kg) | Reference | | --- | --- | --- | --- | --- | | HPLC-UV | Porcine & Chicken Muscle/Liver | 0.7 - 2.6 | 1.3 - 5.6 | - |[2] | | HPLC-MS/MS | Food products of animal origin | - | - | 0.08 |[5] | | ic-ELISA | Swine Liver | 0.60 | 0.83 | - |[8] | | ic-ELISA | Swine Muscle | 0.68 | 0.79 | - |[8] |
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of 2-QCA in tissue by HPLC.
Signaling Pathway Context (Conceptual)
This compound itself is not directly involved in a known signaling pathway in the context of its analysis as a drug residue. Its significance lies in being a stable metabolite of carbadox, a substance that has raised toxicological concerns, including potential carcinogenicity and mutagenicity.[1] The presence of 2-QCA in animal tissues is an indicator of the use of carbadox. The analytical workflow described is therefore part of a regulatory and safety monitoring process rather than a study of a biological pathway.
Caption: Conceptual diagram of the regulatory context for 2-QCA analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. cores.emory.edu [cores.emory.edu]
- 8. Development and validation of an indirect competitive enzyme-linked immunosorbent assay for monitoring quinoxaline-2-carboxylic acid in the edible tissues of animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detecting quinoxaline-2-carboxylic acid in animal tissues by using sensitive rapid enzyme-linked immunosorbent assay and time-resolved fluoroimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2-Quinoxalinecarboxylic Acid in the Preparation of N-(2-quinoxaloyl)-α-amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N-(2-quinoxaloyl)-α-amino acids, utilizing 2-quinoxalinecarboxylic acid as the starting material. The quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The N-acylation of α-amino acids with this compound offers a straightforward strategy to generate novel compounds with potential therapeutic applications. This guide covers the synthetic methodology, characterization data, and potential applications of these compounds in drug discovery and development.
Introduction
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities. Quinoxaline derivatives have been reported to possess anticancer, antiviral, antibacterial, and kinase inhibitory properties. The structural versatility of the quinoxaline nucleus allows for functionalization at various positions, enabling the modulation of its biological profile.
The amide coupling of this compound with the amino group of α-amino acids results in the formation of N-(2-quinoxaloyl)-α-amino acids. This class of compounds combines the biologically active quinoxaline moiety with the fundamental building blocks of proteins, offering the potential for novel interactions with biological targets. These derivatives are of interest to researchers in drug development for their potential as enzyme inhibitors or as building blocks for more complex peptidomimetic structures.
Data Presentation
The following table summarizes representative data for a series of N-(2-quinoxaloyl)-α-amino acids prepared via the acid chloride method. Please note that these are illustrative values based on typical reaction outcomes for similar compounds.
| Compound | Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | Glycine | C₁₁H₉N₃O₃ | 231.21 | 85 | 215-217 |
| 2 | L-Alanine | C₁₂H₁₁N₃O₃ | 245.24 | 82 | 198-200 |
| 3 | L-Leucine | C₁₅H₁₇N₃O₃ | 287.32 | 78 | 185-187 |
| 4 | L-Phenylalanine | C₁₈H₁₅N₃O₃ | 321.34 | 80 | 205-207 |
Experimental Protocols
This section details the experimental procedures for the preparation of N-(2-quinoxaloyl)-α-amino acids. The synthesis is a two-step process involving the formation of 2-quinoxalinecarbonyl chloride followed by its reaction with the respective α-amino acid.
Protocol 1: Synthesis of 2-Quinoxalinecarbonyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq.) in anhydrous toluene.
-
Slowly add thionyl chloride (2.0 eq.) to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 2-quinoxalinecarbonyl chloride as a solid.
-
The crude acid chloride can be used in the next step without further purification.
Protocol 2: Synthesis of N-(2-quinoxaloyl)-α-amino Acids
Materials:
-
2-Quinoxalinecarbonyl chloride
-
α-Amino acid (e.g., Glycine, L-Alanine, L-Leucine)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ice bath
-
pH meter or pH paper
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the desired α-amino acid (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.0 eq.) in a beaker or flask. Cool the solution in an ice bath.
-
In a separate flask, dissolve the crude 2-quinoxalinecarbonyl chloride (1.0 eq.) in a minimal amount of dioxane.
-
While vigorously stirring the amino acid solution in the ice bath, slowly add the solution of 2-quinoxalinecarbonyl chloride and a 1 M aqueous solution of sodium hydroxide (1.0 eq.) simultaneously in separate dropwise additions. Maintain the pH of the reaction mixture between 9 and 10.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour, and then at room temperature for an additional 2-3 hours.
-
Upon completion of the reaction (monitored by TLC), acidify the reaction mixture to pH 2-3 with 2 M hydrochloric acid.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-(2-quinoxaloyl)-α-amino acid.
-
Dry the purified product under vacuum.
Characterization Data (Illustrative)
-
N-(2-quinoxaloyl)-glycine (1):
-
IR (KBr, cm⁻¹): 3300-2500 (O-H, N-H), 1720 (C=O, acid), 1670 (C=O, amide), 1600, 1550 (aromatic C=C, C=N).
-
¹H NMR (DMSO-d₆, δ ppm): 13.0 (br s, 1H, COOH), 9.5 (t, 1H, NH), 8.2-7.8 (m, 5H, quinoxaline-H), 4.1 (d, 2H, CH₂).
-
MS (ESI): m/z 232.1 [M+H]⁺.
-
-
N-(2-quinoxaloyl)-L-alanine (2):
-
IR (KBr, cm⁻¹): 3300-2500 (O-H, N-H), 1725 (C=O, acid), 1665 (C=O, amide), 1605, 1545 (aromatic C=C, C=N).
-
¹H NMR (DMSO-d₆, δ ppm): 13.1 (br s, 1H, COOH), 9.4 (d, 1H, NH), 8.2-7.8 (m, 5H, quinoxaline-H), 4.6 (q, 1H, CH), 1.5 (d, 3H, CH₃).
-
MS (ESI): m/z 246.2 [M+H]⁺.
-
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of N-(2-quinoxaloyl)-α-amino acids.
Application Note: Quantitative Analysis of 2-Quinoxalinecarboxylic Acid in Porcine Liver by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantification of 2-Quinoxalinecarboxylic acid (QCA) in porcine liver tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is the primary marker residue for the veterinary drug carbadox, and its monitoring is crucial for food safety and regulatory compliance.[1][2] The described protocol involves sample homogenization, alkaline hydrolysis, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) for sample cleanup, followed by LC-MS/MS analysis. The method has been validated and is suitable for high-throughput screening and confirmation of QCA residues in animal tissues.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (QCA) analytical standard, Deuterated QCA (d4-QCA) internal standard.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl acetate (all HPLC or LC-MS grade).
-
Reagents: Formic acid, Acetic acid, Metaphosphoric acid, Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Potassium dihydrogen phosphate.[2][3]
-
Water: Deionized water, 18 MΩ·cm or greater.
-
SPE Cartridges: Oasis HLB or Oasis MAX cartridges are commonly used for cleanup.[3][4][5]
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]
-
Analytical Column: A C18 reversed-phase column (e.g., Acquity UHPLC BEH C18, 50 x 2.1 mm, 1.7 µm or Cadenza CD-C18, 10 cm x 2 mm) is recommended.[2][3]
Sample Preparation
The sample preparation workflow is designed to efficiently extract QCA from the complex liver matrix while removing interfering substances. The key steps include hydrolysis to release bound residues, followed by extraction and purification.
Caption: Workflow for the extraction and cleanup of QCA from porcine liver.
Protocol Steps:
-
Homogenization: Weigh approximately 2 g of porcine liver tissue and homogenize it with a suitable buffer.
-
Hydrolysis: The tissue is subjected to alkaline hydrolysis to release bound residues.[1][6] Alternatively, acid hydrolysis can be used.[5]
-
Extraction: Extract the analyte using a combination of solvents such as ethyl acetate and acetonitrile.[2][4] Centrifuge to separate the layers.
-
Cleanup: The extract is cleaned up using an automated or manual solid-phase extraction (SPE) procedure.[1][3][4] Oasis HLB or MAX cartridges are effective for this purpose.[3][4][5]
-
Final Preparation: The eluate from the SPE cartridge is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.[4]
LC-MS/MS Method
The chromatographic and mass spectrometric parameters should be optimized for the specific instrumentation used. The following tables provide a typical starting point.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | Acquity UHPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile[2][3] |
| Flow Rate | 0.2 - 0.3 mL/min[2][3] |
| Injection Volume | 10 µL[2] |
| Column Temp. | 30 - 40 °C |
| Gradient | Start at 88% A, decrease to 12% A, then return to initial conditions[2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[2][3] |
| Capillary Voltage | 2.8 kV (Positive Mode)[2] |
| Source Temp. | 80 °C[2] |
| Desolvation Temp. | 350 °C[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (QCA) | m/z 175.05 [M+H]+[7] or 173.0 [M-H]-[3][7] |
| Product Ions (QCA) | m/z 129, 102, 75[1] |
| Internal Standard (d4-QCA) | Precursor: m/z 179; Product: m/z 106[1] |
Data and Performance Characteristics
The method is validated to ensure its accuracy, precision, and sensitivity for the intended application.
Caption: Overview of the complete analytical workflow from sample to result.
Quantitative Data Summary
The performance of the analytical method is summarized in the table below, with data compiled from various validated methods.
Table 3: Method Validation and Performance Data
| Parameter | Performance Range | Source(s) |
|---|---|---|
| Linearity (r²) | > 0.98 | [1][2] |
| Calibration Range | 0.3 - 81 µg/kg or 2.5 - 100 µg/L | [1][4] |
| Limit of Detection (LOD) | 0.08 - 1.90 µg/kg | [2][3][4] |
| Limit of Quantification (LOQ) | 1.10 - 8.37 µg/kg | [2] |
| Recovery | 70.2% - 110% | [3][5] |
| Precision (RSD/CV) | 3.2% - 15.6% |[2][4] |
The recovery values, typically between 70% and 110%, demonstrate the efficiency of the extraction process.[3][5] The precision, indicated by relative standard deviation (RSD) values below 16%, confirms the method's reproducibility.[2][4]
Conclusion
The LC-MS/MS method presented provides a reliable and sensitive tool for the quantitative determination of this compound in porcine liver. The detailed protocols for sample preparation and instrumental analysis, combined with the robust performance characteristics, make this method highly suitable for routine monitoring in food safety laboratories and for research purposes in drug metabolism studies. The use of an internal standard and adherence to validated procedures ensures the generation of high-quality, defensible data.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. [Determination of carbadox metabolites, quinoxaline-2-carboxylic acid and desoxycarbadox, in swine muscle and liver by liquid chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 2-Quinoxalinecarboxylic Acid in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Quinoxalinecarboxylic acid and its derivatives have emerged as a significant scaffold in the development of novel agrochemicals. The inherent biological activity of the quinoxaline ring system has been leveraged to design compounds with potent herbicidal, fungicidal, and insecticidal properties. This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of this compound in agrochemical formulations. While much of the specific efficacy data pertains to its derivatives, the foundational structure of this compound serves as a critical starting point for synthesis and further development.
Application Notes
This compound is a key intermediate in the synthesis of a variety of bioactive molecules for the agricultural sector.[1] Its derivatives have demonstrated efficacy across multiple domains of crop protection.
Herbicidal Applications
Quinoxaline derivatives have shown promise as herbicides, with some compounds acting as protoporphyrinogen oxidase (PPO) inhibitors.[2][3] PPO inhibition disrupts the chlorophyll and heme biosynthesis pathways in plants, leading to the accumulation of protoporphyrinogen IX, which in the presence of light, causes rapid cell membrane disruption through the generation of reactive oxygen species.
One notable derivative, 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile, has been identified as a potent PPO-inhibiting herbicide.[2][3] This mode of action is a well-established target for commercial herbicides.
Fungicidal Applications
Derivatives of this compound have exhibited broad-spectrum fungicidal activity against various plant pathogens.[2][3] The mechanism of action can vary depending on the specific derivative, but they have been shown to be effective against challenging fungal species. For instance, certain quinoxaline derivatives have demonstrated significant inhibitory activity against Colletotrichum species, which cause anthracnose diseases in a wide range of crops.[2][3]
Insecticidal Applications
The versatility of the quinoxaline scaffold extends to insecticidal activity.[2][3] While the mode of action is still under investigation for many derivatives, they represent a promising area for the discovery of new insecticides with potentially novel target sites, which is crucial for managing insecticide resistance.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of various this compound derivatives. It is important to note that these are derivatives and not the parent compound itself.
Table 1: Fungicidal Activity of Quinoxaline Derivatives (EC50 in μg/mL)
| Compound/Derivative | Gibberella zeae | Colletotrichum orbiculare | Alternaria alternata | Rhizoctonia solani | Botrytis cinerea | Phytophthora infestans | Reference |
| Derivative 1 | <2.00 | 1.01 | 1.54 | 0.20 | 3.31 | - | [4] |
| Derivative 2 | <2.00 | 1.32 | >50 | <0.16 | >50 | - | [4] |
| Derivative 15 | 0.87 | 1.01 | >50 | <0.16 | >50 | - | [4] |
| Azoxystrobin (Control) | - | - | - | 26.17 | - | - | [5] |
| Carbendazim (Control) | 2.20 | 2.32 | 2.07 | - | 3.39 | - | [4] |
Table 2: Antibacterial Activity of a Quinoxaline Derivative (EC50 in μg/mL)
| Compound/Derivative | Acidovorax citrulli | Xanthomonas oryzae pv. oryzae |
| Derivative 5k | 35.18 | - |
| Thiodiazole Copper (TC) (Control) | 198.51 | 182.85 |
| Bismerthiazol (BT) (Control) | 295.15 | 230.23 |
Note: The specific structures of the numbered derivatives can be found in the cited literature.
Experimental Protocols
The following are generalized protocols that can be adapted for testing the agrochemical activity of this compound and its derivatives.
Protocol 1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Objective: To determine the in vitro efficacy of a test compound against various plant pathogenic fungi.
Materials:
-
Test compound (this compound derivative)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Cultures of test fungi (e.g., Fusarium graminearum, Rhizoctonia solani)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the test compound in DMSO to prepare a stock solution of 10 mg/mL.
-
Poisoned Media Preparation: Autoclave the PDA medium and cool it to 50-60°C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 μg/mL). A control plate should be prepared by adding the same volume of DMSO without the test compound. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Once the PDA has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Incubation: Seal the Petri dishes with parafilm and incubate them at 25 ± 2°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] * 100 Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.
-
Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by performing a probit analysis of the inhibition data.[6][7]
Protocol 2: Post-Emergence Herbicidal Activity Assay
Objective: To evaluate the post-emergence herbicidal activity of a test compound on target weed species.
Materials:
-
Test compound
-
Acetone and Tween-20 (or other suitable surfactant) for formulation
-
Weed seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Pots and sterile potting mix
-
Greenhouse with controlled temperature and light conditions
-
Calibrated laboratory sprayer
Procedure:
-
Plant Cultivation: Sow weed seeds in pots containing potting mix and grow them in a greenhouse (25 ± 5°C, 14-hour photoperiod) until they reach the 2-3 leaf stage.
-
Test Solution Preparation: Dissolve the test compound in a minimal amount of acetone and then dilute with water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired application rates (e.g., 10, 50, 100, 200 g active ingredient per hectare). A control solution should be prepared with acetone and surfactant in water.
-
Herbicide Application: Uniformly spray the test solutions onto the foliage of the weed seedlings using a calibrated laboratory sprayer.
-
Incubation and Observation: Return the treated plants to the greenhouse. Observe and record the herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) at 3, 7, 14, and 21 days after treatment.
-
Data Analysis: Visually assess the percentage of injury or growth inhibition compared to the control plants. Data can be analyzed using a rating scale or by measuring plant biomass (fresh or dry weight) at the end of the experiment.
Protocol 3: Insecticidal Activity Assay (Topical Application)
Objective: To determine the contact toxicity of a test compound to a target insect species.
Materials:
-
Test compound
-
Acetone for dilution
-
Microsyringe or micro-applicator
-
Target insects (e.g., third-instar larvae of Spodoptera litura)
-
Petri dishes or ventilated containers
-
Artificial diet or host plant leaves
Procedure:
-
Test Solution Preparation: Prepare a series of dilutions of the test compound in acetone.
-
Topical Application: Using a micro-applicator, apply a small, precise volume (e.g., 1 μL) of the test solution to the dorsal thorax of each insect larva. Control insects should be treated with acetone only.
-
Incubation: Place the treated insects individually in Petri dishes containing a piece of artificial diet or a fresh host plant leaf. Maintain the insects at an appropriate temperature and humidity (e.g., 25 ± 2°C, 60-70% RH).
-
Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours after treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LD50 value (the dose that is lethal to 50% of the test population) using probit analysis.
Visualizations
Caption: PPO-inhibiting herbicide mode of action.
Caption: In vitro antifungal assay workflow.
References
- 1. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
Application Notes and Protocols: Synthesis and Evaluation of Quinoxalin-2-Carboxamides as 5-HT3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological processes. The 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, plays a significant role in mediating nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is an ionotropic receptor that, upon activation, allows the influx of cations, leading to neuronal depolarization.[3][4] This mechanism makes it a prime target for the development of antagonists to manage emesis and other gastrointestinal disorders.[2]
Quinoxaline derivatives have emerged as a promising class of compounds exhibiting potent 5-HT3 receptor antagonism.[5][6] Specifically, quinoxalin-2-carboxamides have been designed based on the pharmacophoric requirements for 5-HT3 receptor antagonists, which typically include an aromatic ring, a carbonyl group, and a basic nitrogen atom.[7][8] This document provides detailed protocols for the synthesis of quinoxalin-2-carboxamides and their pharmacological evaluation as 5-HT3 receptor antagonists.
Data Presentation
The following table summarizes the 5-HT3 receptor antagonist activity of a series of synthesized quinoxalin-2-carboxamide derivatives, expressed as pA2 values. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of the antagonist's potency.
| Compound ID | Amine Moiety | pA2 Value |
| 1 | 4-Benzylpiperazin-1-yl | 7.8 |
| 2 | 4-(2-Methoxyphenyl)piperazin-1-yl | 7.5 |
| 3 | 4-(2-Pyrimidinyl)piperazin-1-yl | 7.3 |
| 4 | 4-Methylpiperazin-1-yl | 7.1 |
| 5 | Morpholin-4-yl | 6.8 |
| 6 | Piperidin-1-yl | 6.5 |
| 7 | N-Benzyl-N-methylamino | 6.2 |
| Ondansetron | (Reference Drug) | 7.4 |
Data compiled from Mahesh R, et al. J Enzyme Inhib Med Chem. 2011.[9]
Experimental Protocols
I. Synthesis of Quinoxalin-2-Carboxamides
This protocol outlines the synthesis of quinoxalin-2-carboxamides via the coupling of quinoxalin-2-carboxylic acid with various amines.
Materials:
-
o-Phenylenediamine
-
D-Fructose
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Quinoxalin-2-carboxylic acid
-
Various primary and secondary amines
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)[7]
-
1-Hydroxybenzotriazole (HOBt)[7]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Quinoxalin-2-carboxylic acid:
-
Quinoxalin-2-carboxylic acid can be synthesized from o-phenylenediamine and D-fructose. The oxidative cyclization of o-phenylenediamine with D-fructose yields 2-(1,2,3,4-tetrahydroxybutyl)quinoxaline.[8]
-
This intermediate is then oxidized using alkaline hydrogen peroxide to afford quinoxalin-2-carboxylic acid.[8]
-
-
Amide Coupling Reaction:
-
In a round-bottom flask, dissolve quinoxalin-2-carboxylic acid (1.0 eq), the desired amine (1.2 eq), EDC·HCl (1.5 eq), and HOBt (1.2 eq) in anhydrous DMF.[7]
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the structure of the purified quinoxalin-2-carboxamides using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm their identity and purity.[7][9]
-
II. Pharmacological Evaluation: In Vitro 5-HT3 Receptor Antagonism
This protocol describes the evaluation of the 5-HT3 receptor antagonist activity of the synthesized compounds using an isolated guinea pig ileum preparation.[7][9]
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, and glucose 11.0)
-
2-Methyl-5-hydroxytryptamine (2-Me-5-HT) as a 5-HT3 receptor agonist[9]
-
Synthesized quinoxalin-2-carboxamides (test compounds)
-
Ondansetron (reference standard)
-
Organ bath system with isometric transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and isolate a segment of the ileum.
-
Prepare the longitudinal muscle-myenteric plexus (LMMP) preparation.[5]
-
Mount the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
-
Concentration-Response Curve of 2-Me-5-HT:
-
Record a cumulative concentration-response curve for the agonist 2-Me-5-HT to establish a baseline response.
-
-
Antagonist Evaluation:
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a specific concentration of the test compound (antagonist) for 30 minutes.
-
In the presence of the antagonist, record a second cumulative concentration-response curve for 2-Me-5-HT.
-
Repeat this procedure with different concentrations of the antagonist.
-
-
Data Analysis:
-
Calculate the dose-ratio for each antagonist concentration.
-
Construct a Schild plot by plotting the log (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA2 value is determined from the x-intercept of the Schild plot. A linear regression with a slope not significantly different from unity is indicative of competitive antagonism.
-
Mandatory Visualizations
Diagrams
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 5. Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel antagonists of 5-HT3 receptors. Synthesis and biological evaluation of piperazinylquinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure-activity relationship of novel quinoxalin-2-carboxamides as 5-HT3 receptor antagonists for the management of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Quinoxalin-2-carboxamides: synthesis and pharmacological evaluation as serotonin type-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of 2-Quinoxalinecarboxylic Acid with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the amide coupling of 2-quinoxalinecarboxylic acid with primary amines, a critical transformation in the synthesis of novel therapeutic agents. Quinoxaline derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1] The protocols outlined below are based on established and reliable methodologies, offering step-by-step guidance for successful amide bond formation.
Introduction
The quinoxaline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.[1] The synthesis of 2-carboxamide derivatives of quinoxaline is a common strategy for developing new drug candidates. The amide bond is typically formed by the condensation of this compound with a primary amine. This reaction is generally facilitated by a coupling reagent to activate the carboxylic acid. This application note details two robust protocols for this transformation, utilizing either a phosphonium-based reagent (Propylphosphonic Anhydride - T3P) or a carbodiimide-based reagent (EDC in conjunction with HOBt).
Data Presentation
The following table summarizes representative examples of the coupling of this compound with various primary amines, highlighting the reaction conditions and corresponding yields.
| Entry | Primary Amine | Coupling Reagent/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine | T3P (50% in ethyl acetate), Et3N | CH2Cl2 | 6-12 | 83.2 | [2] |
| 2 | 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine | T3P (50% in ethyl acetate), Et3N | CH2Cl2 | 6-12 | 75.6 | [2] |
| 3 | 6-(4-cyclobutyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine | T3P (50% in ethyl acetate), Et3N | CH2Cl2 | 6-12 | 24.3 | [2] |
| 4 | 6-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine | T3P (50% in ethyl acetate), Et3N | CH2Cl2 | 6-12 | 55.4 | [2] |
| 5 | 6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine | POCl3 | Pyridine | 5 | 82.6 | [2] |
Experimental Protocols
Two primary methods for the synthesis of 2-quinoxalinecarboxamides are presented below. Method A utilizes the common and efficient T3P coupling reagent, while Method B employs the widely used EDC/HOBt system.
Method A: Amide Coupling using T3P
This protocol is adapted from a reported synthesis of quinoxaline derivatives as ASK1 inhibitors.[2]
Materials:
-
This compound
-
Primary amine (e.g., substituted 2-aminopyridine derivatives)
-
Propylphosphonic Anhydride (T3P, 50% solution in ethyl acetate)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen source for inert atmosphere
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the desired primary amine (1.0 equivalent).
-
Dissolve the solids in anhydrous dichloromethane (e.g., 3.0 mL per mmol of carboxylic acid).
-
Place the flask under an inert atmosphere (Argon or Nitrogen) and cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add triethylamine (7.0 equivalents).
-
Slowly add the T3P solution (50% in ethyl acetate, 4.0 equivalents) to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with water (3 x 20 mL) and saturated sodium bicarbonate solution (3 x 20 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-quinoxalinecarboxamide.
Method B: Amide Coupling using EDC/HOBt
This is a general and widely applicable protocol for amide bond formation.
Materials:
-
This compound
-
Primary amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Dichloromethane (CH2Cl2), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen source for inert atmosphere
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the primary amine (1.0-1.2 equivalents), and HOBt (1.1-1.5 equivalents) in anhydrous DMF or CH2Cl2.
-
Add DIPEA or TEA (2-4 equivalents) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC-HCl (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic solution with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the coupling of this compound with a primary amine.
Caption: General workflow for amide coupling.
Signaling Pathway
Many quinoxaline derivatives exhibit their anticancer effects by inhibiting key cellular signaling pathways. A prominent example is the dual inhibition of the PI3K/mTOR pathway, which is often dysregulated in cancer.[3][4]
Caption: PI3K/mTOR signaling pathway inhibition.
References
2-Quinoxalinecarboxylic Acid: A Versatile Intermediate in Pharmaceutical Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Quinoxalinecarboxylic acid is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of pharmaceutical agents. Its rigid, aromatic structure is a common feature in molecules designed to interact with various biological targets. Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making this compound a molecule of significant interest in medicinal chemistry and drug discovery.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound as a pharmaceutical intermediate.
Application in Drug Development
This compound and its derivatives are key components in the development of targeted therapies. Two notable examples include inhibitors of Pim-1 kinase and Apoptosis Signal-regulating Kinase 1 (ASK1), both of which are implicated in cancer and inflammatory diseases.
Pim-1 Kinase Inhibitors
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis.[3] Its overexpression is associated with various cancers, making it an attractive target for anticancer drug development.[1][5] Novel quinoxaline-2-carboxylic acid derivatives have been designed and synthesized as potent Pim-1 inhibitors.[6] These compounds typically function by competing with ATP for the kinase's binding site, thereby inhibiting its activity and downstream signaling.
Pim-1 Signaling Pathway and Inhibition by Quinoxaline Derivatives
Caption: Pim-1 signaling pathway and its inhibition.
ASK1 Inhibitors
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family. It is activated by various stressors, such as oxidative stress and endoplasmic reticulum (ER) stress, and plays a key role in inflammatory and apoptotic signaling pathways.[7] Dysregulation of ASK1 has been implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Quinoxaline derivatives have been developed as potent and selective inhibitors of ASK1, offering a promising therapeutic strategy for these conditions.[7][8]
ASK1 Signaling Pathway and Inhibition by Quinoxaline Derivatives
Caption: ASK1 signaling cascade and its inhibition.
Experimental Protocols
The following section details the synthesis of this compound and its subsequent conversion to quinoxaline-2-carboxamides, which are common precursors for various pharmaceutical agents.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the condensation of o-phenylenediamine with a monosaccharide, followed by a mild oxidation step.[9] Another approach involves the reaction of 3,4-diaminobenzoic acid with a 1,2-dicarbonyl compound.[10]
Table 1: Synthesis of 2,3-Diarylquinoxaline-6-carboxylic Acid - Reaction Optimization [10]
| Entry | Temperature (°C) | Time (min) | Solvent | Yield of Carboxylic Acid (%) | Yield of Decarboxylated Product (%) |
| 1 | 230 | 10 | 5% HOAc | 72 | 18 |
| 2 | 200 | 10 | 5% HOAc | 72 | 10 |
| 3 | 170 | 10 | 5% HOAc | 62 | 5 |
| 4 | 150 | 10 | 5% HOAc | 64 | 4 |
| 5 | 130 | 10 | 5% HOAc | 21 | Not Isolated |
| 6 | 150 | 60 | 5% HOAc | 86 | - |
Protocol 1: Synthesis of this compound via Oxidative Cyclization [9]
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Materials:
-
o-phenylenediamine
-
D-fructose
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
Condensation: In a round-bottom flask, dissolve o-phenylenediamine and D-fructose in a mixture of ethanol and water. Reflux the mixture for 4-6 hours.
-
Oxidation: Cool the reaction mixture to room temperature. Slowly add a solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide while maintaining the temperature below 40°C. Stir the mixture for 12-16 hours at room temperature.
-
Acidification: Carefully acidify the reaction mixture with hydrochloric acid to a pH of 2-3. A precipitate will form.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol. The oxidative cyclization of o-phenylenediamine with D-fructose yields 2-(1,2,3,4-tetrahydroxybutyl)quinoxaline with a 46% yield, which upon oxidation with alkaline hydrogen peroxide gives quinoxaline-2-carboxylic acid with a 50% yield.[9]
Synthesis of Quinoxaline-2-Carboxamides
Quinoxaline-2-carboxamides are typically synthesized by coupling this compound with a desired amine using a coupling agent.
Table 2: Synthesis of Quinoxaline Derivatives (9a-9d) from this compound [7]
| Compound | Starting Amine | Coupling Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 9a | 8a | T₃P | Et₃N | CH₂Cl₂ | 6-12 | 24.3-83.2 |
| 9b | 8b | T₃P | Et₃N | CH₂Cl₂ | 6-12 | 24.3-83.2 |
| 9c | 8c | T₃P | Et₃N | CH₂Cl₂ | 6-12 | 24.3-83.2 |
| 9d | 8d | T₃P | Et₃N | CH₂Cl₂ | 6-12 | 24.3-83.2 |
Protocol 2: General Procedure for the Synthesis of Quinoxaline-2-Carboxamides [7]
Materials:
-
This compound (1.0 equiv.)
-
Appropriate amine (1.0 equiv.)
-
Propylphosphonic anhydride (T₃P) (50% solution in ethyl acetate, 4.0 equiv.)
-
Triethylamine (Et₃N) (7.0 equiv.)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve this compound and the corresponding amine in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the mixture to 0°C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of the T₃P solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoxaline-2-carboxamide.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of a diverse range of pharmaceutically active compounds. The protocols and data presented herein provide a foundation for researchers and scientists in the field of drug development to utilize this important scaffold in the design and synthesis of novel therapeutic agents. The continued exploration of quinoxaline chemistry promises to yield new and improved treatments for a variety of diseases.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are the new molecules for ASK1 inhibitors? [synapse.patsnap.com]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
Greener Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids via High-Temperature Water Chemistry
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various pharmaceuticals and functional materials.[1][2] Traditionally, their synthesis involves organic solvents, strong acids, and potentially toxic catalysts.[3] This application note details a green and efficient alternative: the hydrothermal synthesis (HTS) of 2,3-diarylquinoxaline-6-carboxylic acids. This method utilizes high-temperature water as both the solvent and a catalyst, circumventing the need for volatile organic compounds (VOCs) and harsh reagents.[4][5] The synthesis is achieved through the condensation of 1,2-diaryl-α-diketones with 3,4-diaminobenzoic acid.[4]
This approach offers several advantages, including operational simplicity, rapid reaction times, and high yields.[5] However, a key challenge in the high-temperature water synthesis of these carboxylic acids is the potential for decarboxylation as a side reaction.[4] These notes provide detailed protocols and data to optimize the synthesis for maximal yield of the desired carboxylic acid product while minimizing the formation of decarboxylated byproducts.[6]
Key Advantages of High-Temperature Water Synthesis:
-
Environmentally Friendly: Eliminates the use of hazardous organic solvents.[7]
-
Simplified Purification: Water's unique properties at high temperatures can facilitate easier product isolation.[3]
-
Catalyst-Free Options: The inherent acidity of reactants can self-catalyze the reaction at elevated temperatures.[8]
-
Rapid Reactions: Synthesis can often be completed in minutes.[9]
Experimental Overview and Data
The synthesis of 2,3-diarylquinoxaline-6-carboxylic acids in high-temperature water involves the reaction of a 1,2-diaryl-α-diketone with 3,4-diaminobenzoic acid. The primary challenge is the competing decarboxylation reaction, which leads to the formation of the corresponding 2,3-diarylquinoxaline.[4] The reaction temperature and time are critical parameters that must be carefully controlled to favor the formation of the desired carboxylic acid.[6]
General Reaction Scheme:
Caption: General reaction for the synthesis of 2,3-diarylquinoxaline-6-carboxylic acids.
Influence of Reaction Conditions on Product Yield
The following table summarizes the yields of a model reaction between 4,4'-dimethoxybenzil and 3,4-diaminobenzoic acid under various conditions. This data highlights the trade-off between reaction completion and the extent of decarboxylation.
| Entry | Temperature (°C) | Time (min) | Additive | Yield of Carboxylic Acid (%) | Yield of Decarboxylated Product (%) |
| 1 | 230 | 10 | None | 75 | 21 |
| 2 | 230 | 10 | 5% Acetic Acid | 75 | 21 |
| 3 | 200 | 10 | 5% Acetic Acid | 72 | 10 |
| 4 | 150 | 60 | 5% Acetic Acid | 86 | 5 |
| 5 | 150 | 120 | None | 84 | 5 |
| 6 | 130 | 10 | 5% Acetic Acid | 21 | <2 |
Data compiled from studies by Amaya-García and Unterlass.[6][8]
As shown in the table, higher temperatures (230 °C) lead to rapid reaction but also significant decarboxylation.[8] Lowering the temperature to 150 °C and extending the reaction time can significantly improve the yield of the desired carboxylic acid while minimizing the decarboxylated side product.[6] The addition of acetic acid can accelerate the reaction, particularly at lower temperatures.[8]
Substrate Scope and Optimized Conditions
The optimal conditions of 150 °C for 60 minutes in the presence of 5% acetic acid have been successfully applied to a range of 1,2-diaryl-α-diketones.[6]
| Product | Diketone Substituent (Ar) | Yield (%) |
| 3f | 4-Fluorophenyl | 84 |
| 3g | 4-Chlorophenyl | 66 (at 230 °C, 10 min) |
| 3h | 4-Bromophenyl | 65 (at 230 °C, 10 min) |
| 3j | 4-Hydroxyphenyl | 98 (at 150 °C, 30 min) |
| 3k | 2-Pyridyl | 86 (at 150 °C, 30 min) |
Data compiled from studies by Amaya-García and Unterlass.[6][8] For less soluble starting materials, such as the chloro- and bromo-substituted benzils, higher temperatures were necessary to achieve good yields, albeit with an increased risk of decarboxylation.[6][8]
Experimental Protocols
Method A: General Procedure for High-Temperature Water Synthesis
This protocol is optimized for the synthesis of 2,3-diarylquinoxaline-6-carboxylic acids with minimal decarboxylation.
Materials:
-
1,2-Diaryl-α-diketone (1.0 mmol)
-
3,4-Diaminobenzoic acid (1.0 mmol)
-
Deionized water
-
Acetic acid (glacial)
-
High-pressure reaction vessel (e.g., stainless steel autoclave with a Teflon insert)
Procedure:
-
To the reaction vessel, add the 1,2-diaryl-α-diketone (1.0 mmol) and 3,4-diaminobenzoic acid (1.0 mmol).
-
Add a volume of deionized water to achieve a concentration of 0.2 mol L⁻¹.
-
Add acetic acid to a final concentration of 5% (v/v).
-
Seal the reaction vessel and place it in a preheated oven or heating block at 150 °C.
-
Maintain the reaction at 150 °C for 60 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Open the vessel and collect the solid product by filtration.
-
Wash the solid with deionized water and dry under vacuum.
-
The crude product can be purified by recrystallization or column chromatography if necessary to remove any decarboxylated side product.
Method B: Synthesis with in-situ Ester Hydrolysis
To completely avoid decarboxylation, methyl 3,4-diaminobenzoate can be used as a starting material. The high-temperature water conditions facilitate both the quinoxaline formation and the hydrolysis of the methyl ester to the desired carboxylic acid.[4]
Materials:
-
1,2-Diaryl-α-diketone (1.0 mmol)
-
Methyl 3,4-diaminobenzoate (1.0 mmol)
-
Deionized water
-
High-pressure reaction vessel
Procedure:
-
Combine the 1,2-diaryl-α-diketone (1.0 mmol) and methyl 3,4-diaminobenzoate (1.0 mmol) in the reaction vessel.
-
Add deionized water to achieve the desired concentration.
-
Seal the vessel and heat to 230 °C for an extended period (e.g., several hours), monitoring the reaction for the conversion of the intermediate ester to the final carboxylic acid.[6]
-
Cool, collect, and purify the product as described in Method A.
Workflow Diagram
References
- 1. ijiset.com [ijiset.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. menchelab.com [menchelab.com]
- 6. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 7. [PDF] A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline | Semantic Scholar [semanticscholar.org]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Synthesis of Quinoxalines via Condensation of o-Phenylenediamine: A Detailed Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of quinoxaline derivatives through the condensation reaction of o-phenylenediamine with 1,2-dicarbonyl compounds. Quinoxalines are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them crucial scaffolds in medicinal chemistry and drug development.[1][2] This guide outlines various synthetic strategies, from classical methods to greener alternatives, and presents quantitative data in a structured format for easy comparison and replication.
Introduction
Quinoxaline, a fused heterocycle of benzene and pyrazine rings, and its derivatives are of immense interest due to their diverse pharmacological properties, including anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial activities.[1][2][3] Furthermore, these compounds find applications in materials science as dyes, fluorescent materials, and organic semiconductors.[1][3] The most fundamental and widely employed method for synthesizing the quinoxaline core involves the condensation of an aryl 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound.[4][5] This reaction is versatile, allowing for the introduction of various substituents on the quinoxaline ring, thus enabling the generation of diverse chemical libraries for drug discovery and materials science research.
Reaction Mechanism and Pathways
The synthesis of quinoxalines from o-phenylenediamine and a 1,2-dicarbonyl compound proceeds through a cyclocondensation reaction. The reaction is typically catalyzed by an acid, though several catalyst-free and green methods have been developed. The general mechanism involves the nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of the 1,2-dicarbonyl compound, followed by dehydration to form the stable aromatic quinoxaline ring.
Various synthetic routes have been established, which can be broadly categorized into traditional and green chemistry pathways.[1]
-
Traditional Pathways: Often involve organic solvents, high temperatures, and sometimes strong acid catalysts, which can lead to longer reaction times and the formation of byproducts.[1]
-
Green Chemistry Pathways: Focus on environmentally benign conditions, such as using water as a solvent, employing recyclable catalysts, performing the reaction at room temperature, and minimizing waste.[1] These methods are often more cost-effective and energy-efficient.[1]
Experimental Protocols
This section details several protocols for the synthesis of quinoxaline derivatives, providing a range of conditions to suit different laboratory setups and research goals.
General Protocol using Conventional Heating
This protocol describes a classic and straightforward method for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.
Materials:
-
o-Phenylenediamine
-
Benzil
-
Rectified spirit (ethanol)
-
Water
Procedure:
-
Prepare a solution of benzil (2.1 g) in warm rectified spirit (8 mL).
-
In a separate flask, dissolve o-phenylenediamine (1.1 g) in rectified spirit (8 mL).
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the resulting mixture on a water bath for 30 minutes.
-
Add water dropwise to the mixture until a slight cloudiness persists.
-
Cool the solution in an ice bath to facilitate crystallization.
-
Filter the solid product, wash with cold water, and dry.
-
The product can be further purified by recrystallization from aqueous ethanol.[6][7]
Green Chemistry Protocol using Phenol as a Catalyst
This protocol utilizes a mild and inexpensive catalyst, phenol, in an environmentally friendly solvent system.
Materials:
-
Aromatic o-diamine (1 mmol)
-
1,2-Dicarbonyl compound (1 mmol)
-
Phenol (20 mol%, 0.01 g)
-
Ethanol:Water (7:3, 10 mL)
-
Water (for workup)
Procedure:
-
In a round-bottom flask, dissolve the aromatic o-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the ethanol:water (7:3, 10 mL) solvent mixture.
-
Add a catalytic amount of phenol (20 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, add water (20 mL) to the reaction mixture.
-
Allow the mixture to stand at room temperature for 30 minutes to induce crystallization.
-
Collect the pure product by filtration and dry.
-
If necessary, recrystallize the product from hot ethanol.[4]
Heterogeneous Catalysis Protocol using Alumina-Supported Heteropolyoxometalates
This method employs a recyclable solid acid catalyst for a clean and efficient synthesis.
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
1,2-Dicarbonyl compound (1 mmol)
-
Molybdophosphovanadates supported on alumina (MoVP) catalyst (0.1 g)
-
Toluene (8 mL)
-
Anhydrous Na₂SO₄
-
Ethanol (for recrystallization)
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the MoVP catalyst (0.1 g).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
After completion, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol.[8]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for various methods of quinoxaline synthesis, allowing for a direct comparison of their efficiency.
Table 1: Comparison of Different Catalytic Systems for Quinoxaline Synthesis
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| None (Glycerol/Water) | Glycerol/Water | 90 °C | 4–6 min | 85–91 | [1] |
| Iodine (I₂) | DMSO | Room Temp. | 12 h | 80–90 | [1][9] |
| Zinc Triflate (Zn(OTf)₂) | CH₃CN | Room Temp. | Not specified | 85–91 | [1] |
| Bentonite K-10 | Ethanol | Room Temp. | 20 min | 95 | [1] |
| Cerium (IV) Ammonium Nitrate (CAN) | Acetonitrile/Water | Room Temp. | 20 min | up to 98 | [1] |
| Hexafluoroisopropanol (HFIP) | Solvent-free | Room Temp. | 1 h | 95 | [1] |
| TiO₂-Pr-SO₃H | Solvent-free | Room Temp. | 10 min | 95 | [1] |
| Phenol | Ethanol/Water | Room Temp. | Not specified | High | [4] |
| Alumina-Supported MoVP | Toluene | Room Temp. | Not specified | High | [8] |
| Sodium Hypochlorite (Reflux) | Ethanol/Water | 65 °C | 2 h | 92 | [10] |
| Sodium Hypochlorite (Photochemical) | Ethanol/Water | Not specified | Not specified | 96 | [10] |
Experimental Workflow and Logic
The general workflow for the synthesis of quinoxalines via the condensation of o-phenylenediamine is depicted in the following diagram. This process highlights the key steps from reactant preparation to final product isolation and purification.
Caption: General experimental workflow for quinoxaline synthesis.
Conclusion
The condensation of o-phenylenediamine with 1,2-dicarbonyl compounds remains a robust and versatile method for the synthesis of quinoxalines. This document has provided a selection of detailed protocols, ranging from traditional to green methodologies, to guide researchers in this area. The tabulated data allows for an informed choice of reaction conditions based on desired yield, reaction time, and available resources. The presented workflow diagram offers a clear overview of the experimental process. The adaptability of this reaction makes it a powerful tool in the synthesis of novel quinoxaline derivatives for applications in drug discovery and materials science.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. ijrti.org [ijrti.org]
- 4. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 5. soc.chim.it [soc.chim.it]
- 6. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 7. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Note: Online Solid-Phase Extraction Coupled with LC-MS/MS for the Determination of Quinoxaline-2-Carboxylic Acid in Pork
Introduction Quinoxaline-2-carboxylic acid (QCA) is the primary metabolite of the veterinary drug carbadox, which has been used as a growth promoter in swine. Due to concerns about the potential carcinogenic properties of carbadox and its residues, regulatory agencies worldwide have established maximum residue limits (MRLs) for QCA in edible tissues. This application note describes a sensitive and automated method for the determination of QCA in pork muscle using online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The online SPE approach automates the sample cleanup and concentration steps, leading to increased throughput, reduced solvent consumption, and improved reproducibility compared to traditional offline methods.
While specific online SPE methods for QCA in pork are not widely published, this protocol is based on established principles for the analysis of acidic veterinary drug residues in animal tissues.
Quantitative Data Summary
The following tables summarize the performance characteristics of methods for the determination of quinoxaline-2-carboxylic acid in pork and other animal tissues. The data is compiled from various offline SPE and analytical methods and serves as a benchmark for the expected performance of the online method.
Table 1: Recovery of Quinoxaline-2-Carboxylic Acid
| Matrix | Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Pork Muscle | 2.5 | 70.2 - 86.3 | N/A |
| Pork Liver | 5.0 | 70.2 - 86.3 | N/A |
| Pig Kidney | 50 | 72 - 79 | 5.6 - 7.8 |
| Pig Kidney | 10 | 100 | 9.8 |
| Animal-derived food products | N/A | 72.6 - 90.5 | 3.2 - 13.1 |
| Porcine Muscle & Liver | 0.1, 0.2, 1.0 | 62.4 - 118 | 1.48 - 28.1 |
| Porcine Muscle | 0.1 | 60.0 - 119.4 | N/A |
Data compiled from multiple sources.[1][2][3][4][5][6]
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) |
| Quinoxaline-2-carboxylic acid | Animal-derived food products | 0.08 | N/A |
| Quinoxaline-2-carboxylic acid | Porcine Muscle | 0.1 | N/A |
| Quinoxaline-2-carboxylic acid | Porcine Muscle & Liver | N/A | 0.1 |
| Quinoxaline-2-carboxylic acid | Swine Muscle & Liver | 1.0 | N/A |
| Quinoxaline-2-carboxylic acid | Swine Liver | 0.30 - 2.51 | 1.10 - 8.37 |
Data compiled from multiple sources.[2][3][4][6][7]
Experimental Protocols
Sample Preparation
-
Homogenization: Weigh 2.0 g (± 0.1 g) of homogenized pork muscle into a 50 mL polypropylene centrifuge tube.
-
Internal Standard: Fortify the sample with an internal standard solution (e.g., deuterated QCA) to the desired concentration.
-
Protein Precipitation & Extraction: Add 10 mL of 1% formic acid in acetonitrile.
-
Homogenization: Homogenize the sample for 1 minute using a high-speed homogenizer.
-
Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction: Add another 10 mL of 1% formic acid in acetonitrile to the pellet, vortex for 30 seconds, and centrifuge again.
-
Combine Supernatants: Combine the second supernatant with the first.
-
Dilution: Dilute the combined supernatant 1:1 (v/v) with ultrapure water before injection into the online SPE-LC-MS/MS system. This is crucial to ensure efficient trapping of the analyte on the SPE column.
Online SPE-LC-MS/MS Analysis
This section describes a representative online SPE setup. The system consists of a loading pump, an analytical pump, a column-switching valve, an online SPE cartridge, an analytical column, and a tandem mass spectrometer.
Instrumentation:
-
Online SPE System: Dual-pump HPLC system with a 6-port, 2-position switching valve.
-
Online SPE Cartridge: A mixed-mode anion exchange or a polymer-based reversed-phase cartridge suitable for acidic compounds (e.g., Oasis MAX or equivalent).
-
Analytical Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Analytical Pump Mobile Phase A: 0.1% Formic acid in water
-
Analytical Pump Mobile Phase B: 0.1% Formic acid in methanol
-
Loading Pump Mobile Phase: 5% Methanol in water with 0.1% formic acid
-
Analytical Gradient:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10% to 90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 10% B (re-equilibration)
-
-
Flow Rate (Analytical Pump): 0.3 mL/min
-
Flow Rate (Loading Pump): 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
Online SPE Valve Switching Program:
| Time (min) | Valve Position | Description |
| 0.0 - 1.5 | Load | The sample is loaded onto the online SPE cartridge using the loading pump. The analytical column is equilibrated with the initial mobile phase conditions from the analytical pump. |
| 1.5 - 6.0 | Inject | The valve switches, and the analytical pump elutes the trapped QCA from the SPE cartridge onto the analytical column for separation. The loading pump is diverted to waste or can be used to wash the sample loop. |
| 6.0 - 8.0 | Load | The valve switches back to the load position. The analytical column continues its gradient for re-equilibration. The SPE cartridge is washed and conditioned by the loading pump for the next injection. |
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
MRM Transitions for QCA (example):
-
Precursor Ion (m/z): 175.1
-
Product Ion 1 (m/z): 129.1 (Quantifier)
-
Product Ion 2 (m/z): 102.1 (Qualifier)
-
Note: These transitions should be optimized for the specific instrument used.
-
Visualizations
Experimental Workflow
Caption: Workflow for QCA analysis in pork.
Online SPE Column Switching Logic
Caption: Online SPE valve positions.
References
- 1. agilent.com [agilent.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Automated Mini-Column Solid-Phase Extraction Cleanup for High-Throughput Analysis of Chemical Contaminants in Foods by Low-Pressure Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive screening for multi-class veterinary drug residues and other contaminants in muscle using column-switching UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veterinaryworld.org [veterinaryworld.org]
- 6. tandfonline.com [tandfonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Development of Molecularly Imprinted Polymers for 2-Quinoxalinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecularly imprinted polymers (MIPs) are synthetic materials engineered to exhibit high selectivity and affinity for a specific target molecule. This is achieved through a templating process where functional monomers self-assemble around a template molecule (in this case, 2-Quinoxalinecarboxylic acid or its derivatives) and are subsequently cross-linked into a rigid polymer network. After polymerization, the template is removed, leaving behind complementary binding sites that can rebind the target molecule with high specificity. These "plastic antibodies" offer a robust and cost-effective alternative to biological receptors for applications in selective extraction, drug delivery, and chemical sensing.
This document provides detailed application notes and experimental protocols for the development of molecularly imprinted polymers for this compound (QCA), a significant metabolite of several quinoxaline-1,4-dioxide drugs. The protocols described herein are based on established methodologies for MIP synthesis, including bulk polymerization and surface imprinting techniques.
Key Applications
-
Selective Solid-Phase Extraction (SPE): MIPs can be used as highly selective sorbents in SPE cartridges to isolate and preconcentrate QCA from complex biological matrices such as animal tissues, facilitating more accurate downstream analysis by techniques like High-Performance Liquid Chromatography (HPLC).
-
Drug Monitoring and Analysis: The selective binding properties of QCA-MIPs are valuable for the development of analytical methods to monitor the levels of QCA and its parent drugs in pharmaceutical formulations and biological samples.
-
Chemical Sensors: Integration of QCA-MIPs as recognition elements in sensor platforms can enable the development of sensitive and selective devices for the rapid detection of quinoxaline derivatives.
Experimental Protocols
Two primary methods for the synthesis of MIPs for this compound are detailed below: Bulk Polymerization and Surface Imprinting.
Protocol 1: Bulk Polymerization for QCA-MIP Synthesis
This protocol describes the synthesis of a molecularly imprinted polymer for this compound using a non-covalent bulk polymerization method.
Materials:
-
Template: this compound (QCA)
-
Functional Monomer: Diethylaminoethylmethacrylate (DEAEM)
-
Cross-linker: Ethylene glycol dimethacrylate (EGDMA)
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN)
-
Porogen (Solvent): Tetrahydrofuran (THF)
-
Washing Solvents: Methanol, Acetic Acid
Equipment:
-
Glass reaction vials
-
Oil bath or heating block
-
Ultrasonic bath
-
Mortar and pestle
-
Sieves (e.g., 25-100 µm)
-
Soxhlet extraction apparatus (optional)
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Pre-polymerization Complex Formation:
-
In a glass vial, dissolve the template (QCA) and the functional monomer (DEAEM) in the porogen (THF). A typical molar ratio of template to functional monomer is 1:4.
-
Sonicate the mixture for 10 minutes to ensure homogeneity and facilitate the formation of the template-monomer complex.
-
Allow the mixture to stand at room temperature for a period to stabilize the complex.
-
-
Polymerization:
-
Add the cross-linker (EGDMA) and the initiator (AIBN) to the pre-polymerization mixture. A common molar ratio of template to cross-linker is 1:20.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Seal the vial and place it in an oil bath or heating block at 60°C for 24 hours to initiate polymerization.
-
-
Polymer Processing:
-
After polymerization, the resulting bulk polymer will be a solid block. Carefully break the glass vial to retrieve the polymer.
-
Crush the polymer block into a coarse powder using a mortar and pestle.
-
Grind the coarse powder to a fine powder.
-
Sieve the polymer particles to obtain a uniform size fraction (e.g., 25-100 µm).
-
-
Template Removal:
-
Pack the sieved polymer particles into an empty SPE cartridge or a chromatography column.
-
Wash the polymer extensively with a mixture of methanol and acetic acid (e.g., 9:1 v/v) to remove the template. The progress of template removal can be monitored by analyzing the washing solution with HPLC until the template is no longer detected.
-
Follow with a wash of methanol to remove any residual acetic acid.
-
Dry the polymer particles under vacuum.
-
-
Non-Imprinted Polymer (NIP) Synthesis:
-
A non-imprinted polymer (NIP) should be synthesized under the same conditions but without the addition of the template molecule. The NIP serves as a control to evaluate the imprinting effect.
-
Diagram: Bulk Polymerization Workflow for QCA-MIP
Caption: Workflow for the synthesis of QCA-MIPs via bulk polymerization.
Protocol 2: Surface Imprinting for QCA-MIP Synthesis using a Sol-Gel Process
This protocol describes the preparation of a surface-imprinted polymer on silica gel for the selective recognition of quinoxaline derivatives. This method offers the advantage of more accessible binding sites.[1]
Materials:
-
Template: Methyl-3-quinoxaline-2-carboxylic acid (MQCA) (as a surrogate for QCA)
-
Support: Silica gel
-
Functional Monomer: 3-Aminopropyltriethoxysilane (APTES)
-
Cross-linker: Tetraethoxysilane (TEOS)
-
Solvent: Toluene
-
Catalyst: Acetic acid
-
Washing Solvents: Methanol, Acetic Acid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Soxhlet extraction apparatus
Procedure:
-
Silica Gel Activation:
-
Activate the silica gel by heating it at 150°C for 4 hours to remove adsorbed water.
-
-
Surface Modification (Pre-polymerization):
-
Disperse the activated silica gel in toluene in a round-bottom flask.
-
Add the template (MQCA) and the functional monomer (APTES) to the suspension.
-
Reflux the mixture for a specified time (e.g., 2 hours) with stirring to allow the self-assembly of the template and functional monomer on the silica surface.
-
-
Polymerization (Sol-Gel Process):
-
Cool the mixture to room temperature.
-
Add the cross-linker (TEOS) and a catalytic amount of acetic acid.
-
Continue stirring at room temperature for a set period (e.g., 24 hours) to allow the sol-gel polymerization to occur on the surface of the silica gel.
-
-
Polymer Isolation and Washing:
-
Collect the surface-imprinted silica particles by filtration.
-
Wash the particles with toluene to remove unreacted reagents.
-
-
Template Removal:
-
Perform Soxhlet extraction on the polymer particles with a mixture of methanol and acetic acid (e.g., 9:1 v/v) for 24 hours to remove the template.
-
Wash the particles with methanol to remove any remaining acetic acid.
-
Dry the surface-imprinted polymer under vacuum.
-
-
Non-Imprinted Polymer (NIP) Synthesis:
-
Prepare a non-imprinted polymer using the same procedure but omitting the template molecule.
-
Diagram: Surface Imprinting Workflow for QCA-MIP
Caption: Workflow for the synthesis of surface-imprinted QCA-MIPs.
Data Presentation
The performance of the synthesized MIPs should be evaluated by determining their binding capacity, imprinting factor, and selectivity.
Table 1: Summary of Performance Data for QCA-MIPs
| MIP Type | Template | Functional Monomer | Cross-linker | Application | Limit of Detection (LOD) | Recovery (%) | Reference |
| Bulk Polymerization | QCA | DEAEM | EGDMA | MISPE-HPLC | 0.1-0.3 µg/kg (QCA) | 60.0-119.4 | [2] |
| Surface Imprinting (Sol-Gel) | MQCA | APTES | TEOS | Online SPE-HPLC | 0.8 ng/L (QCA) | 67-80 | [1] |
Binding Capacity and Imprinting Factor
The binding capacity (Q) is the amount of template bound per unit mass of the polymer. The imprinting factor (IF) is a measure of the imprinting efficiency and is calculated as the ratio of the binding capacity of the MIP to that of the NIP.
-
Binding Capacity (Q): Q = (C_initial - C_final) * V / m
-
C_initial = Initial concentration of the template solution
-
C_final = Final concentration of the template solution after incubation with the polymer
-
V = Volume of the solution
-
m = Mass of the polymer
-
-
Imprinting Factor (IF): IF = Q_MIP / Q_NIP
Logical Relationships in MIP Development
The development of a successful MIP involves a series of logical steps and considerations, from the selection of components to the final application.
Diagram: Logical Relationships in MIP Development
Caption: Logical flow from MIP design and synthesis to evaluation and application.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the development of molecularly imprinted polymers for this compound. By carefully selecting the appropriate synthesis method and optimizing the experimental conditions, researchers can produce highly selective MIPs for various applications in drug analysis and sample preparation. The provided workflows and logical diagrams serve as a visual guide to the key steps and considerations in the MIP development process.
References
Application Notes and Protocols: T3P as a Coupling Agent for 2-Quinoxalinecarboxylic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylphosphonic anhydride (T3P®) is a highly effective and versatile coupling agent for amide bond formation in organic synthesis. Its application is particularly advantageous in pharmaceutical and drug development due to its mild reaction conditions, high yields, low epimerization rates, and the simple removal of its water-soluble byproducts. This document provides detailed application notes and protocols for the use of T3P® in the coupling of 2-Quinoxalinecarboxylic acid with various amines, a common reaction in the synthesis of novel therapeutic agents. Quinoxaline derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.
Advantages of T3P® in 2-Quinoxalinecarboxamide Synthesis
-
High Reactivity and Yields: T3P® efficiently activates the carboxylic acid group of this compound, leading to high yields of the corresponding amide products.
-
Mild Reaction Conditions: The coupling reaction can be performed at room temperature, which is beneficial for substrates with sensitive functional groups.
-
Low Racemization: For chiral amines or carboxylic acids, T3P® is known to minimize the risk of epimerization, preserving the stereochemical integrity of the molecules.
-
Simple Work-up: The byproducts of T3P® are readily removed by a simple aqueous wash, simplifying the purification process and leading to high purity of the final product.
-
Safety Profile: T3P® is a non-explosive and less toxic alternative to many other coupling reagents.
Reaction Mechanism
The reaction proceeds through the activation of the this compound by T3P®. The carboxylic acid attacks the phosphorus atom of T3P®, forming a highly reactive mixed anhydride intermediate. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond, regenerating the phosphonic acid byproduct which is subsequently removed during aqueous workup.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 2-Quinoxalinecarboxamides using T3P® as the coupling agent.
| Entry | Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-(1-isopropyl-1H-1,2,4-triazol-5-yl)aniline | N-(4-(1-isopropyl-1H-1,2,4-triazol-5-yl)phenyl)quinoxaline-2-carboxamide | 6-12 | 83.2 |
| 2 | 4-(1-methyl-1H-1,2,4-triazol-5-yl)aniline | N-(4-(1-methyl-1H-1,2,4-triazol-5-yl)phenyl)quinoxaline-2-carboxamide | 6-12 | 55.6 |
| 3 | 4-(1-ethyl-1H-1,2,4-triazol-5-yl)aniline | N-(4-(1-ethyl-1H-1,2,4-triazol-5-yl)phenyl)quinoxaline-2-carboxamide | 6-12 | 24.3 |
| 4 | 4-(1-propyl-1H-1,2,4-triazol-5-yl)aniline | N-(4-(1-propyl-1H-1,2,4-triazol-5-yl)phenyl)quinoxaline-2-carboxamide | 6-12 | 38.9 |
Experimental Protocols
General Protocol for the T3P®-mediated coupling of this compound with amines:
Materials:
-
This compound (1.0 equiv.)
-
Amine (e.g., substituted aniline) (1.0 equiv.)
-
Propylphosphonic anhydride (T3P®) (50% solution in ethyl acetate, 4.0 equiv.)
-
Triethylamine (Et3N) (7.0 equiv.)
-
Dichloromethane (CH2Cl2)
-
Water
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 equiv.) and the desired amine (1.0 equiv.) in dichloromethane (DCM, 3.0 mL per mmol of carboxylic acid) in a round-bottom flask, add triethylamine (7.0 equiv.).
-
Stir the mixture at 0 °C under a dry argon atmosphere.
-
To the above solution, add T3P® (50% solution in ethyl acetate, 4.0 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 6–12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, dilute the solution with DCM.
-
Transfer the mixture to a separatory funnel and wash successively with water (3 x 20 mL) and saturated NaHCO3 solution (3 x 20 mL).
-
Separate the organic layer, dry it over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Visualizations
Experimental Workflow for T3P® Coupling
Caption: T3P Coupling Workflow
Logical Relationship of Reaction Components
Caption: Reaction Component Relationships
Troubleshooting & Optimization
Technical Support Center: Microbial Synthesis of 2-Quinoxalinecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of 2-Quinoxalinecarboxylic acid (2-QCA) through microbial synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What microorganisms are known to produce this compound?
A1: Two microorganisms have been reported for the bioconversion of 2-methylquinoxaline to this compound: the fungus Absidia repens and the bacterium Pseudomonas putida. Pseudomonas putida has been shown to provide a significantly higher yield.
Q2: What is the general principle of the microbial synthesis of 2-QCA?
A2: The microbial synthesis of 2-QCA involves the oxidation of the methyl group of 2-methylquinoxaline. This biotransformation is typically catalyzed by a series of enzymes, beginning with a monooxygenase that hydroxylates the methyl group to form a primary alcohol. This is followed by successive oxidations by alcohol and aldehyde dehydrogenases to yield the final carboxylic acid.
Q3: What are the main advantages of microbial synthesis over chemical synthesis for 2-QCA?
A3: Microbial synthesis offers several advantages, including milder reaction conditions (ambient temperature and pressure), higher specificity which can lead to fewer byproducts, and avoidance of hazardous reagents and intermediates often used in chemical synthesis. This makes the process more environmentally friendly and potentially safer to operate at a larger scale.
Q4: What are the typical yields for 2-QCA microbial synthesis?
A4: Yields can vary significantly depending on the microorganism and the process conditions. Reported yields include a 28% overall yield with Absidia repens in a large-scale fermentation, while a much higher in-situ yield of 86% has been achieved with Pseudomonas putida at the bench scale.
Troubleshooting Guide
This guide addresses common issues that can lead to low yields or failure in the microbial synthesis of this compound.
Issue 1: Low or No Product Formation
Possible Causes & Troubleshooting Steps:
-
Inactive Microbial Culture:
-
Solution: Ensure the viability and metabolic activity of your microbial stock. Use a fresh culture from a reputable source and prepare the inoculum according to a standardized protocol. Verify cell viability through plating or microscopy.
-
-
Inadequate Enzyme Induction (for Pseudomonas putida):
-
Solution: The oxidative enzymes in Pseudomonas putida often require induction. Pre-culture the cells in the presence of an inducer such as toluene, xylene, or cymene before introducing the 2-methylquinoxaline substrate. The inducer concentration and induction time may need to be optimized.
-
-
Substrate or Product Toxicity:
-
Solution: High concentrations of the substrate (2-methylquinoxaline) or the product (2-QCA) can be inhibitory to microbial growth and enzyme activity. Perform a toxicity study to determine the optimal substrate concentration. Consider a fed-batch or continuous feeding strategy to maintain the substrate concentration below the toxic threshold. In-situ product removal (ISPR) techniques can also be employed to alleviate product inhibition.
-
-
Incorrect Fermentation Conditions:
-
Solution: Optimize key fermentation parameters such as pH, temperature, and aeration. For Pseudomonas putida, a pH range of 6-10 and a temperature range of 25-40°C are generally recommended. For the fungus Absidia repens, conditions may differ and require specific optimization. Ensure adequate oxygen supply, as the initial oxidation step is an aerobic process.
-
Issue 2: Accumulation of Intermediates (e.g., 2-Quinoxalinemethanol)
Possible Causes & Troubleshooting Steps:
-
Rate-Limiting Dehydrogenase Activity:
-
Solution: The conversion of the alcohol intermediate to the carboxylic acid is dependent on the activity of alcohol and aldehyde dehydrogenases. Ensure the culture conditions are favorable for these enzymes. This may involve optimizing the medium composition, particularly the source of cofactors like NAD+/NADP+. For genetically engineered strains, consider overexpressing the genes encoding for these dehydrogenases.
-
-
Suboptimal Redox Balance:
-
Solution: The regeneration of NAD(P)+ is crucial for the dehydrogenase steps. Ensure the cells have an active respiratory chain to reoxidize NAD(P)H. Proper aeration is critical. In cases of redox imbalance, metabolic engineering strategies to introduce alternative NAD(P)H-consuming pathways could be explored.
-
Issue 3: Low Yield and Purity After Downstream Processing
Possible Causes & Troubleshooting Steps:
-
Product Degradation:
-
Solution: 2-QCA may be susceptible to degradation under certain pH and temperature conditions during extraction and purification. Analyze the stability of your product under the conditions used for downstream processing.
-
-
Inefficient Extraction:
-
Solution: The choice of solvent and the pH of the fermentation broth are critical for efficient liquid-liquid extraction of 2-QCA. Acidifying the broth to a pH below the pKa of 2-QCA will convert it to its less polar, protonated form, which is more readily extracted into an organic solvent. Screen different biocompatible solvents for optimal extraction efficiency.
-
-
Co-extraction of Impurities:
-
Solution: The fermentation broth is a complex mixture. If impurities are co-extracted with the product, additional purification steps such as chromatography or crystallization may be necessary. Consider pre-treating the clarified broth (e.g., with activated carbon) to remove some interfering compounds before extraction.
-
Data Summary
The following table summarizes the key quantitative data reported for the microbial synthesis of this compound.
| Microorganism | Substrate | Product | Yield | Scale | Reference |
| Absidia repens ATCC 14849 | 2-Methylquinoxaline | This compound | 28% (overall) | 14,000 L | [1] |
| Pseudomonas putida ATCC 33015 | 2-Methylquinoxaline | This compound | 86% (in situ) | 8 L | [1] |
Experimental Protocols
Protocol 1: Biotransformation of 2-Methylquinoxaline using Pseudomonas putida
This protocol is a generalized procedure based on common practices for microbial biotransformation with Pseudomonas species.
1. Inoculum Preparation: a. Aseptically transfer a single colony of Pseudomonas putida from a nutrient agar plate into a 250 mL flask containing 50 mL of a suitable growth medium (e.g., Luria-Bertani broth). b. Incubate at 30°C with shaking at 200 rpm for 16-24 hours.
2. Enzyme Induction and Biotransformation: a. Transfer the overnight culture to a larger fermentation vessel containing a mineral salts medium supplemented with a carbon source (e.g., glucose or succinate). b. When the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.8-1.0), add an inducer such as toluene or p-xylene to a final concentration of 0.1% (v/v). c. Continue incubation for another 4-6 hours to allow for enzyme expression. d. Add 2-methylquinoxaline (dissolved in a suitable water-miscible solvent like ethanol or DMSO to a final concentration that is non-toxic to the cells, typically in the range of 1-5 g/L). e. Maintain the fermentation at 30°C with controlled pH (e.g., 7.0) and aeration for 24-72 hours. f. Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC or TLC.
3. Downstream Processing: a. Separate the bacterial cells from the fermentation broth by centrifugation or microfiltration. b. Acidify the clarified broth to a pH of 2-3 using a suitable acid (e.g., HCl). c. Extract the this compound from the acidified broth using an appropriate organic solvent (e.g., ethyl acetate). d. Combine the organic phases and dry over anhydrous sodium sulfate. e. Evaporate the solvent under reduced pressure to obtain the crude product. f. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Medium Optimization using Response Surface Methodology (RSM)
This protocol outlines a general workflow for optimizing the fermentation medium to enhance 2-QCA production.
1. Screening of Key Medium Components: a. Use a Plackett-Burman design to screen for the most significant factors affecting 2-QCA production. Factors could include carbon source concentration, nitrogen source type and concentration, phosphate concentration, and trace element concentrations.
2. Optimization of Significant Factors: a. Use a central composite design (CCD) or Box-Behnken design to determine the optimal concentrations of the most significant factors identified in the screening step. b. Perform the fermentation experiments according to the experimental design matrix. c. Analyze the results to fit a second-order polynomial equation and generate response surface plots to visualize the relationship between the variables and the response (2-QCA yield).
3. Validation: a. Perform a validation experiment under the predicted optimal conditions to confirm the model's accuracy.
Visualizations
Caption: Proposed enzymatic pathway for the microbial oxidation of 2-methylquinoxaline.
Caption: Logical workflow for troubleshooting low yields in 2-QCA microbial synthesis.
References
Minimizing decarboxylation in hydrothermal synthesis of quinoxaline acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrothermal synthesis of quinoxaline acids. The primary focus is on minimizing the undesired side reaction of decarboxylation.
Troubleshooting Guide: Minimizing Decarboxylation
This guide addresses common issues encountered during the hydrothermal synthesis of quinoxaline acids, offering solutions to minimize the formation of decarboxylated byproducts.
Problem 1: Significant formation of decarboxylated quinoxaline byproduct.
-
Observation: The final product mixture contains a substantial amount of the corresponding quinoxaline (lacking the carboxylic acid group), as identified by analytical techniques such as HPLC, LC-MS, or NMR.
-
Cause: Aromatic carboxylic acids are susceptible to decarboxylation under high-temperature water (HTW) conditions.[1][2][3][4] This can occur either from the 3,4-diaminobenzoic acid starting material or the quinoxaline carboxylic acid product.[1][2][3][4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing decarboxylation.
-
Solutions:
-
Lower the Reaction Temperature: Higher temperatures promote decarboxylation. Reducing the reaction temperature (Tr) from 230°C to a range of 150–170°C can significantly decrease the rate of decarboxylation while still allowing for the formation of the desired quinoxaline carboxylic acid.[4]
-
Optimize Reaction Time: Shorter reaction times (tr) can limit the extent of decarboxylation. Experiments have shown that reaction times between 5 and 30 minutes can be effective.[1][2][3]
-
Use Acetic Acid as a Promoter: The addition of 5% acetic acid (HOAc) can promote the quinoxaline formation, especially at lower temperatures, potentially allowing for shorter reaction times and thus less decarboxylation.[4]
-
Adjust Starting Material Concentration: The concentration of reactants can influence reaction kinetics. While decarboxylation of some aromatic carboxylic acids follows first-order kinetics, it is advisable to optimize the concentration of your starting materials.[4] A starting concentration of 0.05 mol·L–1 has been used to mitigate decarboxylation at 150°C.[4]
-
Problem 2: Complete inhibition of decarboxylation is required.
-
Observation: Even with optimized conditions, trace amounts of the decarboxylated byproduct are unacceptable for the intended application.
-
Cause: The free carboxylic acid group on the 3,4-diaminobenzoic acid starting material is the primary source of decarboxylation.[1][2][3][4]
-
Solution:
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on the yield of 2,3-diarylquinoxaline-6-carboxylic acids and the extent of decarboxylation.
Table 1: Effect of Reaction Temperature on Product Yield
| Reaction Temperature (°C) | Reaction Time (min) | Additive | Yield of Carboxylic Acid (%) | Yield of Decarboxylated Product (%) |
| 230 | 10 | None | High | Up to 21% |
| 200 | 10 | 5% HOAc | 72 | Not specified |
| 170 | 10 | 5% HOAc | 62 | Not specified |
| 150 | 10 | 5% HOAc | 64 | Not specified |
| 130 | 10 | 5% HOAc | 21 | Not specified |
| 150 | 60 | 5% HOAc | 86 | Lowest amount |
Data synthesized from a study on the synthesis of 2,3-diarylquinoxaline carboxylic acids.[4]
Table 2: Methods for Complete Inhibition of Decarboxylation
| Starting Material | Reaction Temperature (°C) | Reaction Time | Yield of Carboxylic Acid (%) |
| Methyl 3,4-diaminobenzoate | 230 | 3 hours | 77 |
| Di-Boc-protected 3,4-diaminobenzoic acid | 150 | 60 minutes | 65 |
Data from a one-pot quinoxaline formation followed by in-situ deprotection.[4]
Experimental Protocols
General Hydrothermal Synthesis of 2,3-Diarylquinoxaline-6-carboxylic Acid:
-
Reactant Preparation: In a suitable reaction vessel, combine equimolar amounts of the 1,2-diarylketone and 3,4-diaminobenzoic acid.
-
Solvent Addition: Add deionized water to achieve the desired concentration (e.g., 0.05 mol·L–1). If required, add acetic acid to a concentration of 5%.
-
Reaction: Seal the vessel and heat it to the desired temperature (e.g., 150°C) for the specified time (e.g., 60 minutes) with stirring.
-
Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. The product will typically precipitate.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decarboxylation in the hydrothermal synthesis of quinoxaline acids?
A1: The primary cause is the thermal instability of the aromatic carboxylic acid group in high-temperature water.[1][2][3][4] This leads to the loss of carbon dioxide (CO2) from either the 3,4-diaminobenzoic acid starting material or the final quinoxaline carboxylic acid product.[1][2][3][4]
Q2: At what temperatures does decarboxylation become a significant issue?
A2: Decarboxylation is more pronounced at higher temperatures. For instance, at 230°C, yields of the decarboxylated side product can be as high as 21%.[4] Lowering the temperature to the 150-170°C range can substantially reduce this side reaction.[4]
Q3: Can I completely avoid decarboxylation?
A3: Yes, decarboxylation can be completely inhibited by using a starting material where the carboxylic acid group is protected.[1][2][3][4] Using methyl 3,4-diaminobenzoate or di-Boc-protected 3,4-diaminobenzoic acid allows for a one-pot synthesis of the desired quinoxaline carboxylic acid without the formation of decarboxylated byproducts.[1][2][3][4]
Q4: What is the role of acetic acid in the reaction?
A4: Acetic acid can act as a promoter, catalyzing the quinoxaline formation.[4][6] This is particularly useful at lower temperatures where the reaction rate might be slower, allowing for shorter reaction times and thus minimizing the time the product is exposed to decarboxylation-promoting conditions.[4]
Q5: What analytical methods are suitable for quantifying the desired product and the decarboxylated byproduct?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the simultaneous quantification of quinoxaline-2-carboxylic acid and its potential byproducts.[7][8] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also valuable for identification and quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. benchchem.com [benchchem.com]
- 6. Green Hydrothermal Synthesis of Fluorescent 2,3‐Diarylquinoxalines and Large‐Scale Computational Comparison to Existing Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for quinoxaline-2-carboxamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of quinoxaline-2-carboxamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing quinoxaline-2-carboxamides?
A1: The two primary methods for synthesizing quinoxaline-2-carboxamides are:
-
Amide Coupling via Acyl Chloride Formation: This is a robust, two-step procedure that involves converting quinoxaline-2-carboxylic acid to its more reactive acyl chloride, followed by coupling with a primary or secondary amine.[1]
-
Direct Amide Coupling: This one-pot method utilizes coupling reagents to directly form the amide bond between quinoxaline-2-carboxylic acid and an amine.[1]
Another versatile strategy involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound to form the quinoxaline core, which can then be further functionalized.
Q2: How do I choose the appropriate solvent for my reaction?
A2: The choice of solvent is critical and can significantly impact reaction yield and time.[2] Commonly used solvents for quinoxaline synthesis include ethanol, water, toluene, and DMF.[2][3][4] For environmentally friendly "green" chemistry, water and ethanol are excellent choices.[2][5] In some cases, solvent-free reactions, often facilitated by grinding, can be advantageous.[2][4]
Q3: What catalysts are effective for quinoxaline synthesis?
A3: A wide range of catalysts can be employed, from simple acids to more complex systems. Acetic acid is a common choice.[3] Other reported catalysts include iodine, CuSO₄·5H₂O, nickel nanoparticles, and various supported catalysts like alumina-supported heteropolyoxometalates, which offer the benefit of being reusable.[3][5]
Q4: My quinoxaline-2-carboxamide product is difficult to purify. What are some effective purification strategies?
A4: Purification can be challenging due to the poor solubility of many quinoxaline derivatives in common organic solvents.[4]
-
Recrystallization: This is often the most effective method. Successful recrystallization has been reported using ethanol.[4] An alternative is to dissolve the crude product in a 5% NaOH solution and then reprecipitate it by acidifying with dilute HCl.[4]
-
Washing: If the product is a solid and impurities are soluble in a specific solvent, washing the crude product can be effective.[4]
-
Column Chromatography: While some quinoxaline derivatives can decompose on silica gel, this method can be used with caution.[4] It's advisable to perform a small-scale test first.
Troubleshooting Guide
Problem 1: Low Yield of Quinoxaline-2-Carboxamide
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6] - Consider increasing the reaction temperature or extending the reaction time. |
| Suboptimal Reaction Conditions | - Screen different solvents and temperatures to find the optimal conditions for your specific substrates.[6] - Greener protocols using ethanol or water have demonstrated high efficiency.[6] |
| Inefficient Catalyst | - Experiment with different catalysts. A variety of catalysts, from simple acids to complex metal catalysts, have been reported to yield high efficiencies.[3][6] |
| Loss During Work-up/Purification | - Carefully optimize the work-up and purification procedures to minimize product loss during filtration, washing, or recrystallization steps.[4] |
| Side Product Formation | - Identify the major byproducts and implement targeted troubleshooting steps as outlined in the "Side Product Formation" section below.[6] |
Problem 2: Significant Side Product Formation
Possible Causes & Solutions
| Side Product | Cause | Troubleshooting Steps |
| Benzimidazole Derivatives | Reaction of the o-phenylenediamine starting material with aldehyde or carboxylic acid impurities in the 1,2-dicarbonyl compound.[6] | - Assess the purity of the 1,2-dicarbonyl compound using NMR or GC-MS before starting the synthesis. Purify if necessary.[6] - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the 1,2-dicarbonyl compound, which can generate acidic impurities.[6] |
| Quinoxaline N-oxides | Over-oxidation of the quinoxaline ring due to harsh reaction conditions or the presence of an oxidizing agent.[6] | - Avoid strong oxidizing agents if not required for the synthetic route. - Perform the reaction under an inert atmosphere to prevent oxidation by atmospheric oxygen, especially at elevated temperatures.[6] |
| Dihydroquinoxaline Intermediate | The final oxidation step of the reaction is incomplete.[6] | - Introduce a mild oxidant. Often, stirring the reaction mixture open to the air after the initial condensation is sufficient.[6] - Choose a catalyst, such as a transition metal-based one, that can facilitate the final oxidation step.[6] |
Experimental Protocols
Method A: Amide Coupling via Acyl Chloride Formation
This two-step procedure is a robust and widely used method for synthesizing quinoxaline-2-carboxamides.[1]
Step 1: Acyl Chloride Formation
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoxaline-2-carboxylic acid (1.0 eq).
-
Suspend the carboxylic acid in an excess of thionyl chloride (10-20 eq) or in a solution of oxalyl chloride (2-3 eq) in an inert dry solvent such as toluene or dichloromethane (DCM). A catalytic amount of dry dimethylformamide (DMF) can be added if using thionyl chloride.[1]
-
Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours.[1]
-
Monitor the reaction by the cessation of gas evolution.
-
Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.
Step 2: Amide Coupling
-
In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a base such as triethylamine (2-3 eq) in the same dry solvent.[1]
-
Cool the solution of the acyl chloride to 0 °C using an ice bath.
-
Slowly add the amine solution dropwise to the acyl chloride solution with vigorous stirring.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC.[1]
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.[1]
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.[1]
Method B: Direct Amide Coupling using Coupling Reagents
This one-pot method provides a more direct route to quinoxaline-2-carboxamides.[1]
-
To a round-bottom flask, add quinoxaline-2-carboxylic acid (1.0 eq), the desired primary or secondary amine (1.0-1.2 eq), a coupling reagent (e.g., HATU, HBTU, DCC, or EDCI; 1.1-1.5 eq), and an organic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA); 2-4 eq).[1]
-
Dissolve the components in a dry solvent such as DMF or DCM.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, perform a standard aqueous work-up.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.[1]
Data Presentation
Table 1: Effect of Catalyst on Quinoxaline Yield
| Catalyst | Amount of Catalyst | Solvent | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |
| AlCuMoVP | 100 mg | Toluene | 120 | 25 | 92 | [3] |
| AlFeMoVP | 100 mg | Toluene | 120 | 25 | 80 | [3] |
| None | - | Toluene | 120 | 25 | 0 | [3] |
Reaction conditions: o-phenylenediamine (1 mmol), benzyl (1 mmol), toluene (10 mL).[3]
Table 2: Effect of Solvent on 2,3-Diketoquinoxaline Synthesis under Microwave Conditions
| Solvent | Reaction Time (min) | Yield (%) | Reference |
| 1,4-Dioxane | 3.5 | 92 | [7] |
| Ethanol | 4.0 | 90 | [7] |
| DMF | 4.5 | 88 | [7] |
| Water | 6.0 | 82 | [7] |
| Acetonitrile | 7.0 | 78 | [7] |
Visualizations
Caption: General experimental workflow for quinoxaline-2-carboxamide synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. omicsonline.org [omicsonline.org]
Technical Support Center: Overcoming Solubility Challenges of 2-Quinoxalinecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 2-Quinoxalinecarboxylic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals. It is a known residue of the antimicrobial drug Carbadox.[1][2] Its planar aromatic structure and carboxylic acid group contribute to strong intermolecular interactions, leading to low solubility in many common organic solvents, which can hinder its use in various experimental and manufacturing processes.
Q2: What are the general solubility characteristics of this compound?
Q3: What are the primary strategies to improve the solubility of this compound?
A3: The main approaches to enhance the solubility of this compound in organic solvents include:
-
Salt Formation: Converting the carboxylic acid to a more soluble salt.
-
Chemical Modification: Synthesizing derivatives with improved solubility profiles.
-
Advanced Formulation Techniques: Utilizing methods like cyclodextrin complexation or creating nanosuspensions.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to overcoming common solubility problems encountered with this compound.
Problem 1: Poor dissolution in a chosen organic solvent.
Workflow for Troubleshooting Poor Dissolution
Caption: A stepwise approach to addressing poor dissolution of this compound.
Possible Causes & Solutions:
-
Insufficient Energy Input: The dissolution process may be kinetically limited.
-
Solution: Employ mechanical agitation (stirring, vortexing) and sonication. Gentle heating can also be effective, but monitor for potential degradation, as the compound decomposes at 208 °C.
-
-
Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for the solute.
-
Solution: Consult the solubility data table below and test a range of solvents with varying polarities. Polar aprotic solvents like DMSO and DMF are often good starting points.
-
-
Single Solvent Limitation: A single solvent may not possess the ideal characteristics for solubilization.
-
Solution: Experiment with binary or ternary solvent mixtures. For example, a small amount of DMSO can be used to initially dissolve the compound, followed by dilution with a less polar solvent like methanol or ethanol.
-
Problem 2: Compound precipitates out of solution upon standing or temperature change.
Logical Flow for Preventing Precipitation
Caption: Decision-making process to prevent precipitation of this compound.
Possible Causes & Solutions:
-
Supersaturation: The initial dissolution conditions (e.g., heating) may have allowed for a concentration above the equilibrium solubility at ambient temperature.
-
Solution: Prepare a solution at a slightly lower concentration.
-
-
Temperature Fluctuation: Solubility is often temperature-dependent.
-
Solution: Maintain a constant temperature for your experimental setup.
-
-
Change in Solvent Composition: Evaporation of a more volatile co-solvent can lead to precipitation.
-
Solution: Use sealed containers and consider using less volatile solvents if evaporation is a concern.
-
Data Presentation: Solubility of this compound
The following table summarizes the available solubility information for this compound in common organic solvents.
| Solvent | Polarity Index | Qualitative Solubility | Quantitative Data (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Slightly Soluble (Sonication may be required)[1][2] | ≥ 100 (for Quinoline-2-carboxylic acid)[3] |
| Dimethylformamide (DMF) | 6.4 | Likely Soluble (based on polarity) | No data available |
| Methanol | 5.1 | Slightly Soluble (Sonication may be required)[1][2] | ≥ 0.1[4] |
| Ethanol | 4.3 | Soluble[1] | No data available |
| Acetonitrile | 5.8 | Soluble | ≥ 1.0[4] |
| Acetone | 5.1 | Likely Soluble | No data available |
| Chloroform | 4.1 | Soluble[1] | No data available |
| Toluene | 2.4 | Poorly Soluble (expected) | No data available |
Note: The quantitative data for DMSO is for a structurally similar compound and should be used as a guideline. The data for methanol and acetonitrile is based on commercially available solutions.
Experimental Protocols for Enhanced Solubility
Salt Formation (Sodium Salt)
This protocol describes the formation of the sodium salt of this compound to potentially improve its solubility in polar protic solvents.
Experimental Workflow for Salt Formation
Caption: Procedure for the synthesis of Sodium 2-Quinoxalinate.
Methodology:
-
Dissolution: Suspend one equivalent of this compound in a minimal amount of a suitable alcohol, such as ethanol.
-
Base Addition: Slowly add one molar equivalent of sodium hydroxide solution (e.g., 1 M in water or ethanol) to the suspension while stirring.
-
Reaction: Continue stirring at room temperature. The suspension should gradually dissolve as the sodium salt is formed, resulting in a clear solution.
-
Isolation: Remove the solvent under reduced pressure to obtain the solid sodium salt.
-
Drying: Dry the resulting salt under vacuum to remove any residual solvent.
Cyclodextrin Complexation
This method aims to encapsulate the hydrophobic this compound molecule within the cavity of a cyclodextrin, enhancing its apparent solubility in aqueous and some organic systems.
Methodology (Co-precipitation Method):
-
Cyclodextrin Solution: Prepare a saturated solution of a suitable cyclodextrin (e.g., β-cyclodextrin or Hydroxypropyl-β-cyclodextrin) in the desired solvent (typically water or a water-miscible organic solvent).
-
Addition of Active Compound: Add an excess of this compound to the cyclodextrin solution.
-
Complex Formation: Stir the mixture vigorously at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the suspension to remove the un-complexed this compound.
-
Isolation: Lyophilize or evaporate the solvent from the filtrate to obtain the solid inclusion complex.
Nanosuspension Formulation
This protocol describes the preparation of a nanosuspension of this compound using a wet media milling technique to improve its dissolution rate.
Methodology (Wet Media Milling):
-
Preparation of Suspension: Disperse this compound in an aqueous solution containing a stabilizer. A combination of 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 is a good starting point.
-
Milling: Introduce the suspension and milling media (e.g., yttria-stabilized zirconium oxide beads) into a milling chamber.
-
Particle Size Reduction: Mill the suspension at a high speed for a sufficient duration (e.g., several hours). Monitor the particle size distribution periodically using a particle size analyzer until the desired nanoscale is achieved.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the resulting nanosuspension for particle size, zeta potential, and dissolution rate.
Chemical Modification: Esterification
Esterification of the carboxylic acid group can improve solubility in less polar organic solvents. The methyl ester of this compound is reported to be sparingly soluble in methanol and slightly soluble in chloroform.[5][6]
Methodology (Fischer Esterification):
-
Reaction Setup: Dissolve this compound in an excess of the desired alcohol (e.g., methanol for the methyl ester).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the ester with an organic solvent, dry the organic layer, and purify the product using chromatography or recrystallization.
References
Technical Support Center: Purification of Crude 2-Quinoxalinecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Quinoxalinecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for crude this compound include recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities may include unreacted starting materials from the synthesis, such as o-phenylenediamine and pyruvic acid derivatives. Side products, like decarboxylated quinoxalines, can also be present, particularly if the synthesis was conducted at high temperatures.[1] Additionally, residual solvents and colored impurities may contaminate the crude product.
Q3: How can I remove colored impurities from my this compound?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.[2] The crude material is dissolved in a suitable hot solvent, a small amount of activated charcoal is added, and the mixture is briefly heated. A hot gravity filtration to remove the charcoal, followed by crystallization of the filtrate, should yield a decolorized product.[2]
Q4: My purified this compound has a broad melting point. What does this indicate?
A4: A broad melting point typically suggests the presence of impurities.[3] Even small amounts of contaminants can disrupt the crystal lattice of the solid, leading to melting over a range of temperatures rather than at a sharp point. Further purification steps may be necessary to improve purity.
Troubleshooting Guides
Recrystallization
Problem: My this compound "oils out" instead of forming crystals during recrystallization.
-
Possible Cause: The solution is too concentrated, or the cooling rate is too fast.[4] This is more likely to happen when the solute is very impure or when an inappropriate solvent is used.
-
Suggested Solutions:
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[4]
-
Use a More Dilute Solution: Add more hot solvent to the mixture to ensure the compound does not become supersaturated too quickly upon cooling.[4]
-
Change the Solvent System: The current solvent may be unsuitable. Experiment with different solvents or a binary solvent system. A good approach is to dissolve the compound in a "good" solvent (high solubility) and then add a "poor" solvent (low solubility) dropwise at an elevated temperature until turbidity appears.[4]
-
Problem: No crystals form upon cooling the recrystallization solution.
-
Possible Cause: The solution is not supersaturated, either because too much solvent was used or the compound is highly soluble in the chosen solvent even at low temperatures.[5]
-
Suggested Solutions:
-
Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.[5]
-
Induce Crystallization: Scratch the inside of the flask at the air-solvent interface with a glass rod to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.
-
Use an "Anti-Solvent": If the compound is too soluble, add a solvent in which it is insoluble (an anti-solvent) dropwise to the solution until it becomes cloudy, then heat until clear and cool slowly.[5]
-
Column Chromatography
Problem: My this compound is streaking on the TLC plate and eluting slowly from the silica gel column.
-
Possible Cause: The carboxylic acid group is interacting strongly with the acidic silica gel, leading to poor separation and band tailing.[2][3]
-
Suggested Solutions:
-
Modify the Eluent: Add a small amount of a polar, acidic modifier to the mobile phase, such as acetic acid or formic acid (0.1-1%). This will protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper bands and better elution.[3]
-
Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with the eluent containing a small amount of an acid before loading the sample.[5]
-
Consider an Alternative Stationary Phase: If streaking persists, using a different stationary phase like alumina or reverse-phase C18 silica may be beneficial.[2]
-
Problem: The this compound appears to be decomposing on the column.
-
Possible Cause: The compound may be sensitive to the acidic nature of the silica gel.[2]
-
Suggested Solutions:
-
Use a Less Acidic Stationary Phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[5]
-
Work Quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation.
-
Acid-Base Extraction
Problem: Low recovery of this compound from the aqueous layer after acidification.
-
Possible Cause: Incomplete extraction into the aqueous base or incomplete precipitation upon acidification. The pKa of the carboxylic acid and the pH of the aqueous solutions are critical.[6]
-
Suggested Solutions:
-
Ensure Complete Deprotonation: Use a sufficiently strong base (e.g., sodium hydroxide) to ensure the carboxylic acid is fully converted to its water-soluble carboxylate salt. Thoroughly mix the organic and aqueous layers to maximize extraction.[7]
-
Ensure Complete Protonation: After extraction, acidify the aqueous layer to a pH well below the pKa of this compound (typically pH 1-2) to ensure complete precipitation.[8] Use a strong acid like concentrated HCl.[9]
-
Perform Multiple Extractions: It is more efficient to perform several extractions with smaller volumes of solvent than one extraction with a large volume.[10]
-
Quantitative Data Summary
The following table provides illustrative data for the purification of crude this compound using different techniques. Actual results will vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) | Key Parameters |
| Recrystallization | 85% | 95-98% | 70-85% | Solvent choice, cooling rate |
| Column Chromatography | 85% | >99% | 60-80% | Stationary phase, eluent system |
| Acid-Base Extraction | 85% | 90-95% | 80-90% | pH control, solvent choice |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol-Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at a gentle boil for 5-10 minutes.[2]
-
Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration to remove it, collecting the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.[6]
-
Extraction: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting frequently to release any pressure buildup.[6] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.[7] Combine all aqueous extracts.
-
Washing the Organic Layer (Optional): The remaining organic layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate any neutral impurities.[6]
-
Precipitation: Cool the combined aqueous extracts in an ice bath and acidify by adding concentrated hydrochloric acid dropwise until the pH is approximately 1-2.[9] A precipitate of this compound should form.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold distilled water.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting guide for common recrystallization problems.
Caption: Logical workflow for purification by acid-base extraction.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. reddit.com [reddit.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. community.wvu.edu [community.wvu.edu]
Technical Support Center: Mitigating Safety Issues of Di-N-Oxide Intermediates
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, understanding, and avoiding the safety hazards associated with di-N-oxide intermediates in chemical synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are di-N-oxide intermediates, and why are they a safety concern?
A1: Di-N-oxide intermediates are molecules containing two N-oxide (N⁺–O⁻) functional groups. These groups are highly polar and can significantly alter a molecule's properties.[1][2] The primary safety concern stems from their potential thermal instability. The introduction of N-oxide groups can weaken the molecular structure, making these compounds prone to energetic decomposition, especially at elevated temperatures (aromatic N-oxides can decompose above 150°C).[1][3] This instability can lead to runaway reactions or thermal explosions, particularly in large-scale synthesis.[4][5]
Q2: Under what conditions are hazardous di-N-oxide intermediates likely to form?
A2: Hazardous di-N-oxide intermediates are typically formed during the oxidation of molecules containing two nitrogen atoms, such as diamines or heterocyclic compounds with multiple nitrogen atoms (e.g., pyrazines, quinoxalines).[1][6] The use of strong oxidizing agents, especially in excess, is a primary factor. Hydrogen peroxide (H₂O₂), often used for N-oxidation, can lead to dangerous conditions if not properly controlled, as its decomposition is exothermic and can initiate a runaway reaction.[4][7] The presence of metal catalysts can also influence the rate of decomposition.[1][4]
Q3: How can I detect the formation of a potentially unstable di-N-oxide intermediate?
A3: The formation of N-oxides can be monitored using standard analytical techniques. In NMR spectroscopy, the introduction of the oxygen atom causes a downfield shift for neighboring protons and carbons.[1][2] In infrared (IR) spectroscopy, the N⁺–O⁻ bond shows a characteristic strong vibration band around 930 cm⁻¹.[1][2] For ongoing reaction monitoring, techniques like reaction calorimetry are invaluable for detecting unexpected exotherms that might indicate the formation and decomposition of unstable intermediates.
Q4: What are the key signs of a potential runaway reaction involving di-N-oxides?
A4: A runaway reaction is characterized by an accelerating rate of reaction that leads to a rapid increase in temperature and pressure.[5] Key indicators to watch for include:
-
A sudden, unexpected increase in reactor temperature that is not controlled by the cooling system.
-
A rapid rise in pressure within the reaction vessel.
-
Visible signs of gas evolution or foaming.[7]
-
Changes in the color or viscosity of the reaction mixture.
It is crucial to have an emergency plan in place to address these signs immediately.
Troubleshooting Guide
Q1: My N-oxidation reaction is showing an unexpected exotherm. What should I do?
A1: An unexpected exotherm is a critical warning sign of a potential runaway reaction.
-
Immediately stop the addition of all reagents.
-
Maximize cooling to the reactor.
-
If possible and safe, add a quenching agent or a large volume of a cold, inert solvent to dilute the reaction mixture and absorb heat.
-
Alert personnel and be prepared to evacuate the area.
-
Do not attempt to restart the reaction without a thorough safety review. A Hazard and Operability (HAZOP) study is recommended to identify potential deviations.[8]
Q2: I suspect I have formed an unstable di-N-oxide and need to work up the reaction. What precautions should I take?
A2: Handling potentially unstable compounds requires extreme caution.
-
Avoid isolation if possible. If the subsequent step involves reduction of the N-oxide, it may be safer to proceed with the crude reaction mixture.
-
Keep the material cool. Perform all manipulations at low temperatures (e.g., in an ice bath).
-
Avoid concentrating the material. Do not remove solvent under vacuum, as this can increase the concentration of the unstable species and the temperature.
-
Use personal protective equipment (PPE) , including a face shield, blast shield, and heavy-duty gloves.[9]
-
Work on a small scale.
Q3: How can I avoid the formation of di-N-oxides if they are a known hazardous byproduct?
A3: Several strategies can be employed to prevent their formation:
-
Stoichiometric control: Use a limited amount of the oxidizing agent to favor mono-N-oxide formation.
-
Protecting groups: If the starting material has multiple nitrogen sites, one can be selectively protected before the oxidation step.[10]
-
Alternative synthetic routes: Consider synthetic pathways that avoid direct oxidation altogether. For some heterocyclic N-oxides, it's possible to construct the ring system with the N-O bond already in place, avoiding the hazardous oxidation step.[6]
-
pH adjustment: For some amine oxidations, protonating the amine with an acid like trifluoroacetic acid (TFA) can prevent its oxidation, provided the reaction conditions are compatible.[10]
Data Presentation: Thermal Stability of N-Oxides
The thermal stability of N-oxides is a critical safety parameter. The data below, gathered from various sources, illustrates typical decomposition temperatures. Note that these values can be significantly influenced by impurities, heating rate, and the presence of other reagents.
| Compound Class | Example Compound | Decomposition Onset Temperature (°C) | Notes |
| Aliphatic Amine N-Oxides | Trimethylamine N-oxide (TMAO) | ~100 °C | Prone to decomposition and rearrangement at elevated temperatures.[1] |
| Aromatic N-Oxides | Pyridine-N-oxide | ~150 °C | Generally more stable than aliphatic N-oxides.[1] |
| Energetic Di-N-Oxides | 2,6-diamino-3,5-dinitro-1-oxide | 342 °C (DSC Exothermic Peak) | Designed for high energy, indicating significant stored chemical energy.[6] |
| Furoxan (1,2,5-oxadiazole-2-oxide) Derivatives | Compound 55a (a triazole derivative) | 199 °C | The introduction of N-oxide groups into energetic materials often reduces thermal stability.[3][6] |
Experimental Protocols
Protocol 1: Safer N-Oxidation using CO₂-Mediated Hydrogen Peroxide
This method enhances the rate of oxidation, allowing for milder conditions and reducing the need for a large excess of H₂O₂, which is a common cause of runaway reactions.[1][2]
Materials:
-
Substrate (tertiary amine or N-heterocycle)
-
Hydrogen peroxide (30-35% aqueous solution)
-
Carbon Dioxide (CO₂) source (e.g., dry ice or a cylinder)
-
Solvent (e.g., acetonitrile or a protic solvent like methanol)
-
Quenching agent (e.g., sodium sulfite or activated carbon)[1][2]
Procedure:
-
Dissolve the substrate in the chosen solvent in a reaction vessel equipped with a stirrer, temperature probe, and a gas inlet/outlet.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly begin bubbling CO₂ gas through the solution or add crushed dry ice in small portions.
-
Add hydrogen peroxide dropwise via an addition funnel, carefully monitoring the internal temperature. Do not allow the temperature to rise more than a few degrees. A typical stoichiometry is 1.1 to 1.5 equivalents of H₂O₂.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitor by TLC or LCMS).
-
Once the reaction is complete, carefully quench the excess hydrogen peroxide. Add a solution of sodium sulfite portion-wise, ensuring the temperature does not rise significantly, or add activated carbon and stir for 1-2 hours before filtering.[1][2]
-
Proceed with the aqueous workup and purification of the N-oxide product.
Protocol 2: Analytical Detection of Residual Hydrogen Peroxide
It is imperative to confirm the absence of residual H₂O₂ in the final N-oxide product due to safety concerns and potential interference with biological assays.[1][2]
Method: Colorimetric Test using Titanium(IV) Sulfate
This is a simple and effective chemical test for detecting traces of H₂O₂.[2]
Procedure:
-
Prepare a test solution by dissolving a small amount (1-5 mg) of the isolated N-oxide product in 1 mL of a suitable solvent (e.g., water, methanol).
-
Prepare a titanium(IV) sulfate reagent solution.
-
To the test solution, add a few drops of the titanium(IV) sulfate reagent.
-
Observation: The formation of a yellow to orange color indicates the presence of hydrogen peroxide (due to the formation of the pertitanic acid complex). The intensity of the color is proportional to the concentration of H₂O₂.
-
If the test is positive, the product must be re-treated with a quenching agent and re-purified.
Visualizations
Risk Assessment for Di-N-Oxide Formation
Caption: Decision tree for assessing risk before synthesizing potential di-N-oxide intermediates.
Workflow for Safer N-Oxidation Experiments
Caption: A generalized workflow for conducting safer N-oxidation reactions in the laboratory.
Conceptual Instability of Di-N-Oxides
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermal runaway - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. vigilfuoco.it [vigilfuoco.it]
- 8. researchgate.net [researchgate.net]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scalable Process Development for 2-Quinoxalinecarboxylic Acid Production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the scalable synthesis of 2-Quinoxalinecarboxylic acid. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate efficient and reproducible process development.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method is the condensation reaction between o-phenylenediamine and a 1,2-dicarbonyl compound, such as pyruvic acid or its derivatives. This approach is favored due to the availability of starting materials and generally good yields.[1][2][3][4]
Q2: What are the critical parameters to control during the synthesis to ensure high yield and purity?
A2: Key parameters to control include reaction temperature, reaction time, purity of starting materials, and the choice of catalyst and solvent.[5][6][7] Optimization of these factors is crucial to minimize side product formation and maximize the yield of the desired product.
Q3: What are the common side products observed during the synthesis of this compound?
A3: Common side products include benzimidazoles, which can form from the reaction of o-phenylenediamine with aldehyde impurities, and dihydroquinoxalines, resulting from incomplete oxidation.[8] Over-oxidation can also lead to the formation of quinoxaline N-oxides.
Q4: What are the recommended methods for purifying crude this compound?
A4: Recrystallization is a highly effective method for purifying solid this compound, with ethanol being a commonly used solvent.[4] For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.
Q5: How can the purity of this compound be accurately determined?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the purity analysis of this compound.[9][10][11] This method allows for the separation and quantification of the main product and any impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound from o-Phenylenediamine and Pyruvic Acid
This protocol details a common method for the synthesis of this compound.
Materials:
-
o-Phenylenediamine
-
Pyruvic acid
-
Ethanol (or another suitable solvent like acetic acid)[5]
-
Catalyst (e.g., Camphorsulfonic acid (CSA) or an acid catalyst of choice)[5]
-
Sodium hydroxide (for work-up)
-
Hydrochloric acid (for work-up)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Reagent Addition: To the stirred solution, add pyruvic acid (1 equivalent) and the catalyst (e.g., 20 mol% CSA).[5]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add cold water to the mixture and continue stirring until a solid precipitate forms.[5]
-
Isolation: Filter the solid product, wash it with cold water, and dry it under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Recrystallization of this compound
This protocol describes the purification of crude this compound.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Heating mantle or hot plate
-
Erlenmeyer flask
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of ethanol. Heat the mixture gently while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound should form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Effect of Catalyst and Solvent on Quinoxaline Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Camphorsulfonic Acid (20 mol%) | Ethanol | Room Temperature | 2 | 98 |
| Camphorsulfonic Acid (15 mol%) | Ethanol | Room Temperature | 2 | 85 |
| Camphorsulfonic Acid (10 mol%) | Ethanol | Room Temperature | 2 | 65 |
| Camphorsulfonic Acid (5 mol%) | Ethanol | Room Temperature | 2 | 50 |
| None | Ethanol | Room Temperature | 8 | 0 |
| Camphorsulfonic Acid (20 mol%) | Methanol | Room Temperature | 2 | 50 |
| Camphorsulfonic Acid (20 mol%) | Acetonitrile | Room Temperature | 2 | 65 |
| Camphorsulfonic Acid (20 mol%) | Ethanol/Water | Room Temperature | 2 | 85 |
Note: Data adapted from a study on a similar quinoxaline synthesis and may serve as a starting point for optimization.[5]
Table 2: Impact of Reaction Temperature on Yield and Byproduct Formation in a Related Quinoxaline Carboxylic Acid Synthesis
| Temperature (°C) | Reaction Time (min) | Solvent | Yield of Desired Product (%) | Yield of Decarboxylated Byproduct (%) |
| 230 | 10 | 5% Acetic Acid | 75 | 18 |
| 200 | 10 | 5% Acetic Acid | 72 | 10 |
| 170 | 10 | 5% Acetic Acid | 62 | 5 |
| 150 | 10 | 5% Acetic Acid | 64 | 4 |
| 130 | 10 | 5% Acetic Acid | 21 | 0 |
| 150 | 60 | 5% Acetic Acid | 86 | Low |
Note: This data is for a 2,3-diarylquinoxaline-6-carboxylic acid synthesis and illustrates the general trend of temperature effects.[12]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC to ensure it has gone to completion. - Consider increasing the reaction time or temperature. - Verify the activity and concentration of the catalyst.[5] |
| Purity of Starting Materials | - Ensure high purity of o-phenylenediamine and pyruvic acid. Impurities can lead to side reactions.[13] |
| Suboptimal Reaction Conditions | - Screen different solvents and catalysts to find the optimal conditions for your specific scale.[5] |
| Loss During Work-up/Purification | - Optimize the precipitation and filtration steps to minimize product loss. - Ensure the recrystallization solvent and procedure are optimized for maximum recovery. |
Issue 2: Formation of Benzimidazole Byproduct
| Potential Cause | Troubleshooting Steps |
| Aldehyde Impurities in Pyruvic Acid | - Assess the purity of the pyruvic acid using techniques like NMR or GC-MS. - If impurities are detected, purify the reagent before use. |
| Harsh Reaction Conditions | - Avoid excessively high temperatures and prolonged reaction times, especially with strong acid catalysts.[8] - Consider using a milder catalyst or catalyst-free conditions if feasible. |
| Oxidative Degradation | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of starting materials that could lead to aldehyde formation.[13] |
Issue 3: Low Purity of the Final Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction has gone to completion by monitoring with TLC. Unreacted starting materials are common impurities. |
| Formation of Side Products | - Refer to the troubleshooting guide for specific side products (e.g., benzimidazoles). - Adjust reaction conditions (temperature, catalyst) to minimize their formation.[12] |
| Inefficient Purification | - Optimize the recrystallization process. This includes selecting the most appropriate solvent, using the minimum amount of hot solvent, and allowing for slow cooling. - If recrystallization is ineffective, consider using column chromatography for purification.[4] |
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijrar.org [ijrar.org]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Condensation Reactions of o-Phenylenediamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the condensation of o-phenylenediamine.
Troubleshooting Guide: Low Yields
Low yields in condensation reactions involving o-phenylenediamine are a common challenge. This guide provides a systematic approach to identifying and resolving potential issues.
Question: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?
Answer: Low yields can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic evaluation of your experimental setup is crucial. The primary areas to investigate are:
-
Reagent Quality: The purity of your starting materials is critical.
-
Reaction Conditions: Temperature, reaction time, and solvent play a significant role.
-
Catalyst Choice and Activity: The selection and handling of the catalyst can dramatically impact the outcome.
-
Side Reactions and Byproduct Formation: Competing reactions can consume starting materials and reduce the yield of the desired product.
Below is a logical workflow to troubleshoot low yields:
Caption: A stepwise guide to troubleshooting low yields.
Frequently Asked Questions (FAQs)
Reagent and Solvent Purity
Q1: My o-phenylenediamine has a dark brown color. Can I still use it?
A1: o-Phenylenediamine is susceptible to air oxidation, which causes it to darken from a white or colorless solid to yellow, brown, or even black.[1] This oxidation can negatively impact your reaction by introducing impurities and lowering the yield.[1] For best results, it is highly recommended to use pure, colorless, or light-colored o-phenylenediamine. If your reagent has significantly darkened, purification by recrystallization may be necessary. A common method involves dissolving the darkened compound in hot water with a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) to reduce the colored, oxidized impurities, followed by treatment with activated carbon before allowing the purified product to crystallize.[1]
Q2: What are the consequences of using a non-anhydrous or non-degassed solvent?
A2: The presence of water in the reaction mixture can be detrimental, especially in condensation reactions where water is a byproduct. Excess water can shift the reaction equilibrium backward, thus reducing the yield. Dissolved oxygen in the solvent can promote the oxidation of o-phenylenediamine, leading to the formation of colored impurities and a decrease in the amount of starting material available for the desired reaction.[1] It is advisable to use freshly distilled or degassed solvents, particularly in sensitive reactions.[1]
Reaction Conditions and Catalysts
Q3: How do I choose the appropriate catalyst for my benzimidazole synthesis?
A3: The choice of catalyst depends on your specific substrates (e.g., aldehyde vs. carboxylic acid) and desired reaction conditions.
-
For condensation with carboxylic acids (Phillips-Ladenburg Reaction): Strong acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) are commonly used to facilitate the reaction, which often requires heating.[2][3]
-
For condensation with aldehydes (Weidenhagen Reaction): A wider variety of catalysts can be employed. These range from simple acid catalysts to metal-based catalysts and Lewis acids.[4][5] For "green" chemistry approaches, heterogeneous catalysts are advantageous as they can be easily recovered and reused.[5]
Q4: I am observing the formation of 1,2-disubstituted benzimidazoles as a major byproduct when reacting with aldehydes. How can I improve the selectivity for the 2-substituted product?
A4: The formation of 1,2-disubstituted benzimidazoles is a known challenge, especially when using a 1:2 molar ratio of o-phenylenediamine to aldehyde.[6][7] To favor the formation of the 2-substituted product, you can adjust the stoichiometry to use a 1:1 molar ratio of the reactants.[8] The choice of catalyst and solvent also plays a crucial role in selectivity. For instance, supported gold nanoparticles (Au/TiO₂) have been shown to be highly selective for the synthesis of 2-substituted benzimidazoles.[8]
Side Reactions and Purification
Q5: What are some common side reactions in the condensation of o-phenylenediamine with dicarbonyl compounds?
A5: In the reaction with 1,3-dicarbonyl compounds or β-ketoesters, a common side reaction is the formation of 1,5-benzodiazepines.[9][10] The reaction pathway can often be influenced by the reaction conditions. For example, reacting o-phenylenediamine with β-ketoesters in water may favor the formation of 2-substituted benzimidazoles, while solvent-free conditions under microwave irradiation can lead to 1,5-benzodiazepin-2-ones.[11]
Q6: My crude product is highly colored. What is the best way to purify it?
A6: Colored impurities often arise from the oxidation of o-phenylenediamine.[1] Recrystallization is a common and effective purification method. Adding a small amount of a reducing agent, such as sodium hydrosulfite, during the recrystallization process can help to reduce colored impurities.[1] The use of activated charcoal can also aid in decolorizing the solution before crystallization.[1] For products that are difficult to purify by recrystallization, column chromatography may be a suitable alternative.
Data Presentation: Comparative Yields
The following tables summarize the yields of benzimidazole and quinoxaline products under various catalytic and solvent conditions, providing a basis for comparison and selection of an appropriate synthetic route.
Table 1: Comparison of Catalysts and Solvents for the Synthesis of 2-Phenyl-1H-benzimidazole from o-Phenylenediamine and Benzaldehyde
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Er(OTf)₃ (10 mol%) | H₂O | 120 (MW) | 15 | 72 (1,2-disubstituted) | [6] |
| None | H₂O | 120 (MW) | 15 | 41 (2-substituted) + 51 (1,2-disubstituted) | [6] |
| Au/TiO₂ (1 mol%) | CHCl₃:MeOH (3:1) | 25 | 120 | >99 (2-substituted) | [8] |
| Au/Al₂O₃ (1 mol%) | CHCl₃:MeOH (3:1) | 25 | 120 | 75 (2-substituted) | [8] |
| Au/ZnO (1 mol%) | CHCl₃:MeOH (3:1) | 25 | 120 | 58 (2-substituted) | [8] |
| Indion 190 | Acetonitrile | 50-60 | - | 96 (1,2-disubstituted) | [12] |
Table 2: Synthesis of Quinoxaline Derivatives from o-Phenylenediamine and Benzil
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Toluene | 25 | 2 h | 0 | [13] |
| AlCuMoVP | Toluene | 25 | 2 h | 92 | [13] |
| Bentonite K-10 | Ethanol | RT | 20 min | 95 | [14] |
| Cerium (IV) Ammonium Nitrate (CAN) | Acetonitrile | RT | 20 min | 80-98 | [14] |
| Hexafluoroisopropanol (HFIP) | - | RT | 1 h | 95 | [15] |
| TiO₂-Pr-SO₃H | Ethanol | RT | 10 min | 95 | [15] |
Experimental Protocols
Protocol 1: Phillips-Ladenburg Synthesis of Benzimidazole
This method involves the condensation of o-phenylenediamine with a carboxylic acid.
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).[2]
-
Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[2]
-
Heat the reaction mixture under reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]
-
After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a neutralizing base solution (e.g., 10% NaOH).[2]
-
Stir until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash with cold water.[2]
-
Purify the product by recrystallization.
Protocol 2: Weidenhagen Synthesis of 2-Substituted Benzimidazoles
This protocol describes the condensation of o-phenylenediamine with an aldehyde.
-
Dissolve o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., DMF, ethanol, or acetonitrile) in a round-bottom flask.[2]
-
Add the aldehyde (1.0 eq) and a catalyst/oxidant (e.g., p-TsOH, H₂O₂, or Na₂S₂O₅).[2]
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.[2]
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization.
Protocol 3: Synthesis of Quinoxalines from o-Phenylenediamine and a 1,2-Dicarbonyl Compound
-
To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., toluene or ethanol), add the catalyst.[13][15]
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
After completion, separate the catalyst by filtration (if heterogeneous).
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent and purify the product, typically by recrystallization from ethanol.[13]
Signaling Pathways and Reaction Mechanisms
Mechanism of Benzimidazole Formation from an Aldehyde (Weidenhagen Reaction)
The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and oxidation to yield the benzimidazole ring.
Caption: Mechanism of the Weidenhagen reaction.
Mechanism of Quinoxaline Formation
The condensation of o-phenylenediamine with a 1,2-dicarbonyl compound involves the formation of two imine bonds followed by cyclization.
Caption: General mechanism for quinoxaline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijrpc.com [ijrpc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of HPLC Methods for Better Resolution of Quinoxaline Derivatives
Welcome to the Technical Support Center for the HPLC analysis of quinoxaline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution and overall quality of your chromatographic separations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of quinoxaline derivatives, presented in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q1: My quinoxaline derivative peaks are showing significant tailing. What is the primary cause and how can I fix it?
A1: Peak tailing is a common problem when analyzing basic compounds like many quinoxaline derivatives using reversed-phase HPLC.[1] The primary cause is the interaction between the basic analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] This secondary interaction leads to peak broadening and tailing.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the mobile phase to a low pH, typically between 2 and 4.[2] This suppresses the ionization of the silanol groups, minimizing their interaction with the protonated basic quinoxaline molecule, which improves peak shape.[1][2]
-
Use Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase at a low concentration (e.g., 1-3%).[3] TEA can preferentially interact with the active silanol sites, reducing their availability to interact with your analyte. Alternatively, acidic modifiers like formic acid or trifluoroacetic acid (TFA) at concentrations of 0.1% are often used to improve peak shape for basic compounds.[1][4]
-
Select an Appropriate Column:
-
End-capped Columns: Utilize a well-end-capped column where the residual silanols have been chemically deactivated.
-
Columns for Basic Compounds: Consider columns specifically designed for the analysis of basic compounds, which often have a lower density of residual silanols or a proprietary surface treatment.[5][6]
-
Different Stationary Phase: If tailing persists, explore different stationary phases like a C8 column, which is less retentive than a C18 and may offer different selectivity.[6]
-
-
Increase Column Temperature: Elevating the column temperature (e.g., 30°C to 50°C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.[7][8][9] For basic compounds, this can significantly improve column efficiency.[10]
Q2: My peaks are fronting. What could be the cause?
A2: Peak fronting is less common than tailing but can occur due to several reasons:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[11][12] Try reducing the injection volume or the sample concentration.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[13] Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Degradation: A void or channel in the column packing can lead to peak distortion. This may require column replacement.
Issue 2: Poor Resolution and Overlapping Peaks
Q3: I am struggling to separate two or more closely eluting quinoxaline derivatives. How can I improve the resolution?
A3: Improving resolution (Rs) requires optimizing one or more of the three key chromatographic parameters: efficiency (N), selectivity (α), and retention factor (k'). A resolution value of Rs ≥ 1.5 is generally considered baseline separation.[8]
Troubleshooting Steps:
-
Optimize Mobile Phase Composition (Selectivity):
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent properties.[14]
-
Adjust pH: As quinoxaline derivatives are often ionizable, a small change in the mobile phase pH can significantly alter the retention and selectivity of the separation.[15][16][17] It is recommended to work at a pH at least one unit above or below the pKa of the analytes to ensure consistent ionization.[2][14]
-
Utilize Gradient Elution: For complex mixtures with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is often more effective than an isocratic (constant composition) method.[11][18]
-
-
Increase Column Efficiency (N):
-
Decrease Particle Size: Using a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC) will increase efficiency and, consequently, resolution.
-
Increase Column Length: A longer column provides more theoretical plates, leading to better separation, but will also increase analysis time and backpressure.[19]
-
-
Adjust Flow Rate and Temperature:
-
Lower Flow Rate: Decreasing the flow rate can enhance resolution, although it will lengthen the run time.[8][20] Very high flow rates can be particularly detrimental to the chromatography of basic compounds.[10]
-
Optimize Temperature: Temperature can influence selectivity.[21] Experimenting with different column temperatures can sometimes resolve co-eluting peaks.
-
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Quinoxaline Derivatives
This protocol provides a starting point for developing a separation method for quinoxaline derivatives.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[4]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[4]
-
Mobile Phase:
-
Gradient Program: A typical gradient could be 20-80% Mobile Phase B over 20 minutes.[4] This should be optimized based on the specific analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[22]
-
Detection Wavelength: 254 nm, or the λmax of the specific quinoxaline derivatives.[22]
-
Injection Volume: 10 µL.[22]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection.[4]
Data Presentation
Table 1: Effect of Mobile Phase pH on Retention and Peak Asymmetry of a Quinoxaline Derivative
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) |
| 2.5 | 6.8 | 1.1 | 6700 |
| 3.0 | 6.5 | 1.5 | 4500 |
| 4.0 | 6.2 | 2.1 | 2800 |
| Data is illustrative and based on trends reported in the literature. More acidic conditions often lead to improved peak shape and efficiency for basic compounds like quinoxalines.[23] |
Table 2: UHPLC-MS/MS Parameters for Analysis of Quinoxaline Derivatives
| Parameter | Value |
| Column | Acquity UHPLC BEH C18 (50 x 2.1 mm i.d., 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Gradient | 88% A (1 min) -> 50% A (at 2 min) -> 12% A (at 3.5 min) -> 50% A (at 4.5 min) -> 88% A (at 5.0 min, hold 1 min) |
| [3] |
Visualizations
Caption: A logical workflow for troubleshooting poor resolution and peak shape in HPLC.
Caption: A systematic workflow for developing a robust HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. mastelf.com [mastelf.com]
- 9. chromtech.com [chromtech.com]
- 10. Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 13. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 14. mastelf.com [mastelf.com]
- 15. moravek.com [moravek.com]
- 16. veeprho.com [veeprho.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. linklab.gr [linklab.gr]
- 20. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Quinoxaline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during quinoxaline synthesis. Find troubleshooting guidance and answers to frequently asked questions to streamline your catalyst selection and experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the quinoxaline core structure?
The most prevalent and classical method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound.[1] This method is widely used due to its simplicity and the commercial availability of the starting materials.[1]
Q2: What are the typical challenges encountered with the traditional condensation method for quinoxaline synthesis?
Traditional synthesis protocols often face several challenges, including:
-
Low yields: The reaction may not proceed to completion.[1][2]
-
Long reaction times: Many classical procedures require prolonged heating or refluxing.[1][2]
-
Harsh reaction conditions: The use of high temperatures and strong acid catalysts can lead to the degradation of sensitive starting materials or products.[1][2]
-
Formation of side products: Undesired side reactions can complicate the purification process.[1]
-
Use of toxic solvents: Many protocols employ hazardous organic solvents.[1][2]
Q3: How can modern catalysts improve the yield and efficiency of my quinoxaline synthesis?
Modern approaches focus on using efficient catalysts to overcome the limitations of traditional methods.[1] The choice of catalyst is crucial for improving both yield and reaction time.[1] Benefits include:
-
Milder Reaction Conditions: Many advanced catalysts, such as certain heterogeneous catalysts or fluorinated alcohols like hexafluoroisopropanol (HFIP), can promote the reaction at room temperature.[2]
-
Shorter Reaction Times: Catalysts like TiO2-Pr-SO3H have been shown to facilitate reactions in as little as 10 minutes.[2]
-
Higher Yields: The use of an appropriate catalyst can significantly increase the product yield, often exceeding 90%.[2][3]
-
Greener Chemistry: The development of recyclable catalysts (e.g., heterogeneous catalysts, magnetic nanoparticles) and the use of environmentally benign solvents like water or ethanol align with the principles of green chemistry.[2][4]
Q4: How do I choose between a homogeneous and a heterogeneous catalyst?
The choice depends on your specific experimental needs.
-
Homogeneous catalysts are in the same phase as the reactants, which often leads to higher selectivity and milder reaction conditions. However, their separation from the final product can be difficult.
-
Heterogeneous catalysts are in a different phase (typically a solid catalyst in a liquid or gas phase). This allows for easy separation by filtration and subsequent recycling, making them ideal for larger-scale and more environmentally friendly processes.[1]
Catalyst Performance Data
The following table summarizes the performance of various catalytic systems for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, a common benchmark reaction.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CrCl₂·6H₂O (0.01 g) | Ethanol | Room Temp. | 36 min | 92 | [5] |
| PbBr₂ (0.01 g) | Ethanol | Room Temp. | 45 min | 90 | [5] |
| CuSO₄·5H₂O (0.01 g) | Ethanol | Room Temp. | 55 min | 88 | [5] |
| TiO₂-Pr-SO₃H (10 mg) | Ethanol | Room Temp. | 10 min | 95 | [2] |
| Hexafluoroisopropanol (HFIP) | HFIP | Room Temp. | 1 hr | 95 | [2] |
| AlCuMoVP (100 mg) | Toluene | 25 | 120 min | 92 | [6] |
| Sodium Hypochlorite (NaOCl) | Ethanol/Water | 65 (Reflux) | 2 hr | 92 | [3] |
| Sodium Hypochlorite (NaOCl) | Ethanol/Water | Photochemical | - | 96 | [3] |
| None (Catalyst-free) | Ethanol | Reflux | 5 hr | 75 | [1] |
| Acetic Acid | Ethanol | Reflux | 3 hr | 80 | [1] |
Note: Yields are highly dependent on specific substrates and reaction conditions.
Experimental Protocols
General Procedure for Catalyst Screening in Quinoxaline Synthesis
This protocol describes a general method for the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound to screen for optimal catalytic conditions.
Materials:
-
o-phenylenediamine (1.0 mmol)
-
1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)
-
Catalyst (e.g., 1-10 mol% or a specified weight for heterogeneous catalysts)
-
Solvent (e.g., Ethanol, Toluene, or Water) (5-10 mL)
Procedure:
-
To a round-bottom flask, add the o-phenylenediamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and the selected solvent.
-
Add the catalyst to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, if using a heterogeneous catalyst, remove it by filtration.[1]
-
Work up the reaction mixture. This may involve adding water to precipitate the product or extracting it with an appropriate organic solvent.
-
Isolate the crude product by filtration.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.[1]
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).[1]
Troubleshooting and Optimization
Problem: Low reaction yield.
-
Possible Cause: Inactive or insufficient catalyst.
-
Solution: Ensure the catalyst is active and has been stored correctly. Consider increasing the catalyst loading.
-
-
Possible Cause: Sub-optimal reaction conditions.
-
Solution: Increase the reaction temperature or prolong the reaction time. Screen different solvents to find the optimal one for the specific catalyst and substrate combination.[2]
-
-
Possible Cause: Incomplete reaction, with dihydroquinoxaline intermediate remaining.
Problem: Formation of unwanted side products (e.g., benzimidazoles, N-oxides).
-
Possible Cause: Reaction conditions are too harsh.
-
Possible Cause: Presence of an oxidizing agent or atmospheric oxygen.
-
Solution: To avoid quinoxaline N-oxides, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
-
-
Possible Cause: Catalyst choice favors side reactions.
-
Solution: Optimize the catalyst. Mild Lewis acids or specific heterogeneous catalysts can favor quinoxaline formation over byproducts like benzimidazoles.[7]
-
Problem: Difficulty in purifying the product.
-
Possible Cause: Presence of closely related impurities.
-
Solution: Recrystallization is a highly effective method for purification. If this fails, column chromatography may be necessary.
-
-
Possible Cause: Difficulty in removing the catalyst.
-
Solution: Switch to a heterogeneous catalyst, which can be easily removed by simple filtration.[1] This avoids contamination of the final product.
-
Visual Workflows
Caption: General workflow for quinoxaline synthesis and catalyst screening.
Caption: Troubleshooting workflow for addressing low yields.
Caption: Logical workflow for selecting a suitable catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted Quinoxaline-2-Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted quinoxaline-2-carboxylic acids.
Troubleshooting Guides & FAQs
This section is designed to address specific issues that may arise during your experiments.
Q1: I am observing low yields in the condensation reaction between a substituted o-phenylenediamine and an α-keto acid. What are the potential causes and solutions?
A1: Low yields in this core reaction can stem from several factors related to your starting materials and reaction conditions.
-
Purity of Starting Materials: Impurities in the substituted o-phenylenediamine or the α-keto acid can lead to unwanted side reactions.
-
Troubleshooting:
-
Assess the purity of your starting materials using techniques like NMR or GC-MS.
-
Purify reagents if necessary, for instance, by recrystallization.
-
-
-
Electronic Effects of Substituents: The nature of the substituents on the o-phenylenediamine ring can significantly influence the nucleophilicity of the amine groups.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the nucleophilicity, slowing down the reaction rate and potentially reducing the yield.
-
Troubleshooting:
-
Increase the reaction temperature or prolong the reaction time.
-
Consider using a more active catalyst to facilitate the condensation.
-
-
-
Electron-donating groups (e.g., -CH₃, -OCH₃) generally favor the reaction. If yields are still low, other factors are likely at play.
-
-
Reaction Conditions:
-
Troubleshooting:
-
Solvent: Ensure you are using an appropriate solvent. Ethanol, acetic acid, and DMSO are commonly used.
-
Catalyst: While the reaction can proceed without a catalyst, acidic or metal-based catalysts can improve yields and reaction times. Experiment with different catalysts to find the optimal one for your specific substrates.
-
Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to side reactions like decarboxylation.
-
-
Q2: My final product is contaminated with a decarboxylated analog of the target quinoxaline-2-carboxylic acid. How can I prevent this?
A2: Decarboxylation is a common side reaction, especially when the synthesis is performed at elevated temperatures.[1]
-
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature. Lowering the temperature may slow down the reaction but can significantly reduce decarboxylation.[1]
-
Alternative Synthetic Route: Consider a two-step approach:
-
Synthesize the corresponding quinoxaline-2-carboxylate ester first.
-
Hydrolyze the ester to the carboxylic acid under milder conditions (e.g., using a base like NaOH in methanol at room temperature).[2]
-
-
Q3: I am struggling with the purification of my substituted quinoxaline-2-carboxylic acid. What are the recommended methods?
A3: Purification can be challenging due to the polar nature of the carboxylic acid group.
-
Troubleshooting:
-
Recrystallization: This is often the most effective method. Experiment with different solvent systems. Common solvents for recrystallization include ethanol, methanol, or mixtures with water.
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous base (e.g., sodium bicarbonate solution) to move the carboxylic acid into the aqueous layer as its salt.
-
Wash the aqueous layer with an organic solvent to remove non-acidic impurities.
-
Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the pure carboxylic acid.
-
Filter and dry the purified product.
-
-
Column Chromatography: While possible, it can be challenging with highly polar compounds. Use a polar stationary phase (like silica gel) and a suitable polar eluent system.
-
Q4: I am observing the formation of benzimidazole byproducts. What is the cause and how can I minimize it?
A4: Benzimidazole formation can occur if the α-keto acid starting material degrades or contains aldehyde impurities. The o-phenylenediamine can react with these aldehydes to form the benzimidazole ring.
-
Troubleshooting:
-
Purity of α-Keto Acid: Ensure the α-keto acid is pure and free from aldehyde contaminants.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the starting materials.
-
Data Presentation
The choice of catalyst and the electronic nature of the substituents on the o-phenylenediamine can significantly impact the yield of the quinoxaline synthesis. The following tables provide a summary of quantitative data from various studies.
Table 1: Effect of Catalyst on Quinoxaline Synthesis Yield
| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| AlCuMoVP | o-phenylenediamine | Benzil | Toluene | 25 | 120 | 92 |
| AlFeMoVP | o-phenylenediamine | Benzil | Toluene | 25 | 120 | 80 |
| MAP | o-phenylenediamine | Benzil | Ethanol | Room Temp. | 2-4 | 94-99 |
| DAP | o-phenylenediamine | Benzil | Ethanol | Room Temp. | 2-4 | 94-99 |
| TSP | o-phenylenediamine | Benzil | Ethanol | Room Temp. | 2-4 | 94-99 |
| CrCl₂·6H₂O | o-phenylenediamine | Phenanthrenequinone | Ethanol | Room Temp. | 36 | 92 |
| PbBr₂ | 4-methyl-o-phenylenediamine | Benzil | Ethanol | Room Temp. | 38 | 93 |
| CuSO₄·5H₂O | o-phenylenediamine | Acenaphthoquinone | Ethanol | Room Temp. | 14 | 90 |
Data compiled from references[3][4][5].
Table 2: Influence of Substituents on o-Phenylenediamine on Quinoxaline Yield
| o-Phenylenediamine Substituent | Alkyne | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| -H | Phenylacetylene | Cu-Al | K₂CO₃/DMAP | Toluene | 110 | 10 | 95 |
| 4-Methyl | Phenylacetylene | Cu-Al | K₂CO₃/DMAP | Toluene | 110 | 10 | 85 |
| 4-Fluoro | Phenylacetylene | Cu-Al | K₂CO₃/DMAP | Toluene | 110 | 10 | 72 |
| 4-Nitro | Phenylacetylene | Cu-Al | K₂CO₃/DMAP | Toluene | 110 | 10 | No Product |
Data compiled from reference[6].
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Synthesis of 3-Methyl-quinoxaline-2-carboxylic Acid via Hydrolysis [2]
-
Dissolution: Dissolve methyl 3-methylquinoxaline-2-carboxylate (0.99 mmol) in a solvent mixture of methanol (8 mL) and 2N sodium hydroxide solution (2 mL).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes.
-
Concentration: Concentrate the reaction mixture to approximately one-third of its original volume using a rotary evaporator.
-
Acidification: Adjust the pH of the solution to be acidic using 1N hydrochloric acid solution.
-
Extraction: Extract the product with ethyl acetate.
-
Washing: Combine the organic phases and wash sequentially with water and saturated brine.
-
Drying: Dry the organic phase over anhydrous magnesium sulfate.
-
Isolation: Filter the solution and concentrate the filtrate by rotary evaporation to obtain the solid product.
-
Final Drying: Dry the solid product under high vacuum to yield 3-methylquinoxaline-2-carboxylic acid.
Protocol 2: General Procedure for the Synthesis of Quinoxaline Derivatives using a Heterogeneous Catalyst [4]
-
Reactant Mixture: In a reaction vessel, mix the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
Solvent and Catalyst Addition: Add ethanol (2 mL) and the catalyst (e.g., MAP, DAP, or TSP, 0.003 g).
-
Reaction: Stir the mixture at room temperature for the required time (typically 2-4 minutes).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography.
-
Work-up: Upon completion, isolate the product. The specific work-up procedure may vary depending on the product's properties but generally involves filtration and recrystallization.
Visualizations
General Workflow for Quinoxaline-2-Carboxylic Acid Synthesis
Caption: Synthetic routes to substituted quinoxaline-2-carboxylic acids.
Troubleshooting Logic for Low Yield
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. 3-Methyl-quinoxaline-2-carboxylic Acid synthesis - chemicalbook [chemicalbook.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 6. ias.ac.in [ias.ac.in]
Validation & Comparative
A Comparative Analysis of Microbial and Chemical Synthesis of 2-Quinoxalinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Routes for a Key Pharmaceutical Intermediate
2-Quinoxalinecarboxylic acid is a crucial heterocyclic building block in the synthesis of a variety of pharmaceuticals, including antiviral and anticancer agents. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of significant interest to the drug development and chemical manufacturing industries. This guide provides a comparative analysis of the two primary routes to this important molecule: microbial fermentation and traditional chemical synthesis.
At a Glance: Microbial vs. Chemical Synthesis
The choice between microbial and chemical synthesis of this compound depends on a variety of factors, including desired scale, purity requirements, cost considerations, and sustainability goals. Below is a summary of the key comparative data for the two approaches.
| Parameter | Microbial Synthesis (via Pseudomonas putida) | Chemical Synthesis (via Condensation) |
| Starting Materials | 2-Methylquinoxaline, Glucose, Yeast Extract, Mineral Salts | o-Phenylenediamine, Ethyl 2-oxopropanoate, Ethanol, Acid/Base Catalysts |
| Reaction Steps | One-pot biotransformation | Multi-step (condensation, hydrolysis, purification) |
| Typical Yield | High (reported up to 86% in situ) | Moderate to High (typically 35-70%, catalyst dependent) |
| Product Purity | Generally high after downstream processing | Variable, dependent on purification method |
| Reaction Conditions | Mild (near-ambient temperature and pressure, neutral pH) | Often requires elevated temperatures and/or harsh acidic/basic conditions |
| Solvent Use | Primarily water-based media | Often involves organic solvents (e.g., ethanol, toluene) |
| Environmental Impact | Generally lower, utilizes renewable feedstocks, less hazardous waste.[1][2] | Can generate hazardous organic waste and byproducts.[3] |
| Cost Factors | Substrate and media costs, downstream processing complexity, fermentation equipment. | Cost of starting materials, catalysts, solvents, and energy input.[4] |
| Scalability | Well-established for large-scale fermentation | Readily scalable, but may have safety concerns with certain reagents. |
Synthesis Pathways: A Visual Comparison
The fundamental approaches of microbial and chemical synthesis follow distinct pathways to arrive at the final product.
Experimental Protocols
Below are representative experimental protocols for both microbial and chemical synthesis of this compound.
Microbial Synthesis via Pseudomonas putida Biotransformation
This protocol is a representative method for the microbial oxidation of 2-methylquinoxaline.
1. Strain and Culture Conditions:
-
A suitable strain of Pseudomonas putida known for its oxidative capabilities is used.
-
A seed culture is prepared by inoculating a loopful of the bacterial culture into a nutrient-rich medium (e.g., Luria-Bertani broth) and incubating at 30°C with shaking until a desired cell density is reached.
2. Fermentation Medium:
-
The production medium typically consists of a minimal salts medium supplemented with a carbon source (e.g., glucose), a nitrogen source (e.g., ammonium sulfate), and trace elements. A common formulation might include (per liter): 5 g glucose, 2 g (NH₄)₂SO₄, 1.5 g KH₂PO₄, 3.5 g K₂HPO₄, 0.2 g MgSO₄·7H₂O, and 1 ml of a trace element solution.
3. Biotransformation:
-
The production medium is inoculated with the seed culture to an initial optical density (OD₆₀₀) of approximately 0.1.
-
The culture is incubated at 30°C with vigorous aeration and agitation.
-
Once the culture reaches a mid-logarithmic growth phase, 2-methylquinoxaline is added as the substrate, typically to a final concentration of 1-5 g/L. The substrate can be added neat or dissolved in a minimal amount of a water-miscible solvent.
-
The fermentation is continued for 24-72 hours, with pH maintained around 7.0. The progress of the biotransformation is monitored by techniques such as HPLC or TLC.
4. Downstream Processing:
-
After the fermentation, the cells are removed from the broth by centrifugation or microfiltration.
-
The cell-free supernatant is then acidified to a pH of approximately 2-3 to precipitate the this compound.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Chemical Synthesis via Condensation Reaction
This protocol describes a common chemical synthesis route involving the condensation of o-phenylenediamine with an α-ketoester.
1. Reaction Setup:
-
A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.
-
The flask is charged with o-phenylenediamine (1 equivalent) and ethanol.
2. Condensation:
-
Ethyl 2-oxopropanoate (pyruvic acid ethyl ester) (1.1 equivalents) is added to the stirred solution.
-
A catalytic amount of a Brønsted acid (e.g., a few drops of acetic acid or hydrochloric acid) is added.
-
The reaction mixture is heated to reflux (approximately 78°C for ethanol) and maintained at this temperature for 2-4 hours. The progress of the reaction is monitored by TLC.
3. Workup and Isolation:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product, the ethyl ester of this compound, is obtained as a solid.
4. Hydrolysis:
-
The crude ester is then dissolved in an aqueous solution of a base, such as sodium hydroxide (2-3 equivalents).
-
The mixture is heated to 50-60°C and stirred for 1-2 hours to facilitate the hydrolysis of the ester.
-
The solution is then cooled and acidified with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3.
5. Purification:
-
The precipitated this compound is collected by filtration.
-
The solid is washed with cold water to remove any remaining salts.
-
The product is then dried, typically in a vacuum oven.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Concluding Remarks
Both microbial and chemical synthesis routes offer viable methods for the production of this compound. The microbial approach presents a more environmentally friendly, one-pot synthesis with the potential for high yields under mild conditions.[1] However, it requires expertise in fermentation technology and downstream processing. Chemical synthesis, while often involving harsher conditions and organic solvents, is a well-established and versatile method that can be readily implemented in a standard chemical laboratory. The choice of synthesis route will ultimately be guided by the specific needs of the researcher or manufacturer, balancing factors of yield, purity, cost, scale, and environmental impact. As the demand for sustainable and "green" chemistry grows, microbial synthesis is poised to become an increasingly attractive option for the production of valuable chemical intermediates like this compound.
References
The Rising Threat of Tuberculosis and the Promise of Quinoxaline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The global fight against tuberculosis (TB), caused by Mycobacterium tuberculosis, is hampered by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating crisis necessitates the urgent discovery and development of novel antimycobacterial agents with new mechanisms of action. Among the promising classes of compounds, quinoxaline derivatives have garnered significant attention for their potent and diverse biological activities. This guide provides a comparative analysis of the antimycobacterial efficacy of various novel quinoxaline derivatives, supported by experimental data and detailed protocols to aid in ongoing research and development efforts.
Comparative Antimycobacterial Activity of Novel Quinoxaline Derivatives
The antimycobacterial activity of newly synthesized chemical entities is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the in vitro antimycobacterial activity and cytotoxicity of several recently developed quinoxaline derivatives against Mycobacterium tuberculosis H37Rv and other mycobacterial strains.
| Derivative Class | Compound ID/Description | MIC (µg/mL) against M. tuberculosis H37Rv | Cytotoxicity (Cell Line) | Reference |
| Quinoxaline 1,4-di-N-oxide | 17 compounds showed significant activity | 0.39 - 6.25 | No cytotoxic effects on VERO cells | [1] |
| Quinoxaline-alkynyl | 7 compounds (3c, 4a-b, 5a, 5c, 6c, 6i) | < 10 µM (MIC90) | Not specified | [2] |
| Quinoxaline-alkynyl | 4 compounds with NO2 at C6 | < 3 µM (MIC90) | Generally more active and better safety profile | [1][2] |
| Quinoxalinyl Chalcones | 6 compounds | 3.13 - 12.5 | Not specified | [1] |
| Pyrrolo[1,2-a]quinoxalines | 5 dihydropyrrolo derivatives & 1 pyrrolo derivative | 6.25 - 12.5 | Not specified | [1] |
| Quinoxaline-2-carboxylic acid 1,4-dioxide | Compound 4 | 1.25 | Low toxicity in vivo in mice | [3][4] |
| Quinoxaline bearing Tetrahydropyridine | Compounds 4a, 4b, 4g, 4i | 1.6 | Not specified | [5] |
| Alternative Quinoxaline Scaffolds and Hybrids | ||||
| Thiazolidinone-Quinoxaline Hybrids | 4 compounds with electron-withdrawing group at para position of phenyl group | Potent antimycobacterial activity | Not specified | [1] |
| Isoniazid-Quinoxaline 1,4-di-N-oxide Hybrids | High activity observed | IC90 ranging from <1.16 to 50.60 µM | Not specified | [1] |
| Fluoroquinolone-Quinoxaline Hybrids | Compounds 25 and 26 (with azide side chain) | 93% and 91% inhibition at 6.25 µg/mL | Not specified | [1] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the validation and comparison of antimycobacterial activity. Below are outlines of key experimental protocols commonly employed in the evaluation of novel quinoxaline derivatives.
Synthesis of Quinoxaline Derivatives
The synthesis of quinoxaline derivatives often involves the reaction of an appropriate o-phenylenediamine with a 1,2-dicarbonyl compound. For quinoxaline 1,4-di-N-oxide derivatives, a common method is the reaction of a corresponding benzofuroxan with a β-ketoester[6]. The specific synthetic routes for different classes of derivatives, such as quinoxaline-alkynyl and hybrid molecules, involve multi-step reactions including Sonogashira coupling and molecular hybridization techniques[2][7]. Purification and structural confirmation are typically performed using techniques like recrystallization, thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy[6][8].
In Vitro Antimycobacterial Susceptibility Testing
1. Microplate Alamar Blue Assay (MABA):
-
Principle: This colorimetric assay measures the metabolic activity of mycobacteria. The redox indicator Alamar Blue turns from blue to pink in the presence of viable, respiring cells.
-
Procedure:
-
Prepare a serial dilution of the test compounds in a 96-well microplate.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue solution to each well and incubate for another 24 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
2. BacTiter-Glo™ Microbial Cell Viability Assay:
-
Principle: This is a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.
-
Procedure:
-
Follow the same initial steps of compound dilution and bacterial inoculation as in the MABA.
-
After the incubation period, add the BacTiter-Glo™ reagent to each well.
-
The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.
-
The MIC is determined as the concentration of the compound that causes a significant reduction in the luminescent signal compared to the control.[7]
-
Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Seed a suitable mammalian cell line (e.g., VERO, HepG2) in a 96-well plate and incubate to allow for cell attachment.
-
Expose the cells to serial dilutions of the test compounds and incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the purple solution using a microplate reader.
-
The concentration that inhibits 50% of cell growth (IC50) is calculated.
-
Experimental and Logical Workflow
The validation of novel quinoxaline derivatives as potential antimycobacterial agents follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Mechanism of Action: Unraveling the Intricacies
While the precise mechanism of action for many quinoxaline derivatives is still under investigation, several studies point towards their ability to induce DNA damage.[3] For quinoxaline 1,4-di-N-oxide derivatives, it is hypothesized that they act as pro-drugs, undergoing bioreduction under hypoxic conditions to generate reactive oxygen species (ROS) that are detrimental to the mycobacterial cell.[7] Some in silico studies have also suggested that these compounds may bind to mycobacterial DNA gyrase, an essential enzyme for DNA replication.[3][4] Further research, including the analysis of spontaneous drug-resistant mutants, is crucial to fully elucidate the molecular targets of these promising compounds.[3]
Concluding Remarks and Future Directions
The diverse chemical scaffolds based on the quinoxaline nucleus represent a promising avenue for the development of new antitubercular agents. The potent in vitro activity, including against drug-resistant strains, and in some cases, favorable in vivo efficacy, underscore the potential of this class of compounds.[6] The structure-activity relationship (SAR) studies consistently indicate that substitutions on the quinoxaline ring significantly influence the antimycobacterial potency.[1][9] Future research should focus on optimizing the lead compounds to enhance their therapeutic index, further investigating their mechanism of action to identify novel drug targets, and conducting comprehensive preclinical and clinical evaluations to translate these promising findings into effective treatments for tuberculosis.
References
- 1. Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel quinoxaline-alkynyl derivatives and their anti-Mycobacterium tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Efficacy of Quinoxaline-2-Carboxylate 1,4-Di-N-Oxide Derivatives in Experimental Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel quinoxaline derivatives as potential candidates for treatment of multidrug-resistant and latent tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Anti-inflammatory Activity: Diclofenac Sodium as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory activity of various compounds against the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium. The information herein is a synthesis of data from multiple preclinical studies, offering a valuable resource for the evaluation and development of novel anti-inflammatory agents. This document focuses on presenting quantitative data in structured tables, detailing common experimental protocols, and visualizing key pathways and workflows to facilitate a comprehensive understanding.
Executive Summary
Diclofenac sodium is a potent NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] It shows a preferential inhibition of COX-2, the inducible isoform at the site of inflammation, but also affects COX-1, which is associated with potential gastrointestinal side effects.[3][4] This guide benchmarks the activity of other compounds against diclofenac sodium across a range of standard in vitro and in vivo anti-inflammatory models.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from various studies, comparing the anti-inflammatory effects of different compounds with diclofenac sodium.
In Vitro Anti-inflammatory Activity
Table 1: Inhibition of COX-1 and COX-2 Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Diclofenac | ~1.88 - 5.1 | ~0.07 - 0.87 | ~3 - 20 |
| Ibuprofen | ~12 - 18.4 | ~35 - 51.4 | ~0.3 - 0.4 |
| Celecoxib | ~15 | ~0.04 - 4.1 | ~7.6 - 30 |
| Etoricoxib | ~120 | ~1.1 | ~106 |
| Meloxicam | ~2.3 | ~1.3 | ~2 |
Note: IC50 values can vary between different assay systems and conditions.
Table 2: Inhibition of Protein Denaturation
| Compound/Extract | Assay Type | Concentration | % Inhibition | IC50 (µg/mL) |
| Diclofenac Sodium | Egg Albumin | 500 µg/mL | 91.16% | - |
| Diclofenac Sodium | Bovine Serum Albumin | 100 µg/mL | 100% | - |
| Ginger Extract | Egg Albumin | 50 µg/mL | 86.34% | - |
| CTLA Nanogel | Bovine Serum Albumin | 50 µg/mL | 81% | - |
Table 3: Membrane Stabilization Assay (HRBC)
| Compound/Extract | Concentration | % Membrane Stabilization |
| Diclofenac Sodium | 50 µg/mL | 89% |
| CTLA Nanogel | 50 µg/mL | 86% |
In Vivo Anti-inflammatory Activity
Table 4: Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose | Time after Carrageenan | % Inhibition of Edema |
| Diclofenac Sodium | 5 mg/kg | 3 hours | ~50-60% |
| Diclofenac Sodium | 20 mg/kg | 3 hours | ~72% |
| Iloprost | - | 72 hours | Complete resolution |
| Diclofenac Sodium (i.p.) | - | 72 hours | Slower resolution than Iloprost |
| Diclofenac Gel (topical) | - | 72 hours | Slower resolution than i.p. Diclofenac |
Table 5: Cotton Pellet-Induced Granuloma in Rats
| Treatment | Dose | % Inhibition of Granuloma (Dry Weight) |
| Diclofenac Sodium | 40 mg/kg | 24.30% |
| Petroleum Ether Extract (C. anthelminticum) | 200 mg/kg | 22.49% |
| Alcohol Extract (C. anthelminticum) | 200 mg/kg | 15.05% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of findings.
In Vitro: Inhibition of Protein Denaturation Assay
This assay assesses the ability of a compound to prevent the denaturation of proteins, a key process in inflammation.
Principle: Inflammation can be caused by the denaturation of proteins. This assay measures the ability of a substance to inhibit thermally-induced protein denaturation.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, 0.2 mL of egg albumin (or bovine serum albumin), and phosphate-buffered saline (pH 6.4) to a final volume.
-
Incubation: Incubate the mixture at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Measurement: After cooling, measure the turbidity of the solution using a spectrophotometer at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
In Vivo: Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model of acute inflammation.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Acclimatize Wistar albino rats for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into control, standard (diclofenac sodium), and test groups.
-
Drug Administration: Administer the test compounds and the standard drug (e.g., diclofenac sodium, 150 mg/kg, orally) one hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 24 hours after carrageenan injection.[5]
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point relative to the control group.
In Vivo: Cotton Pellet-Induced Granuloma Model
This model is used to evaluate the effect of compounds on the proliferative phase of chronic inflammation.
Principle: Subcutaneous implantation of sterile cotton pellets induces the formation of granulomatous tissue, which is a hallmark of chronic inflammation. The weight of the granuloma is a measure of the inflammatory response.
Procedure:
-
Animal Preparation: Anesthetize rats and make small incisions on the back.
-
Pellet Implantation: Subcutaneously implant four sterile, pre-weighed cotton pellets (10 ± 1 mg) into the dorsal region.
-
Drug Administration: Administer the test compounds and standard drug (e.g., diclofenac sodium) orally for seven consecutive days.
-
Granuloma Excision: On the eighth day, sacrifice the animals, dissect out the cotton pellets along with the granuloma tissue, and remove any extraneous tissue.
-
Weight Measurement: Weigh the wet pellets, then dry them in a hot air oven at 60°C until a constant weight is achieved.
-
Calculation: The difference between the final dry weight and the initial weight of the cotton pellet represents the weight of the granuloma tissue formed. The percentage inhibition of granuloma formation is calculated by comparing the mean dry weight in the treated groups to the control group.[6][7]
Mandatory Visualization
Signaling Pathway
Caption: Cyclooxygenase (COX) pathway and the inhibitory action of NSAIDs.
Experimental Workflow
Caption: Workflow for the Carrageenan-Induced Paw Edema experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ajmc.com [ajmc.com]
- 4. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Antiinflammatory Activity of Centratherum anthelminticum (L) Kuntze Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
Decoding Resistance: A Comparative Guide to Whole-Genome Sequencing for Identifying Drug-Resistant Mutations to Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a critical challenge in the fight against infectious diseases and cancer. Quinoxaline derivatives, a class of heterocyclic compounds with a broad spectrum of biological activities, are no exception to this phenomenon. Understanding the genetic basis of resistance is paramount for the development of novel and more effective quinoxaline-based therapies. Whole-genome sequencing (WGS) has emerged as a powerful tool for this purpose, offering a comprehensive view of the genetic alterations that can lead to drug resistance. This guide provides an objective comparison of WGS with alternative methods for identifying drug-resistant mutations to quinoxaline derivatives, supported by experimental data and detailed protocols.
Unveiling the Genetic Landscape of Resistance: WGS at the Forefront
Whole-genome sequencing provides a high-resolution, unbiased approach to identifying all genetic variations within an organism's genome. This comprehensive analysis is particularly valuable for discovering novel resistance mechanisms that might be missed by targeted methods. In the context of quinoxaline derivatives, WGS has been instrumental in identifying key resistance determinants. For instance, studies on Plasmodium falciparum have revealed that point mutations in the pfqrp1 gene and copy number variations in the pfatp2 gene can confer resistance to certain quinoxaline-based antimalarial compounds.[1]
A Comparative Analysis: WGS vs. Alternative Methods
While WGS offers a comprehensive approach, other methods are also employed to detect drug resistance. The choice of method often depends on the specific research question, available resources, and the desired turnaround time. Here, we compare WGS with two common alternatives: Sanger sequencing of specific resistance genes and phenotypic drug susceptibility testing (DST).
Data Presentation: A Head-to-Head Comparison
| Feature | Whole-Genome Sequencing (WGS) | Sanger Sequencing | Phenotypic Drug Susceptibility Testing (DST) |
| Principle | Sequencing of the entire genome. | Sequencing of a specific DNA fragment (gene). | Measures the growth of an organism in the presence of a drug. |
| Information Provided | Comprehensive identification of all genetic variations (SNPs, indels, CNVs), including novel mutations. | Identifies mutations only within the targeted gene region. | Determines the minimum inhibitory concentration (MIC) of a drug. |
| Sensitivity for Resistance Detection | High, can detect mutations present in a low percentage of the population (depending on sequencing depth).[2] | Lower sensitivity for detecting minor variants (typically >15-25% of the population).[2] | Gold standard for confirming resistance, but may not detect the underlying genetic mechanism.[3] |
| Specificity for Resistance Prediction | High, but dependent on the accurate annotation of resistance-associated mutations.[4][5] | High for known resistance mutations in the targeted gene. | Not applicable (directly measures phenotype). |
| Turnaround Time | Days to weeks, including library preparation, sequencing, and data analysis.[6][7] | 1-3 days. | Weeks to months, especially for slow-growing organisms.[6] |
| Cost per Sample | Decreasing, but still higher than Sanger sequencing. Can be cost-effective for analyzing multiple genes simultaneously.[8][9][10] | Lower cost for single gene analysis. | Relatively low cost for testing a single drug. |
| Discovery of Novel Mutations | Yes, a key advantage.[4] | No. | No. |
| Detection of Complex Mechanisms | Can identify complex resistance mechanisms involving multiple genes or copy number variations.[1] | Limited to the targeted region. | Can detect resistance regardless of the mechanism, but does not identify it. |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of the key experimental protocols for WGS, Sanger sequencing, and phenotypic DST.
Whole-Genome Sequencing (WGS) Protocol
This protocol provides a general workflow for WGS of microbial pathogens to identify drug resistance mutations.
-
Isolate and Culture: A pure culture of the microorganism of interest is grown under appropriate laboratory conditions.
-
DNA Extraction: High-quality genomic DNA is extracted from the cultured cells using a suitable commercial kit or a standardized in-house method. DNA quality and quantity are assessed using spectrophotometry and fluorometry.
-
Library Preparation:
-
The extracted DNA is fragmented to a desired size range (e.g., 300-500 bp).
-
Adapters containing sequencing primer binding sites and barcodes (for multiplexing) are ligated to the ends of the DNA fragments.
-
The adapter-ligated fragments are amplified by PCR to generate a sequencing library.
-
-
Sequencing: The prepared library is loaded onto a next-generation sequencing (NGS) platform (e.g., Illumina MiSeq or NovaSeq). The instrument performs sequencing-by-synthesis, generating millions of short reads.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.
-
Genome Assembly: The high-quality reads are either assembled de novo to create a new genome sequence or mapped to a reference genome.
-
Variant Calling: The assembled or mapped sequence is compared to a reference genome of a susceptible strain to identify single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs).
-
Annotation and Interpretation: Identified variants are annotated to determine their location (e.g., within a coding region) and predicted effect on protein function. Variants in genes known or suspected to be involved in drug resistance are prioritized for further investigation.
-
Sanger Sequencing Protocol for a Known Resistance Gene
This protocol is suitable for confirming the presence of known mutations in a specific gene.
-
Primer Design: Design PCR primers that flank the region of the target gene known to harbor resistance mutations.
-
PCR Amplification:
-
Perform PCR using the designed primers and genomic DNA from the resistant organism as a template.
-
Verify the amplification of the correct DNA fragment by agarose gel electrophoresis.
-
-
PCR Product Purification: Purify the PCR product to remove unincorporated dNTPs, primers, and polymerase.
-
Cycle Sequencing Reaction:
-
Set up a cycle sequencing reaction containing the purified PCR product, a sequencing primer (either the forward or reverse PCR primer), DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
-
During the reaction, the polymerase incorporates both dNTPs and ddNTPs. The incorporation of a ddNTP terminates the extension of the DNA strand.
-
-
Capillary Electrophoresis: The resulting fluorescently labeled DNA fragments of varying lengths are separated by size using capillary electrophoresis. A laser excites the fluorescent dyes, and a detector records the color of the fluorescence for each fragment.
-
Data Analysis: The sequencing software generates a chromatogram, which displays the sequence of the DNA fragment. This sequence is then compared to the wild-type sequence to identify any mutations.[11][12]
Phenotypic Drug Susceptibility Testing (DST) Protocol (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of a drug.
-
Prepare Drug Dilutions: Prepare a series of twofold dilutions of the quinoxaline derivative in a suitable liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested, adjusted to a specific cell density (e.g., McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate (containing the drug dilutions and a drug-free control) with the prepared inoculum.
-
Incubation: Incubate the microtiter plate under appropriate conditions (temperature, atmosphere, and time) to allow for microbial growth.
-
Determine MIC: The MIC is the lowest concentration of the drug that completely inhibits the visible growth of the microorganism. This is determined by visual inspection or by measuring the optical density of the wells.[3][13]
Visualizing the Pathways and Workflows
Diagrams are essential for understanding complex biological processes and experimental workflows.
Caption: Workflow for identifying drug resistance mutations using Whole-Genome Sequencing.
Caption: Mechanisms of action and resistance to quinoxaline derivatives.
Caption: Comparison of methodologies for detecting drug resistance.
Conclusion: Choosing the Right Tool for the Job
The selection of an appropriate method for identifying drug-resistant mutations to quinoxaline derivatives depends on a variety of factors, including the research objectives, budget, and required turnaround time.
-
Whole-genome sequencing is the method of choice for discovering novel resistance mechanisms and for obtaining a comprehensive understanding of the genetic basis of resistance. Its unbiased approach can reveal unexpected mutations and complex genetic rearrangements.
-
Sanger sequencing remains a valuable tool for targeted and cost-effective confirmation of known mutations in specific genes, particularly in a clinical or diagnostic setting where speed and affordability are critical.
-
Phenotypic drug susceptibility testing is the gold standard for determining the actual resistance of an organism to a drug. It is essential for clinical decision-making and for validating the functional consequences of mutations identified by genotypic methods.
For a comprehensive research and development program focused on overcoming resistance to quinoxaline derivatives, an integrated approach that combines the strengths of these different methodologies is often the most effective strategy. WGS can be used for initial discovery and broad screening, followed by targeted Sanger sequencing for validation and routine monitoring, and phenotypic DST to confirm the resistance phenotype and its clinical relevance. This multi-faceted approach will ultimately accelerate the development of next-generation quinoxaline derivatives that can circumvent existing resistance mechanisms and prolong their therapeutic lifespan.
References
- 1. Quinoxaline-based anti-schistosomal compounds have potent anti-plasmodial activity | PLOS Pathogens [journals.plos.org]
- 2. shcs.ch [shcs.ch]
- 3. Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis [who.int]
- 4. Accuracy of whole genome sequencing versus phenotypic (MGIT) and commercial molecular tests for detection of drug-resistant Mycobacterium tuberculosis isolated from patients in Brazil and Mozambique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. sequencing.com [sequencing.com]
- 8. 3billion.io [3billion.io]
- 9. The cost and cost trajectory of whole‐genome analysis guiding treatment of patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cost of whole-genome sequencing approaching current routine genetic testing in blood cancer | Genomic Medicine Sweden [genomicmedicine.se]
- 11. Sanger sequencing - Wikipedia [en.wikipedia.org]
- 12. cd-genomics.com [cd-genomics.com]
- 13. Phenotypic drug susceptibility testing for Mycobacterium tuberculosis variant bovis BCG in 12 hours - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-Validation of LC-MS/MS and HPLC for Accurate Drug Detection
For researchers, scientists, and drug development professionals, the choice of analytical methodology is a critical decision that directly impacts the accuracy and reliability of experimental data. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely used techniques for the separation, identification, and quantification of compounds. This guide provides an objective comparison of their performance through a cross-validation approach, supported by experimental data, to aid in the selection of the most suitable method for your analytical needs.
At the heart of drug discovery and development lies the need for precise measurement of active pharmaceutical ingredients (APIs) and their metabolites in various biological matrices. HPLC, a robust and cost-effective technique, has long been a cornerstone in quality control and routine analysis.[1][2] However, the demand for higher sensitivity and selectivity, especially in complex biological samples, has led to the widespread adoption of LC-MS/MS, which is now often considered the gold standard in bioanalysis.[1][2]
This comparison guide delves into the key performance characteristics of both methods, providing a framework for their cross-validation. The data presented is a synthesis from studies involving the analysis of various small molecule drugs, including tyrosine kinase inhibitors, antiepileptics, and beta-blockers, to offer a comprehensive overview.[3][4]
Quantitative Performance: A Tale of Two Sensitivities
The most significant distinction between LC-MS/MS and HPLC lies in their sensitivity and selectivity.[4] LC-MS/MS consistently demonstrates lower limits of detection (LOD) and quantification (LOQ), enabling the measurement of trace amounts of compounds.[3][4] This is particularly crucial in pharmacokinetic studies where drug concentrations can be exceedingly low.
| Performance Parameter | LC-MS/MS | HPLC-UV | Reference(s) |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | 10 - 25 ng/mL | [3][4] |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | < 10 ng/mL (for some TKIs) | [3] |
| Linearity (Correlation Coefficient) | > 0.99 | > 0.99 | [5] |
| Accuracy (% Recovery) | 97.5 - 102.0% | 98.4 - 103.3% | [4] |
| Precision (%RSD) | < 15% | < 15% | [6] |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) | [2] |
| Throughput | High (run times often < 5 minutes) | Moderate to High | [2][7] |
| Cost | Higher initial and operational cost | Lower initial and operational cost | [2] |
Experimental Protocols: A Glimpse into the Workflow
Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of a model compound, such as a tyrosine kinase inhibitor, in human plasma.
LC-MS/MS Method Protocol
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
-
HPLC-UV Method Protocol
-
Sample Preparation:
-
To 500 µL of human plasma, add an internal standard.
-
Perform liquid-liquid extraction with 2 mL of a mixture of ether and dichloromethane (70:30, v/v).
-
Vortex mix for 5 minutes and centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and phosphate buffer (pH 3.5) (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at a wavelength specific to the analyte.
-
Visualizing the Process: Workflows and Pathways
To better understand the experimental and biological context, the following diagrams illustrate the cross-validation workflow and a relevant signaling pathway where these analytical techniques are applied.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. Routine therapeutic drug monitoring of tyrosine kinase inhibitors by HPLC-UV or LC-MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Quinoxaline-Based Inhibitors: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, attracting significant attention for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various quinoxaline-based inhibitors, with a focus on their anticancer properties through the inhibition of key protein kinases. The information presented herein is supported by experimental data and detailed methodologies to aid researchers in the rational design of more potent and selective quinoxaline derivatives.
Comparative Analysis of Quinoxaline-Based Kinase Inhibitors
The anticancer effects of many quinoxaline derivatives are attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. This section compares the SAR of quinoxaline-based inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Apoptosis Signal-regulating Kinase 1 (ASK1).
Quinoxaline-Based VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.
Structure-Activity Relationship Summary:
A study of quinoxaline-3-propanamide derivatives revealed key structural features for potent VEGFR-2 inhibition.[1] Generally, substitutions on the quinoxaline core and the propanamide side chain significantly influence activity.
| Compound ID | R Group (Position on Amide Nitrogen) | VEGFR-2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| Sorafenib | - | 0.076 | 3.9 | 4.5 |
| Compound 8 | 4-Chlorophenyl | 0.082 | 1.12 | 1.05 |
| Compound 9 | 4-Fluorophenyl | 0.091 | 1.25 | 1.18 |
| Compound 14 | 4-Nitrophenyl | 0.076 | 0.98 | 0.89 |
Data synthesized from multiple sources indicating general trends.[1]
Key SAR Insights:
-
The presence of a propanamide side chain at the 3-position of the quinoxaline ring is important for activity.[1]
-
Aromatic substitutions on the amide nitrogen significantly impact potency, with electron-withdrawing groups at the para-position (e.g., -NO2, -Cl, -F) generally leading to higher activity.[1]
-
Compound 14, with a 4-nitrophenyl group, demonstrated VEGFR-2 inhibitory activity comparable to the standard drug Sorafenib.[1]
Quinoxaline-Based PI3K Inhibitors
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making PI3K an attractive therapeutic target.[3][4]
Structure-Activity Relationship Summary:
Several quinoxaline derivatives have been identified as potent PI3K inhibitors. For instance, some derivatives act as dual PI3K/mTOR inhibitors.[4]
| Compound ID | Key Structural Features | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| PX-866 | Quinoxaline core | Potent | Potent |
| PKI-587 | Quinoxaline derivative | Potent | Potent |
This table represents a general summary. Specific IC50 values for PX-866 and PKI-587 can be found in dedicated literature.[4]
Key SAR Insights:
-
The quinoxaline scaffold serves as an effective core for designing ATP-competitive inhibitors of PI3K.[4]
-
Modifications at various positions of the quinoxaline ring can be explored to enhance potency and selectivity against different PI3K isoforms.
-
Dual inhibition of PI3K and mTOR can be achieved with quinoxaline-based compounds, offering a potential advantage in overcoming resistance mechanisms.[4]
Quinoxaline-Based ASK1 Inhibitors
Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in stress-induced apoptosis and inflammation.[5][6] Inhibition of ASK1 is a potential therapeutic strategy for various diseases, including cancer and non-alcoholic fatty liver disease.[5][6]
Structure-Activity Relationship Summary:
A series of quinoxaline derivatives were synthesized and evaluated as ASK1 inhibitors, leading to the identification of highly potent compounds.[5][6]
| Compound ID | Substitution on Quinoxaline Ring | ASK1 IC50 (nM) |
| Lead Compound | Unsubstituted | >10000 |
| Compound 22 | Single nitro group | 200-700 |
| Compound 26b | Dimethyl | ~70 |
| Compound 26e | Dibromo | 30.17 |
| Compound 30 | Benzene ring | ~70 |
Data extracted from a study on novel quinoxaline-based ASK1 inhibitors.[5][6]
Key SAR Insights:
-
The pyridine and triazole fragments attached to the quinoxaline core are important for maintaining inhibitory activity.[5]
-
Substitution on the benzene ring of the quinoxaline fragment significantly influences ASK1 inhibitory potency.[5][6]
-
The introduction of dibromo groups at positions 6 and 7 of the quinoxaline ring (compound 26e) resulted in the most potent inhibitor in the series.[5][6]
-
Other substitutions like dimethyl and a fused benzene ring also conferred potent activity.[5]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the SAR analysis of quinoxaline-based inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for measuring the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase (e.g., VEGFR-2, PI3K, ASK1)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (quinoxaline derivatives) dissolved in DMSO
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these into the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the kinase enzyme to the wells of the assay plate.
-
Add the test compound dilutions to the respective wells. Include a DMSO control (no inhibitor) and a blank (no enzyme).
-
Pre-incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction: Add a mixture of the kinase substrate and ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Detection:
-
Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.
-
Incubate the plate as required for signal development.
-
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Test compounds (quinoxaline derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
The following diagrams illustrate key signaling pathways targeted by quinoxaline-based inhibitors and a general workflow for structure-activity relationship studies.
Caption: General workflow of a structure-activity relationship (SAR) study.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition.
References
Comparing the efficacy of different quinoxaline derivatives as anticancer agents
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds in the landscape of anticancer drug discovery. Their diverse pharmacological activities, including the inhibition of various kinases and induction of apoptosis, have positioned them as significant candidates for therapeutic development.[1][2][3][4] This guide provides a comparative analysis of the efficacy of different quinoxaline derivatives, supported by experimental data, to aid researchers in navigating this dynamic field.
Comparative Cytotoxicity of Quinoxaline Derivatives
The anticancer potential of quinoxaline derivatives is primarily evaluated through their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency. The following tables summarize the IC50 values of several quinoxaline derivatives against prominent cancer cell lines, as reported in recent literature.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Compound VIIIc | HCT116 (Colon Carcinoma) | 2.5 | Doxorubicin |
| MCF-7 (Breast Adenocarcinoma) | 9 | Doxorubicin | |
| Compound VIIIa | HepG2 (Liver Hepatocellular Carcinoma) | 9.8 | Doxorubicin |
| Compound VIIIe | HCT116 (Colon Carcinoma) | 8.4 | Doxorubicin |
| Compound XVa | HCT116 (Colon Carcinoma) | 4.4 | Doxorubicin |
| MCF-7 (Breast Adenocarcinoma) | 5.3 | Doxorubicin | |
| Compound IV | PC-3 (Prostate Cancer) | 2.11 | Doxorubicin |
| HepG2 (Liver Cancer) | 4.11 | Doxorubicin | |
| Compound 11 | (Various cancer cell lines) | 0.81 - 2.91 | - |
| Compound 13 | (Various cancer cell lines) | 0.81 - 2.91 | - |
| Compound 4a | (Various cancer cell lines) | 3.21 - 4.54 | - |
| Compound 5 | (Various cancer cell lines) | 3.21 - 4.54 | - |
| Tetrazolo[1,5-a]quinoxaline derivatives (4, 5a, 5b) | (Various cancer cell lines) | 0.01 - 0.06 | Doxorubicin |
| Quinoxalinone CPD4 | H1975 (Lung Cancer) | 3.47 | Osimertinib |
| 2-coumarin-substituted-quinoxaline (3b) | MCF-7 (Breast Cancer) | 4.08 | - |
Note: Direct comparison of IC50 values should be done with caution as experimental conditions can vary between studies.
Mechanisms of Action: Targeting Key Signaling Pathways
The anticancer activity of quinoxaline derivatives is often attributed to their ability to interfere with specific cellular signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Several derivatives have been identified as potent inhibitors of protein kinases, topoisomerases, and inducers of apoptosis.[3][5][6]
Kinase Inhibition
Many quinoxaline derivatives function as ATP-competitive inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[3][7][8][9] The inhibition of these kinases disrupts downstream signaling cascades responsible for cell growth and angiogenesis. For instance, certain quinoxalinone-containing compounds have shown potent inhibitory activity against mutant EGFR, a key driver in non-small cell lung cancer.[10]
Apoptosis Induction
Several quinoxaline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[6][11][12] This is a critical mechanism for eliminating malignant cells. The induction of apoptosis can occur through various pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, some derivatives have been observed to upregulate pro-apoptotic proteins like p53, caspases, and downregulate anti-apoptotic proteins like Bcl-2.[6]
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation and comparison of anticancer agents. Below are detailed protocols for key experiments commonly used to assess the efficacy of quinoxaline derivatives.
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compound on the cell cycle distribution.
-
Cell Treatment: Treat cells with the quinoxaline derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the quinoxaline derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
References
- 1. Exploring the Anticancer Properties of Quinoxaline‐Based Molecules: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 2. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Toxicity of 2-Quinoxalinecarboxylic Acid 1,4-Dioxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo toxicity of 2-Quinoxalinecarboxylic acid 1,4-dioxides and its alternatives, Tirapazamine (TPZ) and Evofosfamide (TH-302). The information presented is intended to support preclinical safety assessment and guide further research in the development of hypoxia-activated prodrugs.
Executive Summary
This compound 1,4-dioxides represent a promising class of compounds with potential therapeutic applications, particularly as hypoxia-activated prodrugs. However, understanding their in vivo toxicity is crucial for their clinical translation. This guide summarizes available quantitative toxicity data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to provide a comprehensive overview for researchers.
Quantitative Toxicity Data Comparison
The following tables summarize the acute in vivo toxicity data for selected this compound 1,4-dioxides and the alternative hypoxia-activated prodrugs, Tirapazamine and Evofosfamide. It is important to note that direct comparisons should be made with caution due to variations in animal models, administration routes, and endpoint measurements.
Table 1: Acute Toxicity of this compound 1,4-Dioxide Derivatives
| Compound Name/Class | Animal Model | Route of Administration | LD50 / MTD | Key Toxicities Observed |
| Six Quinoxaline 1,4-di-N-oxides[1] | Wistar Rat | Intraperitoneal | LD50: 30 - 120 mg/kg | Marked hypoactivity, decrease in body weight evolution. Target organs may be heart and spleen. |
| 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide ("Compound 4")[2][3] | Mouse | Not specified | Low toxicity observed | No toxic effects were detected in an in vivo mouse infection model. |
| 2,3-dimethylquinoxaline[4][5] | Mouse | Oral gavage | LD50 > 2000 mg/kg | At high doses, thrombocytosis, leukocytosis, enlargement of renal corpuscles, hyperplasia of testosterone-secreting cells, and dilatation of coronaries and capillaries were observed. |
Table 2: Acute Toxicity of Alternative Hypoxia-Activated Prodrugs
| Compound Name | Animal Model | Route of Administration | LD50 / MTD | Key Toxicities Observed |
| Tirapazamine (TPZ) | Mouse | Intravenous | LD50: 303 mg/m² | Body-weight loss, pilo-erection, hypoactivity. |
| Tirapazamine (TPZ) | Rat | Intraperitoneal | MTD: 178 µmol/kg | Not specified in the available abstract. |
| Evofosfamide (TH-302) | Mouse | Intraperitoneal | MTD (single dose): 150 mg/kg[6] | No animal deaths, less than 20% weight loss, no significant changes in general clinical signs, and no abnormal gross anatomical findings after necropsy. |
| Evofosfamide (TH-302) | Mouse | Intraperitoneal | Efficacy Dose: 50 mg/kg[7][8] | Severe body weight loss observed at 75 mg/kg in combination with cisplatin. |
Experimental Protocols
Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
The acute toxic class method is a stepwise procedure to determine the acute oral toxicity of a substance.
1. Animals:
-
Species: Typically, nulliparous, non-pregnant female rats are used.[9]
-
Age: 8-12 weeks old.[9]
-
Housing: Animals are housed in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water, except for a brief fasting period before dosing.[10]
2. Dose Preparation and Administration:
-
The test substance is typically administered as a single oral dose via gavage.[11]
-
The substance is usually dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The toxicological characteristics of the vehicle should be known.[10][12]
-
Dose levels are selected from a series of fixed doses: 5, 50, 300, and 2000 mg/kg body weight. An additional dose of 5000 mg/kg may be considered in some cases.[9]
3. Procedure:
-
A stepwise procedure is used, starting with a dose that is expected to produce some signs of toxicity without causing severe effects or mortality.[9]
-
Initially, a group of three animals is dosed.[11]
-
The outcome of this first step (mortality or survival) determines the next step:
-
If mortality occurs, the next lower dose is administered to a new group of three animals.
-
If no mortality occurs, the next higher dose is administered to a new group of three animals.
-
-
This process is continued until the dose causing no more than one death is identified, or no effects are seen at the highest dose, or mortality occurs at the lowest dose.[9]
4. Observation:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[11][13]
-
At the end of the observation period, all surviving animals are subjected to a gross necropsy.[]
Signaling Pathways and Experimental Workflows
Hypoxia-Inducible Factor (HIF)-1 Signaling Pathway
The toxicity of many this compound 1,4-dioxides is linked to their hypoxia-selective activation. Under hypoxic conditions, the HIF-1 signaling pathway is a key regulator of cellular adaptation.
Caption: HIF-1 signaling pathway under normoxic and hypoxic conditions.
In Vivo Acute Toxicity Assessment Workflow
The following diagram illustrates a typical workflow for an in vivo acute toxicity study, such as one following the OECD 423 guideline.
Caption: General workflow for an in vivo acute toxicity study.
Conclusion
References
- 1. Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine | PLOS One [journals.plos.org]
- 5. biorxiv.org [biorxiv.org]
- 6. e-century.us [e-century.us]
- 7. Evofosfamide sensitizes esophageal carcinomas to radiation without increasing normal tissue toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia-Inducible Factor 1-Alpha (HIF-1α) and Cancer: Mechanisms of Tumor Hypoxia and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Unveiling Carbadox's Footprint: A Comparative Guide to Confirming 2-Quinoxalinecarboxylic Acid in Animal Tissue
For researchers, scientists, and drug development professionals, the accurate identification and quantification of drug metabolites in animal tissues is a cornerstone of food safety and pharmacological studies. This guide provides a comprehensive comparison of analytical methodologies for the confirmation of 2-Quinoxalinecarboxylic acid (QCA), the primary non-carcinogenic marker residue of the veterinary drug carbadox.
Carbadox, an antimicrobial agent used in swine production, metabolizes into several compounds. While QCA is the designated marker residue, the persistence of the carcinogenic metabolite, desoxycarbadox (DCBX), has heightened regulatory scrutiny and emphasized the need for robust and sensitive detection methods.[1][2] This guide delves into the established analytical techniques, presenting their performance data and detailed experimental protocols to inform the selection of the most suitable method for research and monitoring purposes.
Comparative Analysis of Analytical Methods
The detection of QCA in animal tissues, primarily liver and muscle, is crucial for monitoring carbadox use. Several analytical techniques have been developed and validated for this purpose, each with distinct advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, and the more advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) also offer a rapid screening alternative.
| Parameter | HPLC-UV | LC-MS/MS | Immunoassays (ELISA, etc.) |
| Principle | Chromatographic separation followed by UV light absorption measurement. | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Antigen-antibody binding reaction. |
| Specificity | Moderate to high. Potential for interference from matrix components. | Very high. Provides structural confirmation. | Variable. Cross-reactivity can be a concern. |
| Sensitivity (LOD) | Typically in the low mg/kg to high µg/kg range.[3][4] | High. Can achieve low µg/kg to ng/kg levels.[2][5] | Generally in the ng/g to µg/kg range.[6][7] |
| Quantification | Good. Requires careful calibration. | Excellent. High accuracy and precision. | Semi-quantitative to quantitative. |
| Throughput | Moderate. | Moderate to high. | High. Suitable for large-scale screening. |
| Confirmation | Presumptive. | Confirmatory. | Screening. Positive results often require confirmation by another method. |
Experimental Protocols: A Closer Look
The reliability of any analytical method is intrinsically linked to the rigor of its experimental protocol. The following sections detail the typical methodologies for the extraction and analysis of QCA from animal tissues.
Sample Preparation: The Critical First Step
Effective extraction of QCA from the complex tissue matrix is paramount for accurate analysis. A common and robust method involves alkaline hydrolysis to release bound residues.
Alkaline Hydrolysis and Extraction Protocol (HPLC & LC-MS/MS)
-
Homogenization: Homogenize 5g of tissue (e.g., liver, muscle) with a suitable solvent.[8]
-
Hydrolysis: Add a strong base (e.g., sodium hydroxide) and heat to hydrolyze the tissue and release QCA.[3][4]
-
Acidification: Neutralize and then acidify the mixture to protonate QCA.
-
Liquid-Liquid Extraction (LLE): Extract the acidified solution with an organic solvent like ethyl acetate.[3][4]
-
Clean-up (Optional but Recommended):
-
Reconstitution: Evaporate the final extract to dryness and reconstitute in the mobile phase for injection into the analytical instrument.
Analytical Instrumentation and Conditions
HPLC-UV Method
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Validation: Validation should include determination of recovery, precision, and the limit of detection (LOD). Recoveries typically range from 72% to 79%.[3][4]
LC-MS/MS Method
-
Column: Reversed-phase C18 or similar column.[5]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.[5]
-
Ionization: Electrospray ionization (ESI) is commonly used, often in negative mode for QCA which produces an [M-H]⁻ ion.[5]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Validation: This highly sensitive method can achieve detection limits in the ng/g range with recoveries between 70.2% and 86.3%.[5]
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved, the following diagrams outline the experimental workflow for QCA analysis and the metabolic conversion of carbadox.
Caption: Experimental workflow for the analysis of this compound (QCA).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A determinative and confirmatory method for residues of the metabolites of carbadox and olaquindox in porcine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. [Determination of carbadox metabolites, quinoxaline-2-carboxylic acid and desoxycarbadox, in swine muscle and liver by liquid chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an immunochromatographic assay for the rapid detection of quinoxaline-2-carboxylic acid, the major metabolite of carbadox in the edible tissues of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detecting quinoxaline-2-carboxylic acid in animal tissues by using sensitive rapid enzyme-linked immunosorbent assay and time-resolved fluoroimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
New Quinoxaline Derivatives Show Potent Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1)
A comparative analysis of novel quinoxaline-based compounds against other known inhibitors reveals significant potential for therapeutic applications in diseases driven by cellular stress and inflammation.
Researchers in the field of drug discovery and development are keenly observing the emergence of a new series of quinoxaline derivatives that demonstrate high inhibitory potency against Apoptosis Signal-Regulating Kinase 1 (ASK1). This kinase is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, playing a pivotal role in cellular responses to stress, such as oxidative and endoplasmic reticulum stress. Dysregulation of the ASK1 pathway is implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. This guide provides a comprehensive comparison of these novel quinoxaline derivatives with other established ASK1 inhibitors, supported by experimental data and detailed methodologies.
Comparative Inhibitory Potential of ASK1 Inhibitors
The inhibitory activity of the new quinoxaline derivatives has been quantified and compared with other known ASK1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
| Compound | Type / Class | ASK1 IC50 (nM) | Reference Compound(s) |
| Quinoxaline Derivative 26e | Quinoxaline | 30.17 | GS-4997 |
| GS-4997 (Selonsertib) | Imidazopyridine | 6.0 | N/A |
| MSC2032964A | Pyrazolopyridine | 93 | N/A |
| GS-444217 | Not Specified | Not Specified | N/A |
| ASK1-IN-1 | Not Specified | 21 (biochemical), 138 (cellular) | N/A |
| ASK1-IN-2 | Not Specified | 32.8 | N/A |
| ASK1-IN-3 | Not Specified | 33.8 | N/A |
| ASK1-IN-6 | Not Specified | 7 (biochemical), 25 (cellular) | N/A |
| ASK1-IN-8 | Not Specified | 1.8 | N/A |
Table 1: Comparative IC50 values of new quinoxaline derivatives and other known ASK1 inhibitors. Data is compiled from recent publications and publicly available databases.
Notably, the dibromo-substituted quinoxaline derivative, compound 26e, exhibits a potent IC50 value of 30.17 nM.[1][2][3] While GS-4997 (Selonsertib) remains a highly potent inhibitor, the novel quinoxaline scaffold presents a promising new avenue for developing selective and effective ASK1 inhibitors.
Experimental Protocols
To ensure the reproducibility and transparent evaluation of these findings, detailed experimental protocols for the key assays are provided below.
In Vitro ASK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (quinoxaline derivatives and reference inhibitors)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the ASK1 enzyme, the substrate (MBP), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity of the test compounds.
Materials:
-
Human cell line (e.g., HepG2 or LO2)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4][5][6]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Western Blot Analysis for Phosphorylated ASK1 and p38
This technique is used to detect the phosphorylation status of ASK1 and its downstream target p38, providing insights into the inhibition of the signaling pathway within a cellular context.
Materials:
-
Cell lysates from cells treated with test compounds and a stimulant (e.g., H2O2)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ASK1, anti-total-ASK1, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the context of this research, the following diagrams illustrate the ASK1 signaling pathway and a generalized workflow for evaluating ASK1 inhibitors.
Caption: The ASK1 signaling cascade, a key pathway in cellular stress response.
Caption: A generalized workflow for the evaluation of novel ASK1 inhibitors.
Conclusion
The discovery and evaluation of new quinoxaline derivatives as potent ASK1 inhibitors represent a significant advancement in the search for novel therapeutics for stress-related diseases. The compelling in vitro data, particularly for compound 26e, underscores the potential of this chemical scaffold. Further preclinical and clinical investigations are warranted to fully assess the safety and efficacy of these promising compounds. The detailed experimental protocols and comparative data presented in this guide aim to facilitate ongoing research and development in this critical area of medicinal chemistry.
References
- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
Comparative Mechanistic Analysis of Quinoxaline-Based DNA-Damaging Agents
A detailed guide for researchers and drug development professionals on the performance and mechanisms of emerging quinoxaline scaffolds against cancer, benchmarked against the established chemotherapeutic agent, Doxorubicin.
The quest for novel anticancer agents with enhanced efficacy and reduced side effects has led to the exploration of diverse chemical scaffolds. Among these, quinoxaline derivatives have emerged as a promising class of compounds that exert their cytotoxic effects primarily through DNA damage. This guide provides a comparative analysis of the mechanistic studies of two novel quinoxaline-based compounds, a triazoloquinoxaline derivative (Compound 7e from El-Sherbinye et al.) and a mono-quinoxaline derivative (Compound 3a from Dutta et al.), against the well-established DNA-damaging agent, Doxorubicin. We present a summary of their performance, detailed experimental protocols for key assays, and visual representations of their mechanisms of action.
Performance Comparison
The following table summarizes the quantitative data on the cytotoxic and DNA-damaging activities of the selected quinoxaline derivatives in comparison to Doxorubicin.
| Compound/Parameter | Cell Line | IC50 (µM) | DNA Intercalation IC50 (µM) | Topoisomerase II Inhibition IC50 (µM) | Mechanism of Action |
| Triazoloquinoxaline 7e | MCF-7 | 3.41[1] | 29.06[1] | 0.890[1] | DNA Intercalation, Topoisomerase II Inhibition[1] |
| HCT-116 | Not Reported | Not Reported | Not Reported | ||
| HepG2 | Not Reported | Not Reported | Not Reported | ||
| Mono-quinoxaline 3a | HCT116 | Potent (exact IC50 not specified)[2] | Induces DNA structural alteration[2] | Not Reported | DNA Intercalation, Induction of Necroptosis[2] |
| HT-29 | Potent (exact IC50 not specified)[2] | Induces DNA structural alteration[2] | Not Reported | ||
| HeLa | Potent (exact IC50 not specified)[2] | Induces DNA structural alteration[2] | Not Reported | ||
| Doxorubicin | MCF-7 | Not specified in direct comparison | 31.27[1] | 0.94[1] | DNA Intercalation, Topoisomerase II Inhibition |
| Hep G-2 | 0.65 ± 0.1[3] | ||||
| Hep-2 | 0.81 ± 0.1[3] | ||||
| Caco-2 | 0.78 ± 0.1[3] |
Mechanistic Insights and Signaling Pathways
Quinoxaline derivatives employ various strategies to induce DNA damage and subsequent cell death. These mechanisms often involve direct interaction with DNA, interference with essential enzymes of DNA metabolism, and the induction of specific cell death pathways.
1. DNA Intercalation and Topoisomerase II Inhibition:
Many quinoxaline compounds, including the triazoloquinoxaline derivative 7e, function as classical DNA intercalators. Their planar aromatic structure allows them to insert between the base pairs of the DNA double helix, leading to structural distortions that interfere with DNA replication and transcription, ultimately triggering cell death.[1]
Furthermore, these compounds can act as topoisomerase II inhibitors.[1][3] Topoisomerase II is a crucial enzyme that resolves DNA tangles during replication. By inhibiting this enzyme, quinoxaline derivatives lead to the accumulation of DNA strand breaks, which are highly cytotoxic.
Caption: Mechanism of action for quinoxaline derivatives as DNA intercalators and Topoisomerase II inhibitors.
2. Induction of Necroptosis:
Interestingly, some quinoxaline derivatives, such as compound 3a, can induce an alternative form of programmed cell death called necroptosis, particularly in apoptosis-resistant cancer cells.[2] This compound was shown to induce DNA damage that leads to the activation of the ZBP1/RIP3/MLKL signaling pathway, a key regulator of necroptosis.[2] This finding is significant as it suggests a potential therapeutic strategy for cancers that have developed resistance to apoptosis-inducing chemotherapies.
Caption: Signaling pathway for necroptosis induction by mono-quinoxaline 3a.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the reviewed literature.
1. MTT Assay for Cytotoxicity:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the quinoxaline derivatives or Doxorubicin for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.
References
- 1. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono-quinoxaline-induced DNA structural alteration leads to ZBP1/RIP3/MLKL-driven necroptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinolone-2-Carboxylic Acid and Quinoxaline-2-Carboxylic Acid for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of quinoline-2-carboxylic acid and its structural analog, quinoxaline-2-carboxylic acid. This document aims to objectively evaluate their synthesis, physicochemical properties, and biological activities to inform research and development decisions.
Introduction to the Compounds
Quinoline and quinoxaline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous bioactive compounds. Quinoline-2-carboxylic acid, also known as quinaldic acid, and quinoxaline-2-carboxylic acid are two key heterocyclic carboxylic acids that serve as essential building blocks in the synthesis of a wide array of derivatives with therapeutic potential. Their structural similarities and differences give rise to distinct chemical and biological profiles, making a comparative study essential for targeted drug design.
Quinoline-2-carboxylic acid features a quinoline nucleus, which is a fusion of a benzene ring and a pyridine ring. This structure is found in various natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
Quinoxaline-2-carboxylic acid contains a quinoxaline ring system, where a benzene ring is fused to a pyrazine ring. Derivatives of quinoxaline are known for their diverse pharmacological activities, including roles as anticancer, antibacterial, and antiviral agents.[2]
Physicochemical Properties
A comparative summary of the key physicochemical properties of quinoline-2-carboxylic acid and quinoxaline-2-carboxylic acid is presented below. These properties are crucial in determining the pharmacokinetic and pharmacodynamic profiles of drug candidates.
| Property | Quinoline-2-carboxylic acid | Quinoxaline-2-carboxylic acid |
| Molecular Formula | C₁₀H₇NO₂ | C₉H₆N₂O₂ |
| Molecular Weight | 173.17 g/mol | 174.16 g/mol [3] |
| Melting Point | 156-158 °C | 208 °C (decomposes)[3] |
| pKa | ~4.9 | ~2.7 |
| Solubility | Moderately soluble in water, soluble in ethanol and DMSO. | Slightly soluble in DMSO and methanol.[4] |
| Appearance | White to off-white solid | Yellow solid[4] |
Spectroscopic Data Comparison
The following tables provide a comparison of the key spectroscopic data for quinoline-2-carboxylic acid and quinoxaline-2-carboxylic acid, which are essential for their structural elucidation and characterization.
¹H NMR Spectral Data
| Proton | Quinoline-2-carboxylic acid (δ, ppm) | Quinoxaline-2-carboxylic acid (δ, ppm) |
| H-3 | 8.30 (d, J=8.6 Hz)[2] | 9.31 (s)[5] |
| H-5 | 8.15 (d, J=8.4 Hz)[2] | 8.16-8.06 (m)[5] |
| H-6 | 7.75 (t, J=7.6 Hz)[2] | 7.82-7.66 (m)[5] |
| H-7 | 7.90 (t, J=7.8 Hz)[2] | 7.82-7.66 (m)[5] |
| H-8 | 7.85 (d, J=8.0 Hz)[2] | 8.16-8.06 (m)[5] |
| COOH | 13.0-14.0 (br s)[2] | Not explicitly reported |
¹³C NMR Spectral Data
| Carbon | Quinoline-2-carboxylic acid (δ, ppm) | Quinoxaline-2-carboxylic acid (δ, ppm) |
| C-2 | 150.1 | 143.3[5] |
| C-3 | 121.8 | 151.7[5] |
| C-4 | 137.2 | Not explicitly reported |
| C-4a | 128.0 | Not explicitly reported |
| C-5 | 129.5 | 130.1[5] |
| C-6 | 127.8 | 130.2[5] |
| C-7 | 130.3 | 129.1[5] |
| C-8 | 129.8 | 129.0[5] |
| C-8a | 147.5 | 141.5[5] |
| C=O | 166.5 | Not explicitly reported |
IR Spectral Data
| Functional Group | Quinoline-2-carboxylic acid (cm⁻¹) | Quinoxaline-2-carboxylic acid (cm⁻¹) |
| O-H (acid) | 3400-2400 (broad) | Not explicitly reported |
| C=O (acid) | ~1700 | Not explicitly reported |
| C=N | ~1620 | Not explicitly reported |
| Aromatic C=C | ~1600, 1580, 1500 | Not explicitly reported |
Comparative Biological Activity
Both quinoline-2-carboxylic acid and quinoxaline-2-carboxylic acid, along with their derivatives, have demonstrated a wide range of biological activities. This section provides a comparative overview of their anticancer and antimicrobial properties.
Anticancer Activity
Derivatives of both parent compounds have shown significant potential as anticancer agents.[6] While direct comparative studies on the parent molecules are limited, available data on their derivatives suggest that both scaffolds are promising for the development of novel anticancer therapies.
| Cell Line | Quinoline-2-carboxylic acid Derivative IC₅₀ (µM) | Quinoxaline-2-carboxylic acid Derivative IC₅₀ (µM) |
| MCF-7 (Breast) | Not specified for parent compound, but derivatives show activity[7] | 11: 0.81, 13: 1.21[8] |
| HepG2 (Liver) | Not available | 11: 1.12, 13: 2.11[8] |
| HCT-116 (Colon) | Not available | 11: 2.91, 13: 1.94[8] |
| HeLa (Cervical) | Showed significant cytotoxicity[9] | Not available |
Antimicrobial Activity
Both quinoline and quinoxaline derivatives have been extensively studied for their antimicrobial properties.
| Organism | Quinoline-2-carboxylic acid Derivative MIC (µg/mL) | Quinoxaline-2-carboxylic acid Derivative MIC (µg/mL) |
| S. aureus | E11 and E17 showed high activity[10] | 4-16[11] |
| E. coli | Moderate to good activity[10] | 4-32[11] |
| M. tuberculosis | Not available | 1.25 (for derivative 4)[4] |
Experimental Protocols
Detailed methodologies for the synthesis of the parent compounds and key biological assays are provided below.
Synthesis Protocols
Synthesis of Quinoline-2-carboxylic Acid via Oxidation of 2-Methylquinoline [12]
-
Preparation of Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium hydroxide (1.2 equivalents) in distilled water. To this alkaline solution, add 2-methylquinoline (1 equivalent).
-
Addition of Oxidizing Agent: While stirring the mixture vigorously, slowly add powdered potassium permanganate (3 equivalents) in small portions. Control the rate of addition to manage the exothermic reaction.
-
Reaction: Heat the mixture to reflux for 4-6 hours. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Filtration: While the reaction mixture is still hot, filter it to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.
-
Acidification: Cool the filtrate in an ice bath. Slowly acidify the filtrate with 10% hydrochloric acid until the pH is approximately 3-4. Quinoline-2-carboxylic acid will precipitate as a solid.
-
Isolation and Purification: Collect the precipitate by filtration and wash it with cold distilled water. The crude product can be purified by recrystallization from an ethanol-water mixture.
Synthesis of Quinoxaline-2-carboxylic Acid [13][14]
A common method for the synthesis of the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Quinoxaline-2-carboxylic acid can be synthesized through a multi-step process.
-
Condensation: React o-phenylenediamine with a suitable precursor such as a pyruvic acid derivative.
-
Cyclization: The intermediate undergoes cyclization to form the quinoxaline ring.
-
Oxidation/Hydrolysis: Subsequent oxidation of a side chain or hydrolysis of an ester or nitrile group at the 2-position yields quinoxaline-2-carboxylic acid.
Note: Specific reaction conditions and yields can vary significantly depending on the chosen synthetic route and precursors.
Biological Assay Protocols
MTT Assay for Anticancer Activity [11][15][16]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.5%) and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination) [17][18][19][20][21]
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in the same broth.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of apoptosis induction by quinoline/quinoxaline derivatives.
Experimental Workflows
Caption: General synthetic workflows for quinoline- and quinoxaline-2-carboxylic acids.
Caption: Workflow for the MTT cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential | MDPI [mdpi.com]
- 5. heteroletters.org [heteroletters.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajchem-a.com [ajchem-a.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. bds.berkeley.edu [bds.berkeley.edu]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. youtube.com [youtube.com]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. Frontiers | Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments [frontiersin.org]
Safety Operating Guide
Proper Disposal of 2-Quinoxalinecarboxylic Acid: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 2-Quinoxalinecarboxylic acid is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical.
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper disposal protocols is crucial to mitigate these risks and ensure compliance with environmental regulations.
I. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment:
| PPE Category | Specification | Standard |
| Eye Protection | Chemical safety goggles | European Standard EN 166 or OSHA 29 CFR 1910.133[3][4] |
| Hand Protection | Chemical-impermeable gloves | N/A |
| Body Protection | Laboratory coat or apron | N/A |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 136 approved respirator | Required for large-scale operations, emergencies, or if exposure limits are exceeded.[3] |
Always handle this compound in a well-ventilated area, preferably within a fume hood.[3] Avoid generating dust and direct contact with the substance.[3][4]
II. Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in strict accordance with all local, regional, national, and international regulations.[2][5] Never dispose of this chemical down the drain or in regular trash.[3]
-
Waste Identification and Collection:
-
Identify the waste as this compound.
-
Determine if the waste is contaminated with other chemicals. This is crucial for proper waste segregation.
-
-
Waste Segregation and Storage:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, contaminated gloves), in a designated and clearly labeled hazardous waste container.[3]
-
The container must be sealed to prevent leaks or spills.
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4]
-
-
Contacting a Licensed Disposal Company:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company.
-
Provide the disposal company with accurate information about the waste, including its composition and any contaminants.
-
III. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area:
-
Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Remove all sources of ignition.[3]
-
-
Control the Spill:
-
Decontaminate the Area:
-
Thoroughly wash the spill area with water.[3]
-
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]
-
Ingestion: Clean mouth with water and seek medical attention.[1]
-
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Quinoxalinecarboxylic Acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 2-Quinoxalinecarboxylic acid, including detailed operational and disposal plans to ensure a secure laboratory environment.
Chemical Profile and Hazards
This compound is a heterocyclic aromatic compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3][4][5].
Hazard Classifications
| Hazard Statement | Classification | GHS Code |
| Causes skin irritation | Skin Irritant, Category 2 | H315 |
| Causes serious eye irritation | Eye Irritant, Category 2 | H319 |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | H335 |
Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Inspect for degradation or punctures before use. | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes or contact with airborne powder. | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | For handling the solid, powdered form to prevent inhalation of dust particles. For handling solutions or when vapors may be generated. | Task-Dependent |
| Body Protection | Laboratory Coat and Chemical-resistant Apron | Protects skin and personal clothing from contamination. Recommended when handling larger quantities or when there is a significant risk of splashing. | Primary & Secondary |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions. | Secondary |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
1. Preparation:
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles[6].
-
Work Area Preparation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[6][7]. Ensure that an eyewash station and safety shower are readily accessible[4].
2. Handling:
-
Weighing: When weighing the solid, powdered form, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of dust particles.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the solvent is volatile, the use of an air-purifying respirator with organic vapor cartridges may be necessary[6].
-
Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding. Avoid all direct contact with the substance at all times[7]. Do not eat, drink, or smoke in the handling area[3][7].
3. Post-Handling:
-
Decontamination: All glassware and surfaces that have come into contact with this compound should be decontaminated with an appropriate solvent and then washed thoroughly[6].
-
PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container[6].
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical[3][7].
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste containing this compound must be collected in a designated and clearly labeled hazardous waste container[6][7].
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound"[7].
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials[3][7].
-
Final Disposal: The disposal of this compound waste must be conducted in accordance with all local, state, and national regulations[1][7]. Never dispose of this chemical down the drain or in regular trash[7]. Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company for final disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for handling this compound, integrating key safety checkpoints from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. cpachem.com [cpachem.com]
- 2. 2-喹喔啉羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
